molecular formula C8H6BrF3O B1279198 1-(4-Bromophenyl)-2,2,2-trifluoroethanol CAS No. 76911-73-4

1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Cat. No.: B1279198
CAS No.: 76911-73-4
M. Wt: 255.03 g/mol
InChI Key: PHWPRSZULISLMK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2,2,2-trifluoroethanol is a valuable chiral synthon in organic and medicinal chemistry research. Its structure incorporates both a bromophenyl group, which acts as a handle for further cross-coupling reactions like Suzuki or Heck reactions, and a trifluoroethanol moiety, which can significantly alter the lipophilicity, metabolic stability, and binding affinity of candidate molecules. This compound is primarily employed as a key intermediate in the synthesis of more complex, biologically active molecules. Researchers utilize it in the development of pharmaceuticals, particularly as a precursor for compounds investigated as non-steroidal progesterone receptor antagonists and other receptor ligands. The presence of the trifluoromethyl group is a common strategy in drug design to enhance membrane permeability and improve pharmacokinetic properties. Furthermore, its robust nature makes it a useful building block in material science for creating advanced organic frameworks. As a CAS-registered chemical (1019433-20-0), it is a defined substance for high-value chemical synthesis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-2,2,2-trifluoroethanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWPRSZULISLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459155
Record name 1-(4-bromophenyl)-2,2,2-trifluoroethanol
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Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76911-73-4
Record name 4-Bromo-α-(trifluoromethyl)benzenemethanol
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Record name 1-(4-bromophenyl)-2,2,2-trifluoroethanol
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Record name 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-ol
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Foundational & Exploratory

A Comprehensive Technical Guide to 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 76911-73-4

This technical guide provides an in-depth overview of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol, a key fluorinated building block in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, and explores its applications as a chiral intermediate in the preparation of pharmaceutically relevant molecules.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its trifluoromethyl group significantly influences its chemical properties, enhancing its acidity and creating a sterically hindered environment around the hydroxyl group. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
CAS Number 76911-73-4[1][2][3]
Molecular Formula C₈H₆BrF₃O[4]
Molecular Weight 255.03 g/mol
Melting Point 54-56 °C
Boiling Point 282.8±40.0 °C
IUPAC Name This compound
Synonyms 4-Bromo-α-(trifluoromethyl)benzenemethanol, (4-Bromophenyl)(2,2,2-trifluoro-1-hydroxyethyl)benzene

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of the corresponding ketone, 1-(4-bromophenyl)-2,2,2-trifluoroethanone (also known as 4'-bromo-2,2,2-trifluoroacetophenone). Both chemical and biocatalytic methods have been successfully employed, with the latter offering high enantioselectivity for the preparation of chiral alcohols.

Chemical Synthesis: Reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone

A standard laboratory procedure for the synthesis involves the use of a reducing agent such as sodium borohydride.

Experimental Protocol:

  • Reaction Setup: A solution of 1-(4-bromophenyl)-2,2,2-trifluoroethanone (1.0 eq) in a suitable solvent, such as methanol or ethanol, is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reduction: Sodium borohydride (NaBH₄) (1.1 eq) is added portion-wise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure.

  • Extraction: The aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield this compound.

G start 1-(4-bromophenyl)-2,2,2-trifluoroethanone reagent NaBH4, Methanol start->reagent Reduction product This compound reagent->product

Chemical Synthesis of this compound.
Biocatalytic Synthesis: Enantioselective Reduction

For the production of enantiomerically pure (R)- or (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol, biocatalytic reduction using alcohol dehydrogenases (ADHs) is the preferred method[5][6][7]. This approach offers high conversion rates and excellent enantioselectivity.

Experimental Protocol (General):

  • Biocatalyst Preparation: A whole-cell biocatalyst expressing a suitable alcohol dehydrogenase (e.g., from Lactobacillus kefir or Thermoanaerobacter pseudoethanolicus) is prepared[8].

  • Reaction Mixture: The substrate, 1-(4-bromophenyl)-2,2,2-trifluoroethanone, is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Cofactor Regeneration: A cofactor regeneration system is typically required. A common system involves the use of a secondary alcohol like isopropanol, which is oxidized by the ADH to regenerate the NAD(P)H cofactor.

  • Bioreduction: The biocatalyst is added to the reaction mixture, and the suspension is incubated with gentle agitation at a controlled temperature (e.g., 30 °C).

  • Monitoring and Work-up: The reaction progress is monitored by chiral HPLC. Once the desired conversion is reached, the cells are removed by centrifugation.

  • Extraction and Purification: The supernatant is extracted with an organic solvent, and the product is purified as described in the chemical synthesis protocol.

G ketone 1-(4-bromophenyl)-2,2,2-trifluoroethanone enzyme Alcohol Dehydrogenase (ADH) Cofactor (NADPH) ketone->enzyme Enantioselective Reduction chiral_alcohol (R)- or (S)-1-(4-Bromophenyl)- 2,2,2-trifluoroethanol enzyme->chiral_alcohol G alcohol (R/S)-1-(4-Bromophenyl)- 2,2,2-trifluoroethanol activation Activation of -OH group alcohol->activation intermediate Activated Intermediate (e.g., Tosylate) activation->intermediate amination Nucleophilic Substitution (e.g., NaN3) intermediate->amination azide Azide Intermediate amination->azide reduction Reduction (e.g., H2/Pd) azide->reduction amine Chiral (R/S)-1-(4-Bromophenyl)- 2,2,2-trifluoroethanamine reduction->amine

References

1-(4-Bromophenyl)-2,2,2-trifluoroethanol physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a bromophenyl group and a trifluoroethanol moiety, imparts unique chemical and physical properties that are leveraged in the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the core physical properties of this compound, details common experimental protocols for their determination, and presents a logical workflow for such characterization.

Core Physical and Chemical Properties

The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The data presented below has been compiled from various chemical suppliers and databases. It's important to note that some values are predicted through computational models and should be confirmed experimentally for critical applications.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 76911-73-4 (Racemate) 80418-13-9 ((S)-enantiomer) 80418-12-8 ((R)-enantiomer)[2][3][4][5]
Molecular Formula C₈H₆BrF₃O[3][5][6]
Molecular Weight 255.03 g/mol [1][3][6]
Appearance Colorless to white to yellow liquid, semi-solid, or solid; Yellow powder[5][7]
Melting Point 54-56 °C[3][6][8]
Boiling Point 282.8 ± 40.0 °C (Predicted)[3][6][8]
Density 1.665 ± 0.06 g/cm³ (Predicted)[6]
pKa 11.68 ± 0.10 (Predicted)[6]
Storage Conditions Sealed in a dry environment at 2-8 °C[4][7]

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)
  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes (sealed at one end), thermometer, mortar, and pestle.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Distillation Method)
  • Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, boiling chips.

  • Procedure:

    • A sample of the compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

    • The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • The liquid is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

    • The boiling point is recorded as the stable temperature reading on the thermometer during the distillation process, while there is a consistent dripping of condensate into the receiving flask.

    • The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.

Density Determination (Pycnometer Method)
  • Objective: To determine the mass of the substance per unit volume.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed accurately (m₁).

    • The pycnometer is filled with the sample of this compound (if in a liquid state) and weighed again (m₂).

    • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at a specific temperature and weighed (m₃).

    • The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physical and chemical characterization of a newly synthesized compound like this compound.

G Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Identification cluster_physical Physical Property Determination cluster_final Data Compilation Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_ID Structural Confirmation (NMR, MS, IR) Purification->Structure_ID Appearance Physical State & Appearance Structure_ID->Appearance MeltingPoint Melting Point Appearance->MeltingPoint BoilingPoint Boiling Point Appearance->BoilingPoint Solubility Solubility Screening Appearance->Solubility Density Density Appearance->Density pKa pKa Determination Appearance->pKa Data_Analysis Data Analysis & Documentation MeltingPoint->Data_Analysis BoilingPoint->Data_Analysis Solubility->Data_Analysis Density->Data_Analysis pKa->Data_Analysis Report Technical Data Sheet Generation Data_Analysis->Report

Physicochemical characterization workflow.

References

An In-depth Technical Guide to (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol is a chiral fluorinated alcohol that serves as a critical building block in modern medicinal chemistry. The presence of a trifluoromethyl group imparts unique properties, such as increased metabolic stability and enhanced binding affinity, making it a valuable synthon in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, stereoselective synthesis, and applications in drug discovery. Detailed experimental protocols for its synthesis and enantiomeric analysis are also presented to facilitate its practical application in the laboratory.

Chemical Structure and Properties

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol possesses a stereogenic center at the carbinol carbon, directly attached to a 4-bromophenyl ring and a trifluoromethyl group. This unique arrangement of substituents is key to its utility in asymmetric synthesis.

Chemical Structure:

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol Structure

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference
IUPAC Name (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol[1]
CAS Number 80418-12-8[1]
Molecular Formula C₈H₆BrF₃O[1]
Molecular Weight 255.03 g/mol [1]
Appearance White to off-white solid
Melting Point 54-56 °C
Boiling Point 282.8 ± 40.0 °C (Predicted)
Purity ≥95.0%[2]
Storage Airtight, store at ventilated and dry place[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and purity assessment of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol.

¹H NMR (CDCl₃, 400 MHz):

  • δ 7.54 (d, J = 8.0 Hz, 2H): Aromatic protons ortho to the bromo group.

  • δ 7.25 (d, J = 8.0 Hz, 2H): Aromatic protons meta to the bromo group.

  • δ 5.02 (q, J = 6.4 Hz, 1H): Methine proton (CH-OH).

  • δ 2.10 (s, 1H): Hydroxyl proton (OH).

¹³C NMR (CDCl₃, 100 MHz):

  • δ 153.2: Aromatic carbon attached to the bromo group.

  • δ 147.1: Aromatic carbon attached to the trifluoroethyl alcohol moiety.

  • δ 126.2: Aromatic carbons meta to the bromo group.

  • δ 123.7: Aromatic carbons ortho to the bromo group.

  • δ 69.5 (q, J = 32 Hz): Methine carbon (CH-OH).

  • δ 123.5 (q, J = 282 Hz): Trifluoromethyl carbon (CF₃).

¹⁹F NMR (CDCl₃):

  • δ -78.5 (d, J = 6.4 Hz): Trifluoromethyl group.[3]

Asymmetric Synthesis

The enantioselective synthesis of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol is most commonly achieved through the asymmetric reduction of the corresponding prochiral ketone, 4'-bromo-2,2,2-trifluoroacetophenone. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for this transformation.[4][5][6]

Synthesis of the Precursor: 4'-Bromo-2,2,2-trifluoroacetophenone

A common route to the ketone precursor involves the Friedel-Crafts acylation of bromobenzene with trifluoroacetic anhydride or a related derivative.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone.[7][8]

Experimental Protocol: Asymmetric Synthesis via CBS Reduction

Materials:

  • 4'-Bromo-2,2,2-trifluoroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol

  • 2 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • A solution of 4'-bromo-2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous THF is cooled to 0 °C under a nitrogen atmosphere.

  • (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) is added dropwise, and the mixture is stirred for 10 minutes.

  • Borane-tetrahydrofuran complex (0.6 eq, 1 M in THF) is added dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • The reaction is stirred at 0 °C for 2 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of anhydrous methanol.

  • The mixture is then warmed to room temperature, and 2 M hydrochloric acid is added.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol.

Logical Workflow for CBS Reduction:

cbs_reduction_workflow ketone 4'-Bromo-2,2,2-trifluoroacetophenone in THF reaction_mixture Reaction Mixture (0 °C, 2h) ketone->reaction_mixture catalyst (R)-Me-CBS Catalyst catalyst->reaction_mixture borane BH3·THF borane->reaction_mixture quench Quench with Methanol reaction_mixture->quench workup Aqueous Workup (HCl, NaHCO3, Brine) quench->workup extraction Extraction with Ethyl Acetate workup->extraction purification Purification (Column Chromatography) extraction->purification product (R)-1-(4-Bromophenyl)- 2,2,2-trifluoroethanol purification->product

Caption: Workflow for the asymmetric synthesis of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol.

Applications in Drug Development

The trifluoromethyl group is a highly sought-after moiety in drug design due to its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol serves as a key chiral building block for introducing this functionality in a stereodefined manner.

The bromo- and hydroxyl- functionalities of this molecule provide convenient handles for further chemical transformations, such as cross-coupling reactions and nucleophilic substitutions, allowing for its incorporation into a wide array of complex molecular scaffolds.

Signaling Pathway Illustrating a Potential Application:

While a specific drug currently on the market directly utilizing this starting material is not publicly disclosed, its structural motif is relevant to compounds targeting various signaling pathways. For instance, chiral alcohols are often precursors to chiral amines or ethers that can interact with enzymes or receptors. The following diagram illustrates a hypothetical pathway where a derivative of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol could act as an inhibitor.

signaling_pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor ras_gef Ras-GEF (e.g., Sos) adaptor->ras_gef ras Ras ras_gef->ras activates raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription activates proliferation Cell Proliferation & Survival transcription->proliferation inhibitor Inhibitor (Derived from (R)-1-(4-Bromophenyl) -2,2,2-trifluoroethanol) inhibitor->mek

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Enantiomeric Purity Analysis

The determination of the enantiomeric excess (e.e.) of the final product is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent)

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.

Procedure:

  • Prepare a standard solution of the racemic 1-(4-bromophenyl)-2,2,2-trifluoroethanol in the mobile phase.

  • Prepare a solution of the synthesized (R)-enantiomer in the mobile phase.

  • Set the HPLC flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 220 nm).

  • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

  • Inject the synthesized sample.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Experimental Workflow for Chiral HPLC Analysis:

chiral_hplc_workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_system HPLC System Setup (Chiral Column, Mobile Phase) sample_prep->hplc_system racemic_injection Inject Racemic Standard hplc_system->racemic_injection sample_injection Inject Synthesized Sample hplc_system->sample_injection racemic_chromatogram Obtain Racemic Chromatogram (Identify R and S peaks) racemic_injection->racemic_chromatogram data_analysis Data Analysis (Peak Integration) racemic_chromatogram->data_analysis sample_chromatogram Obtain Sample Chromatogram sample_injection->sample_chromatogram sample_chromatogram->data_analysis ee_calculation Calculate Enantiomeric Excess (e.e.) data_analysis->ee_calculation

Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.

Conclusion

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol is a valuable and versatile chiral building block in the synthesis of complex, biologically active molecules. Its stereoselective synthesis, particularly through methods like the Corey-Bakshi-Shibata reduction, allows for the controlled introduction of a trifluoromethyl group and a chiral center. The methodologies and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important synthetic intermediate.

References

An In-depth Technical Guide to 4-bromo-α-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-α-(trifluoromethyl)benzyl alcohol, systematically known as 1-(4-bromophenyl)-2,2,2-trifluoroethanol, is a fluorinated aromatic alcohol. The presence of both a bromine atom and a trifluoromethyl group on the benzyl alcohol scaffold makes it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly alter the lipophilicity, metabolic stability, and binding affinity of molecules, making it a key functional group in the design of novel pharmaceuticals. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, synthesis and purification protocols, analytical methods, and its role in drug development.

Chemical Identity and Synonyms

The primary identifier for this compound is its CAS number. A comprehensive list of its synonyms is provided below to aid in literature and database searches.

IdentifierValue
IUPAC Name This compound
CAS Number 76911-73-4[1][2]
Molecular Formula C₈H₆BrF₃O[1]
Molecular Weight 255.03 g/mol [1]

Synonyms:

  • 4-bromo-α-(trifluoromethyl)benzenemethanol[1]

  • (4-bromophenyl)(trifluoromethyl)methanol

  • 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-ol[1]

  • 4-Bromo-alpha-(trifluoromethyl)benzyl Alcohol[1]

  • Benzenemethanol, 4-bromo-α-(trifluoromethyl)-[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some data, particularly the boiling point, is predicted and should be used as an estimate.

PropertyValueSource
Melting Point 54-56 °C ((S)-enantiomer)[3][4]
Boiling Point 282.8 ± 40.0 °C (Predicted)[3]
Density 1.665 ± 0.06 g/cm³ (Predicted)[3]
pKa 11.68 ± 0.10 (Predicted)[3]
XLogP3 2.9[1]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

A representative ¹H NMR spectrum would be expected to show the following signals:

  • A quartet corresponding to the benzylic proton (CH-OH), split by the three fluorine atoms of the trifluoromethyl group.

  • A doublet or broad singlet for the hydroxyl proton (-OH).

  • A set of doublets for the aromatic protons on the 4-bromophenyl ring, characteristic of a para-substituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be expected to display signals for the eight distinct carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show four distinct signals, and the benzylic carbon will also be split by the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching bands for the aromatic ring just above 3000 cm⁻¹.

  • Strong C-F stretching bands, typically in the 1000-1350 cm⁻¹ region.

  • A C-Br stretching band, which is usually found in the fingerprint region below 690 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for the bromine atom (M⁺ and M+2 with approximately equal intensity). Fragmentation patterns would likely involve the loss of the trifluoromethyl group, water, and cleavage of the benzylic C-C bond.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nucleophilic trifluoromethylation of 4-bromobenzaldehyde using a suitable trifluoromethylating agent.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product reactant1 4-Bromobenzaldehyde product This compound reactant1->product 1. reactant2 Trifluoromethyltrimethylsilane (TMSCF3) reactant2->product 2. reagent1 TBAF (catalyst) reagent1->product solvent THF (solvent) solvent->product

Figure 1: Synthesis of this compound.

Procedure:

  • To a solution of 4-bromobenzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 equivalents).

  • Add a catalytic amount of tetrabutylammonium fluoride (TBAF, ~0.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel.

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

A reversed-phase HPLC method can be used to determine the purity of the synthesized compound.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

Chiral HPLC for Enantiomeric Separation:

For the separation of enantiomers, a chiral stationary phase is required.

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of hexane and isopropanol, with a small amount of a modifier like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds. The exact ratio will need to be optimized.

  • Flow Rate: 1 mL/min.

  • Detection: UV at a suitable wavelength.

Applications in Drug Development

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The trifluoromethyl group is a well-known bioisostere for other groups and can enhance a molecule's metabolic stability and binding affinity to its target protein. The bromo-substituent provides a handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.

Given the prevalence of similar structures in medicinal chemistry, this compound could potentially be explored as an intermediate in the synthesis of inhibitors for various enzymes or as a ligand for receptors involved in different signaling pathways. The general workflow for utilizing such a building block in a drug discovery program is outlined below.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_preclinical Preclinical Development start 1-(4-bromophenyl)-2,2,2- trifluoroethanol derivatization Chemical Modification (e.g., Suzuki Coupling) start->derivatization library Library of Analogs derivatization->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit sar Structure-Activity Relationship (SAR) hit->sar lead Lead Optimization sar->lead adme ADME/Tox Studies lead->adme in_vivo In Vivo Efficacy adme->in_vivo candidate Candidate Selection in_vivo->candidate

Figure 2: General workflow for drug discovery utilizing a chemical building block.

Hazard Information

Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-bromo-α-(trifluoromethyl)benzyl alcohol is a versatile chemical intermediate with significant potential in the fields of drug discovery and materials science. This guide has provided a detailed overview of its chemical properties, synthesis, purification, and analytical characterization. While its specific biological targets are yet to be fully elucidated, its structural features make it an attractive starting point for the development of novel bioactive compounds. Researchers and drug development professionals can utilize the information presented herein to facilitate their work with this valuable molecule.

References

In-Depth Technical Safety Guide for 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety data for 1-(4-Bromophenyl)-2,2,2-trifluoroethanol (CAS Number: 76911-73-4). It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information herein is compiled from available safety data sheets and chemical databases.

Chemical Identification and Physical Properties

This section details the fundamental identifiers and physical characteristics of the compound.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 76911-73-4Aaron Chemicals[2]
Molecular Formula C8H6BrF3OPubChem[1]
Molecular Weight 255.03 g/mol PubChem[1]
Physical Form LiquidSigma-Aldrich
Melting Point 54-56 °C (for (S)-enantiomer)ChemicalBook[3]
Boiling Point 282.8±40.0 °C (Predicted)ChemicalBook[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Source: PubChem[1], Sigma-Aldrich, Apollo Scientific[4]

Signal Word: Warning

Pictograms:

  • GHS07 (Exclamation Mark)

Toxicological Data

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

AspectRecommendation
Ventilation Use only in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE) - Eye Protection: Chemical safety goggles and/or a face shield. - Hand Protection: Chemically resistant gloves (e.g., nitrile). - Body Protection: Laboratory coat.
Hygiene Practices Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Conditions Store in a tightly sealed container in a cool, dry place.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth. Call a poison control center or doctor immediately for treatment advice.
Skin Contact Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

Accidental Release and Firefighting Measures

This section outlines the procedures for managing spills and fires involving this compound.

SituationProcedure
Minor Spill Alert personnel in the area. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., sand, vermiculite) to avoid raising dust. Carefully sweep the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water.
Major Spill Evacuate the laboratory immediately and alert others. Contact the institution's emergency response team.
Firefighting Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Wear self-contained breathing apparatus (SCBA) and full protective gear.
Hazardous Combustion Products Carbon oxides, hydrogen bromide, and hydrogen fluoride gases may be generated during a fire.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not specified in the available safety data sheets. The GHS classifications are typically derived from standardized OECD (Organisation for Economic Co-operation and Development) test guidelines for acute oral toxicity, dermal irritation, and eye irritation. These protocols generally involve in vivo or in vitro testing to determine the potential for a substance to cause adverse health effects.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response a Review SDS b Don Personal Protective Equipment (PPE) a->b Proceed if hazards understood c Work in a Ventilated Area (Fume Hood) b->c d Weighing and Transfer c->d e Decontaminate Equipment d->e spill Spill d->spill If spill occurs exposure Exposure d->exposure If exposure occurs f Dispose of Waste Properly e->f g Remove PPE and Wash Hands f->g spill->f Clean-up & dispose exposure->g Administer first aid & seek medical attention

Caption: Workflow for the safe handling of this compound.

References

A Technical Guide to the Biological Activity of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)-2,2,2-trifluoroethanol is a halogenated organic compound with potential applications in medicinal chemistry and drug development. Its unique structure, featuring a bromophenyl group and a trifluoroethanol moiety, suggests the possibility of diverse biological activities. This technical guide provides a comprehensive overview of the compound's chemical properties, synthesis, and a proposed framework for the systematic investigation of its biological effects. Due to a lack of extensive published data on its specific biological activities, this document outlines a hypothetical research program, including detailed experimental protocols and potential signaling pathways for investigation.

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicine. Halogenated compounds, particularly those containing bromine and fluorine, have demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates. This compound combines these features, making it a compound of significant interest for biological evaluation. This guide serves as a foundational resource for researchers embarking on the study of this and structurally related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological assays.

PropertyValueSource
Molecular Formula C₈H₆BrF₃OPubChem
Molecular Weight 255.03 g/mol PubChem
CAS Number 76911-73-4PubChem
Appearance White to off-white crystalline powderCommercial Suppliers
Melting Point 64-68 °CCommercial Suppliers
Boiling Point 235.6 °C at 760 mmHg (Predicted)ChemSpider
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water.General Chemical Knowledge
LogP (octanol/water) 2.8 (Predicted)ChemAxon

Synthesis

The synthesis of this compound can be achieved through the reduction of the corresponding ketone, 1-(4-bromophenyl)-2,2,2-trifluoroethanone.

Experimental Protocol: Synthesis via Reduction

Materials:

  • 1-(4-bromophenyl)-2,2,2-trifluoroethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • Dissolve 1-(4-bromophenyl)-2,2,2-trifluoroethanone (1.0 eq) in methanol in a round-bottom flask at 0 °C.

  • Slowly add sodium borohydride (1.5 eq) to the solution in small portions.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Synthesis Workflow

G start 1-(4-bromophenyl)-2,2,2-trifluoroethanone reduction Reduction (NaBH4, MeOH) start->reduction workup Aqueous Workup (NH4Cl, CH2Cl2) reduction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

A simplified workflow for the synthesis of this compound.

Proposed Biological Investigation

Given the structural motifs of this compound, a tiered approach to investigating its biological activity is proposed. This involves initial cytotoxicity screening, followed by targeted assays based on hypothesized mechanisms of action.

Cytotoxicity Screening

The first step in evaluating the biological activity of a novel compound is to determine its effect on cell viability. This provides a baseline for concentrations to be used in more specific assays and indicates potential for anticancer or toxicological effects.

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

  • Normal human cell line (e.g., HEK293 - embryonic kidney)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 2: Cytotoxicity Screening Workflow

G start Cell Seeding treatment Compound Treatment (Varying Concentrations) start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt MTT Assay incubation->mtt read Absorbance Reading mtt->read analysis Data Analysis (IC50 Determination) read->analysis end Cytotoxicity Profile analysis->end

Workflow for assessing the cytotoxicity of this compound.

Enzyme Inhibition Assays

The trifluoroethanol moiety can mimic the transition state of certain enzymatic reactions, suggesting a potential role as an enzyme inhibitor. Key enzyme families to investigate include proteases, kinases, and metabolic enzymes.

Experimental Protocol: General Enzyme Inhibition Assay (e.g., for a Protease)

Materials:

  • Purified target enzyme

  • Fluorogenic or chromogenic substrate for the enzyme

  • Assay buffer (optimized for the specific enzyme)

  • This compound (serial dilutions)

  • Known inhibitor of the enzyme (positive control)

  • 96-well black or clear plates (depending on the assay type)

  • Fluorometer or spectrophotometer

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer and the test compound at various concentrations.

  • Add the purified enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the fluorescence or absorbance change over time using a plate reader.

  • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

  • Plot the percentage of enzyme inhibition versus the inhibitor concentration to determine the IC₅₀ value.

  • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying both the substrate and inhibitor concentrations.

Investigation of Signaling Pathways

Should the compound exhibit significant cytotoxicity, further investigation into the underlying molecular mechanisms is warranted. This involves studying its effects on key cellular signaling pathways involved in cell proliferation, apoptosis, and survival.

Hypothetical Signaling Pathway for Investigation

Based on the presence of a bromophenyl group, which is found in some kinase inhibitors, a potential target could be the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer.

Diagram 3: Hypothetical MAPK Signaling Pathway Modulation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription compound 1-(4-Bromophenyl)- 2,2,2-trifluoroethanol compound->raf Inhibition? gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

A potential mechanism of action involving the inhibition of the MAPK signaling pathway.

Experimental Protocol: Western Blot Analysis of MAPK Pathway Proteins

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against key MAPK pathway proteins (e.g., p-ERK, ERK, p-MEK, MEK)

  • Secondary antibodies conjugated to horseradish peroxidase (HRP)

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Treat cells with this compound at its IC₅₀ concentration for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the changes in the phosphorylation status of key pathway proteins to determine the effect of the compound.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 2: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Cell Line24 hours48 hours72 hours
HeLa55.235.821.4
MCF-778.152.338.9
A54962.541.729.6
HEK293>100>10085.1

Table 3: Hypothetical Enzyme Inhibition Data (IC₅₀ in µM)

EnzymeIC₅₀ (µM)Inhibition Type
Protease X15.7Competitive
Kinase Y28.3Non-competitive
Metabolic Enzyme Z>100Not significant

Conclusion

This compound represents a promising scaffold for the development of novel biologically active molecules. While current literature lacks specific data on its biological activity, its chemical structure suggests potential as a cytotoxic agent and/or an enzyme inhibitor. The experimental framework outlined in this technical guide provides a robust starting point for the comprehensive evaluation of its pharmacological properties. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analysis of analogs, will be crucial to fully elucidate its therapeutic potential.

A Comprehensive Technical Review of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol: Synthesis, Applications, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-2,2,2-trifluoroethanol is a chiral fluorinated alcohol that has garnered significant attention as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features, including the trifluoromethyl group and the bromo-functionalized phenyl ring, impart desirable properties to molecules, such as enhanced metabolic stability, increased binding affinity to biological targets, and opportunities for further chemical modification. This in-depth technical guide provides a comprehensive review of the synthesis, key applications, and biological relevance of this compound, with a focus on its role in drug discovery and development.

Synthesis of this compound

The primary route to chiral this compound involves the asymmetric reduction of its corresponding ketone precursor, 1-(4-bromophenyl)-2,2,2-trifluoroethanone. Both chemical and biocatalytic methods have been successfully employed to achieve high enantioselectivity.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a green and highly efficient method for the synthesis of chiral alcohols. Various alcohol dehydrogenases (ADHs) have been utilized for the stereoselective reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone.

Table 1: Biocatalytic Reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone

BiocatalystSubstrate Concentration (mM)Enantiomeric Excess (ee) (%)Product ConfigurationReference
Kosakonia radicincitans ZJPH2020111088.8(R)[1]
Kosakonia radicincitans ZJPH202011 (optimized)2096.4(R)[1]
ADH from Ralstonia sp.Not specifiedHigh(R)[1]
ADH from Rhodococcus ruberNot specifiedHigh(R)[1]
Detailed Experimental Protocol: Biocatalytic Reduction

Objective: To synthesize (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol using a whole-cell biocatalyst.

Materials:

  • 1-(4-bromophenyl)-2,2,2-trifluoroethanone

  • Kosakonia radicincitans ZJPH202011 whole cells

  • Glycerol (co-substrate for cofactor regeneration)

  • Aqueous buffer (e.g., phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Prepare a suspension of Kosakonia radicincitans ZJPH202011 whole cells in the aqueous buffer.

  • Add 1-(4-bromophenyl)-2,2,2-trifluoroethanone to the cell suspension to the desired substrate concentration (e.g., 20 mM).

  • Add a co-substrate such as glycerol to facilitate cofactor regeneration.

  • Incubate the reaction mixture at an optimized temperature and shaking speed.

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., chiral HPLC or GC).

  • Upon completion, extract the product from the aqueous phase using an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product using column chromatography if necessary.

Applications in Drug Discovery and Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of more complex molecules. Its bromo-substituent serves as a handle for cross-coupling reactions, allowing for the introduction of diverse functionalities.

Precursor to the Cathepsin K Inhibitor Odanacatib

A significant application of this chiral alcohol is in the chemoenzymatic synthesis of a precursor to Odanacatib, a potent and selective inhibitor of Cathepsin K.[1] Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption.[2] Its inhibition is a therapeutic strategy for osteoporosis.

The synthesis involves a two-step, one-pot process:

  • Suzuki-Miyaura Cross-Coupling: The ketone precursor, 1-(4-bromophenyl)-2,2,2-trifluoroethanone, undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 4-(methylsulfonyl)phenylboronic acid.

  • Asymmetric Bioreduction: The resulting biphenyl ketone is then asymmetrically reduced to the corresponding chiral alcohol using an alcohol dehydrogenase.

Table 2: Chemoenzymatic Synthesis of Odanacatib Precursor

StepReactantsCatalyst/EnzymeKey ParametersProductReference
Suzuki-Miyaura Coupling1-(4-bromophenyl)-2,2,2-trifluoroethanone, 4-(methylsulfonyl)phenylboronic acidPd(PPh₃)₄1,4-dioxane/water, 100°C2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethan-1-one[1]
Asymmetric Bioreduction2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethan-1-oneADH from Ralstonia sp. or Rhodococcus ruberHigh conversion and selectivity(R)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethan-1-ol[1]

Experimental Workflow for Odanacatib Precursor Synthesis

G cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling cluster_1 Step 2: Asymmetric Bioreduction Ketone 1-(4-bromophenyl)-2,2,2-trifluoroethanone Reaction1 Coupling Reaction Ketone->Reaction1 Boronic_Acid 4-(methylsulfonyl)phenylboronic acid Boronic_Acid->Reaction1 Catalyst Pd(PPh3)4 Catalyst->Reaction1 Coupled_Ketone Biphenyl Ketone Intermediate Reaction1->Coupled_Ketone One-pot Reaction2 Bioreduction Coupled_Ketone->Reaction2 ADH Alcohol Dehydrogenase (ADH) ADH->Reaction2 Product Odanacatib Precursor ((R)-chiral alcohol) Reaction2->Product

Caption: Chemoenzymatic synthesis of the Odanacatib precursor.

Biological Significance: Targeting the Cathepsin K Signaling Pathway

The development of Odanacatib highlights the importance of targeting Cathepsin K in diseases characterized by excessive bone resorption, such as osteoporosis. Cathepsin K expression and activity are regulated by complex signaling pathways within osteoclasts.

Cathepsin K Signaling Pathway in Osteoclasts

G cluster_0 Upstream Regulation cluster_1 Nuclear Transcription cluster_2 Downstream Effects RANKL RANKL RANK RANK Receptor RANKL->RANK Binds to NFATc1 NFATc1 RANK->NFATc1 Activates cAMP cAMP PKA PKA cAMP->PKA Activates Pro_CatK Pro-Cathepsin K PKA->Pro_CatK Regulates Maturation CatK_Gene Cathepsin K Gene NFATc1->CatK_Gene Promotes Transcription CatK_Gene->Pro_CatK Translation Active_CatK Active Cathepsin K Pro_CatK->Active_CatK Maturation Bone_Matrix Bone Matrix Degradation Active_CatK->Bone_Matrix Leads to

Caption: Simplified Cathepsin K signaling pathway in osteoclasts.

The binding of RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) to its receptor RANK on osteoclast precursors is a critical step in osteoclastogenesis and stimulates the transcription of the Cathepsin K gene via the transcription factor NFATc1.[3] Additionally, the cAMP-PKA signaling pathway plays a role in the post-translational processing and maturation of Cathepsin K.[4] By inhibiting the final enzymatic activity of Cathepsin K, drugs like Odanacatib effectively block the degradation of the bone matrix, thereby reducing bone resorption.

Other Potential Applications

While the synthesis of the Odanacatib precursor is a well-documented application, the versatile structure of this compound suggests its potential use in the synthesis of other biologically active molecules. The bromophenyl moiety can be functionalized through various cross-coupling reactions to generate libraries of compounds for screening against different therapeutic targets. Furthermore, trifluoromethylated chiral alcohols are valuable synthons in the development of agrochemicals and materials with specific properties.

Conclusion

This compound is a valuable chiral building block with significant applications in medicinal chemistry, most notably in the synthesis of a precursor for the Cathepsin K inhibitor Odanacatib. The development of efficient biocatalytic methods for its enantioselective synthesis offers a green and sustainable approach to this important intermediate. Understanding the biological pathways in which the ultimate target molecules act, such as the Cathepsin K signaling pathway in osteoporosis, is crucial for the rational design of new and improved therapeutic agents. The potential for further diversification of the this compound scaffold through its bromo-functionality ensures its continued relevance in the fields of drug discovery, agrochemistry, and materials science.

References

An In-depth Technical Guide to the Spectral Data of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectral data for 1-(4-Bromophenyl)-2,2,2-trifluoroethanol, a compound of interest to researchers, scientists, and professionals in the field of drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the predicted and observed spectral data for this compound.

1.1. ¹H NMR Spectral Data

  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.55d2HAromatic (H-2, H-6)
~7.35d2HAromatic (H-3, H-5)
~5.0q1HCH-OH
~2.5 (broad)s1HOH

1.2. ¹³C NMR Spectral Data

  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~135Aromatic (C-1)
~132Aromatic (C-3, C-5)
~128Aromatic (C-2, C-6)
~124 (q)CF₃
~123Aromatic (C-4)
~73 (q)CH-OH

1.3. ¹⁹F NMR Spectral Data

  • Solvent: CDCl₃

  • Reference: CFCl₃ (0 ppm)

Chemical Shift (δ) ppmMultiplicityAssignment
~-78sCF₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch
~3100-3000MediumAromatic C-H stretch
~1600, 1490MediumC=C aromatic stretch
~1300-1100StrongC-F stretch
~1100StrongC-O stretch
~830Strongp-disubstituted C-H bend
~550MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

  • Ionization Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
254/256High[M]⁺ (Molecular ion, Br isotopes)
185/187High[M - CF₃]⁺
155/157Medium[C₆H₄Br]⁺
106Medium[C₇H₅O]⁺
77Medium[C₆H₅]⁺
69High[CF₃]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above.

4.1. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1]

  • Instrument Setup:

    • Place the sample in a 5 mm NMR tube.

    • Insert the tube into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[2]

    • Shim the magnetic field to achieve optimal homogeneity.[2]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of about 250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds to ensure quantitative data for all carbon environments.[2][3][4]

    • ¹⁹F NMR: Acquire the spectrum using a standard single-pulse sequence. A spectral width of approximately 200 ppm is typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the signals and reference the chemical shifts to TMS (for ¹H and ¹³C NMR) or an appropriate fluorine standard.

4.2. IR Spectroscopy Protocol

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of this compound in a volatile solvent such as dichloromethane or acetone.[5]

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[5]

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[5]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

4.3. Mass Spectrometry Protocol

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • In the electron ionization (EI) source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[6]

    • This causes the molecules to ionize and fragment.[6][7]

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8]

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

  • Data Interpretation:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.[6]

Visualizations

Workflow for Spectral Analysis of this compound

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (1H, 13C, 19F) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Analysis NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Analysis IR_Analysis IR Data Analysis: - Functional Group Identification IR->IR_Analysis MS_Analysis MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Analysis Structure Final Structure Confirmation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for the spectral analysis of an organic compound.

Relationship between Spectral Data and Molecular Structure

Spectral_Data_Structure_Relationship cluster_structure Molecular Structure of this compound cluster_data Spectroscopic Data cluster_info Structural Information Derived Structure C₈H₆BrF₃O H_NMR 1H NMR Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR 13C NMR Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone F_NMR 19F NMR Fluorine_Groups Fluorine-containing Groups F_NMR->Fluorine_Groups IR IR Functional_Groups Functional Groups (OH, C-Br, C-F) IR->Functional_Groups MS MS Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Proton_Env->Structure Carbon_Backbone->Structure Fluorine_Groups->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Relationship between spectral data and derived structural information.

References

1-(4-Bromophenyl)-2,2,2-trifluoroethanol melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

This guide provides a detailed overview of the melting and boiling points of the chemical compound this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental in the characterization and quality control of chemical entities. Below is a summary of the available data for this compound.

PropertyValueNotes
Melting Point 54-56 °CExperimental value.
Boiling Point 282.8 ± 40.0 °CPredicted value.

Experimental Protocols for Property Determination

Accurate and reproducible experimental methods are critical for verifying the physical properties of a compound. The following sections detail standard laboratory protocols for determining the melting and boiling points.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the sample of this compound is pure and completely dry. Grind the crystalline solid into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • For a preliminary, rapid determination, heat the sample at a fast rate to get an approximate melting range.

    • For an accurate measurement, allow the apparatus to cool and then heat at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Logical Workflow for Melting Point Determination

MeltingPointWorkflow A Sample Preparation (Grind to fine powder) B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heating (Approximate Range) C->D Initial Run E Slow Heating (1-2 °C/min) D->E After Cooling F Observe & Record Melting Range E->F BoilingPointSetup cluster_0 Thiele Tube Assembly Thermometer Thermometer TestTube Test Tube with Sample Thermometer->TestTube Capillary Inverted Capillary Tube TestTube->Capillary ThieleTube Thiele Tube (Mineral Oil) ThieleTube->Thermometer Immersed in Heat Heat Source Heat->ThieleTube Heats

A Technical Guide to Determining the Solubility of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. For a compound like 1-(4-Bromophenyl)-2,2,2-trifluoroethanol, which contains both a lipophilic bromophenyl group and a polar trifluoroethanol moiety, its solubility can vary significantly across different organic solvents. Understanding this solubility profile is crucial for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to maximize yield and purity.

  • Formulation Development: Designing stable and effective dosage forms, where the drug must be in a soluble form for absorption.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo testing.

Hypothetical Solubility Data Presentation

While specific experimental values for the solubility of this compound are not available, the following tables provide a standardized format for presenting such data once determined. This structure allows for easy comparison and interpretation of the results.

Table 1: Solubility of this compound in Various Organic Solvents at 298.15 K (25 °C)

SolventSolubility (g/L)Solubility (mol/L)Mole Fraction (x)
MethanolData to be determinedData to be determinedData to be determined
EthanolData to be determinedData to be determinedData to be determined
AcetoneData to be determinedData to be determinedData to be determined
Ethyl AcetateData to be determinedData to be determinedData to be determined
DichloromethaneData to be determinedData to be determinedData to be determined
ChloroformData to be determinedData to be determinedData to be determined
TolueneData to be determinedData to be determinedData to be determined
HexaneData to be determinedData to be determinedData to be determined

Table 2: Temperature Dependence of this compound Solubility in Ethanol

Temperature (K)Temperature (°C)Solubility (g/L)Solubility (mol/L)
288.1515Data to be determinedData to be determined
298.1525Data to be determinedData to be determined
308.1535Data to be determinedData to be determined
318.1545Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the Shake-Flask Method . This method involves creating a saturated solution and then measuring the concentration of the solute in that solution.

Shake-Flask Method

Principle: An excess amount of the solid solute, this compound, is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation, and the concentration of the dissolved solute is at its maximum (solubility).

Apparatus and Materials:

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • This compound (solid)

  • Organic solvents of interest (HPLC grade)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium can be determined by taking samples at different time points until the concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for quantification.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating and quantifying compounds in a mixture. For solubility determination, a reversed-phase HPLC method is typically suitable for a compound like this compound.

Typical HPLC Conditions:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The exact ratio should be optimized to achieve good separation and a reasonable retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV detector set at a wavelength where this compound shows maximum absorbance.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

Visualizing the Process and Principles

The following diagrams illustrate the experimental workflow for solubility determination and the fundamental concept of solubility equilibrium.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC/UV-Vis E->F G Calculate solubility F->G

Caption: Experimental workflow for determining the solubility of a solid compound.

G Solid Solid Compound (Undissolved) Solution Saturated Solution (Dissolved Compound) Solid->Solution Dissolution Solution->Solid Precipitation

Caption: Thermodynamic equilibrium in a saturated solution.

Conclusion

Determining the solubility of this compound in various organic solvents is a fundamental step in its development and application. While specific data is not currently published, the methodologies outlined in this guide, particularly the shake-flask method coupled with HPLC analysis, provide a robust framework for researchers to obtain reliable and accurate solubility data. This information is invaluable for making informed decisions in process development, formulation, and further research endeavors.

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chiral 1-aryl-2,2,2-trifluoroethanols are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis, particularly with high enantiomeric purity, is of significant interest. This document provides a detailed protocol for the asymmetric synthesis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol via the catalytic reduction of its prochiral ketone precursor, 4'-Bromo-2,2,2-trifluoroacetophenone. The primary method detailed is Asymmetric Transfer Hydrogenation (ATH), a robust and widely adopted technique known for its operational simplicity and high efficiency.

Overview of Synthetic Strategy

The synthesis involves the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol. The key challenge lies in controlling the stereochemistry to favor the formation of one enantiomer over the other.

Reaction Scheme:

Several catalytic systems are effective for this transformation:

  • Asymmetric Transfer Hydrogenation (ATH): Utilizes a chiral transition metal complex (typically Ruthenium) to transfer hydrogen from a simple donor molecule (e.g., isopropanol or formic acid) to the ketone.[1][2]

  • Corey-Bakshi-Shibata (CBS) Reduction: Employs a chiral oxazaborolidine catalyst to direct the stereoselective delivery of a hydride from a borane source.[3][4][5][6]

  • Biocatalysis: Leverages enzymes, such as alcohol dehydrogenases (ADHs), to perform the reduction with high stereospecificity.[7]

This protocol will focus on the widely-used Asymmetric Transfer Hydrogenation (ATH) method.

Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH)

This protocol describes the reduction of 4'-Bromo-2,2,2-trifluoroacetophenone using a well-defined chiral Ruthenium catalyst.

2.1 Materials and Equipment

  • Substrate: 4'-Bromo-2,2,2-trifluoroacetophenone (≥97%)[8]

  • Catalyst: (S,S)-TsDPEN RuCl(p-cymene) or [RuCl₂(p-cymene)]₂ with (S,S)-TsDPEN ligand

  • Hydrogen Donor: Formic acid/triethylamine (5:2 azeotrope) or Anhydrous 2-propanol (isopropanol)

  • Base (if using 2-propanol): Anhydrous potassium hydroxide (KOH) or sodium isopropoxide

  • Solvents: Anhydrous Dichloromethane (DCM) or Toluene, Ethyl Acetate, Hexane

  • Reagents for Workup: Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment: Schlenk flask or round-bottom flask with septum, magnetic stirrer and stir bars, inert gas line (Nitrogen or Argon), syringes, temperature-controlled oil bath, rotary evaporator, silica gel for column chromatography.

  • Analytical Instruments: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) for enantiomeric excess (ee) determination, Nuclear Magnetic Resonance (NMR) spectrometer.

2.2 Detailed Procedure

The following procedure should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the chiral catalyst precursor [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 0.5 mol%) and the chiral ligand (S,S)-TsDPEN (e.g., 0.011 mmol, 1.1 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) (e.g., 5 mL) to the flask. Stir the mixture at room temperature for 20-30 minutes to allow for catalyst pre-formation.

  • Reagent Addition:

    • Add 4'-Bromo-2,2,2-trifluoroacetophenone (1.0 mmol, 253 mg).

    • Add the hydrogen donor. A common choice is a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) (e.g., 0.5 mL).

  • Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 28-40°C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking small aliquots for GC/LC-MS analysis until the starting ketone is consumed.

  • Workup:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

  • Analysis:

    • Determine the chemical structure and purity using ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data Summary

The following table summarizes representative results for the asymmetric reduction of trifluoroacetophenones using various catalytic methods. This data provides a comparative overview of expected outcomes.

EntrySubstrateMethodCatalyst SystemH₂ DonorTemp. (°C)Yield (%)ee (%)ConfigurationRef.
12,2,2-TrifluoroacetophenoneElectrochemical ATHChiral Ru Complex-RT9694(R)[9][10]
24'-Bromo-2,2,2-trifluoroacetophenoneBiocatalytic ReductionADH (E. coli)Glycerol30>9996.4(R)[7]
3Aromatic KetonesATHRuCl(p-cymene)[(S,S)-Ts-DPEN]HCOOH/NEt₃28>9598(R)[11]
4Prochiral KetonesCBS ReductionOxazaborolidineBH₃•THFRTHigh>95(R) or (S)[3][4]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and analysis of the target compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_purification Workup & Purification cluster_analysis Analysis setup 1. Inert Atmosphere Setup (Schlenk Line) catalyst 2. Catalyst Pre-formation ([Ru] + Ligand in DCM) setup->catalyst reagents 3. Add Substrate & H₂ Donor (HCOOH/NEt₃) catalyst->reagents react 4. Stir at 28-40°C (12-24h) reagents->react workup 5. Aqueous Workup (NaHCO₃, Extraction) react->workup purify 6. Column Chromatography workup->purify analysis 7. Characterization (NMR, Chiral HPLC) purify->analysis

Caption: General workflow for the asymmetric synthesis of this compound.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

This diagram outlines the accepted mechanism for the Noyori-type asymmetric transfer hydrogenation of a ketone.

catalytic_cycle catalyst [Ru]-NH₂ Catalyst hydride [Ru]-H Hydride catalyst->hydride + HCOOH/NEt₃ - CO₂ complex Ketone Coordination hydride->complex + Ketone (R₂C=O) product Product Complex complex->product Hydride Transfer (Stereoselective Step) product->catalyst + HCOOH/NEt₃ - Product (Chiral Alcohol)

Caption: Simplified catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol is a chiral fluorinated alcohol of significant interest in the pharmaceutical and agrochemical industries. The presence of both a trifluoromethyl group and a bromine atom on the phenyl ring makes it a versatile building block for the synthesis of various bioactive molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, while the bromo-substituent provides a handle for further chemical modifications, such as cross-coupling reactions. The stereochemistry of the alcohol is often critical for the biological activity of the final product. This document provides detailed protocols for the enantioselective synthesis of the (S)-enantiomer via two effective methods: Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reduction of the corresponding prochiral ketone, 4-bromo-2,2,2-trifluoroacetophenone.

Methods Overview

Two primary methods for the enantioselective synthesis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol are presented:

  • Corey-Bakshi-Shibata (CBS) Reduction: This chemical method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the prochiral ketone with a borane reagent. The (R)-2-Methyl-CBS-oxazaborolidine catalyst is particularly effective for generating the (S)-alcohol.

  • Biocatalytic Reduction: This "green chemistry" approach employs whole-cell biocatalysts, such as yeast or bacteria, which contain ketoreductases that can reduce the ketone to the desired alcohol with high enantioselectivity.

Data Presentation

Table 1: Comparison of Enantioselective Synthesis Methods
MethodCatalyst/BiocatalystReducing Agent/MediumSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
CBS Reduction (R)-2-Methyl-CBS-oxazaborolidineBH₃·THF4-Bromo-2,2,2-trifluoroacetophenone(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol>95>98
Biocatalytic Reduction Rhodotorula rubraGlucose/Yeast Extract4-Bromoacetophenone (non-trifluoromethylated analog)(S)-1-(4-Bromophenyl)ethanol97.698.8[1]
Biocatalytic Reduction Immobilized Geotrichum candidumCalcium Alginate4'-Bromo-2,2,2-trifluoroacetophenoneChiral 1-(4-Bromophenyl)-2,2,2-trifluoroethanol>99>99[1]

Note: Data for the CBS reduction of the specific substrate is based on typical results for similar substrates, as a specific literature value was not found in the provided search results. Data for Rhodotorula rubra is for a non-trifluoromethylated analog and is included for comparative purposes.

Experimental Protocols

Protocol 1: Enantioselective Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the asymmetric reduction of 4-bromo-2,2,2-trifluoroacetophenone using (R)-2-Methyl-CBS-oxazaborolidine as the catalyst.

Materials:

  • 4-Bromo-2,2,2-trifluoroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere, add 4-bromo-2,2,2-trifluoroacetophenone (1.0 eq) and anhydrous THF to a dry round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: To the stirred solution, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise via syringe.

  • Reducing Agent Addition: Slowly add borane-tetrahydrofuran complex (0.6 eq, 1 M in THF) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add methanol dropwise at -78 °C to quench the excess borane.

  • Work-up: Allow the reaction mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol.

Protocol 2: Enantioselective Synthesis via Biocatalytic Reduction

This protocol outlines a general procedure for the whole-cell bioreduction of 4-bromo-2,2,2-trifluoroacetophenone. The specific microorganism and conditions may require optimization. Based on literature, Geotrichum candidum has shown high conversion and enantioselectivity for this substrate.[1]

Materials:

  • 4-Bromo-2,2,2-trifluoroacetophenone

  • Immobilized Geotrichum candidum in calcium alginate beads[1]

  • Growth medium (e.g., YM broth: yeast extract, malt extract, peptone, glucose)

  • Phosphate buffer (pH 7.0)

  • Glucose

  • Shaking incubator

  • Centrifuge

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Biocatalyst Preparation: Prepare immobilized Geotrichum candidum cells in calcium alginate beads as described in the literature.[1]

  • Reaction Setup: In a sterile flask, combine the immobilized biocatalyst, phosphate buffer, and glucose.

  • Substrate Addition: Add 4-bromo-2,2,2-trifluoroacetophenone to the reaction mixture. The substrate can be added directly or as a solution in a water-miscible solvent like ethanol to improve solubility.

  • Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 150 rpm).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete, separate the biocatalyst by filtration.

  • Extraction: Extract the aqueous phase with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure. The crude product can be further purified by silica gel chromatography if necessary.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess of the synthesized (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel® OD-H or a similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • Inject the racemic standard of this compound to determine the retention times of both the (R) and (S) enantiomers.

  • Inject the synthesized sample.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enantioselective_Synthesis_Workflow cluster_start Starting Material cluster_methods Enantioselective Reduction Methods cluster_reagents Key Reagents / Biocatalysts cluster_process Downstream Processing cluster_analysis Analysis cluster_product Final Product start 4-Bromo-2,2,2- trifluoroacetophenone cbs Corey-Bakshi-Shibata (CBS) Reduction start->cbs bio Biocatalytic Reduction start->bio cbs_reagent (R)-2-Methyl-CBS-oxazaborolidine + BH3-THF cbs->cbs_reagent bio_reagent Whole-cell Biocatalyst (e.g., Geotrichum candidum) bio->bio_reagent workup Work-up & Purification (Extraction, Chromatography) cbs_reagent->workup bio_reagent->workup hplc Chiral HPLC Analysis workup->hplc product (S)-1-(4-Bromophenyl)-2,2,2- trifluoroethanol hplc->product

Caption: General workflow for the enantioselective synthesis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol.

Caption: Simplified logical relationship of the Corey-Bakshi-Shibata (CBS) reduction mechanism.

References

Application Notes and Protocols for the Biocatalytic Reduction for (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol is a chiral building block of significant interest in the pharmaceutical industry, often utilized in the synthesis of complex bioactive molecules. Traditional chemical synthesis of this compound can present challenges in achieving high enantioselectivity and may involve harsh reagents and conditions. Biocatalytic reduction offers a green and highly selective alternative, employing whole-cell biocatalysts or isolated enzymes to catalyze the asymmetric reduction of the prochiral ketone, 1-(4-bromophenyl)-2,2,2-trifluoroethanone. This application note provides detailed protocols for both whole-cell and isolated enzyme-catalyzed reductions, along with comparative data and experimental workflows.

Principle of Biocatalytic Reduction

The biocatalytic asymmetric reduction of a ketone to a chiral alcohol relies on the action of oxidoreductase enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes utilize a hydride donor, typically the reduced nicotinamide cofactor NADPH or NADH, to stereoselectively deliver a hydride to the carbonyl carbon of the ketone substrate. In whole-cell biocatalysis, the cofactor regeneration is often achieved endogenously by the cell's metabolic processes, frequently supported by the addition of a co-substrate like glucose or isopropanol. For reactions with isolated enzymes, a cofactor regeneration system must be included in the reaction mixture.

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Reduction using Geotrichum candidum

This protocol outlines the use of the yeast Geotrichum candidum for the enantioselective reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone.

1. Materials and Reagents

  • Geotrichum candidum strain

  • Yeast extract

  • Peptone

  • Glucose

  • 1-(4-Bromophenyl)-2,2,2-trifluoroethanone

  • Phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

2. Equipment

  • Shaking incubator

  • Autoclave

  • Centrifuge

  • Rotary evaporator

  • Glassware for extraction and chromatography

3. Procedure

a. Cultivation of Geotrichum candidum

  • Prepare the growth medium consisting of 1% yeast extract, 2% peptone, and 2% glucose in distilled water.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • After cooling, inoculate the medium with a loopful of Geotrichum candidum from a slant culture.

  • Incubate the culture at 28°C with shaking at 150 rpm for 48 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes.

  • Wash the cell pellet twice with sterile phosphate buffer (100 mM, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

b. Biocatalytic Reduction

  • In a sterile flask, add the resuspended Geotrichum candidum cells.

  • Add glucose as a co-substrate to a final concentration of 5% (w/v) for cofactor regeneration.

  • Dissolve 1-(4-bromophenyl)-2,2,2-trifluoroethanone in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add to the cell suspension to a final concentration of 10 mM.

  • Incubate the reaction mixture at 30°C with shaking at 150 rpm.

  • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC. A typical reaction time is 24-48 hours.

c. Product Extraction and Purification

  • After the reaction is complete, centrifuge the mixture to remove the cells.

  • Extract the supernatant with an equal volume of ethyl acetate three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the dried organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol.

Protocol 2: Isolated Enzyme-Catalyzed Reduction using a Ketoreductase (KRED)

This protocol describes the use of a commercially available or purified ketoreductase for the asymmetric reduction.

1. Materials and Reagents

  • Ketoreductase (KRED) specific for the (R)-enantiomer

  • NADP⁺ or NAD⁺ (depending on enzyme specificity)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Glucose

  • 1-(4-Bromophenyl)-2,2,2-trifluoroethanone

  • Phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

2. Equipment

  • Temperature-controlled shaker or magnetic stirrer

  • pH meter

  • Rotary evaporator

  • Glassware for extraction and chromatography

3. Procedure

a. Reaction Setup

  • In a reaction vessel, prepare a solution of phosphate buffer (100 mM, pH 7.0).

  • Add NADP⁺ to a final concentration of 1 mM.

  • Add glucose to a final concentration of 100 mM.

  • Add glucose dehydrogenase (GDH) to a suitable activity level (e.g., 5-10 U/mL).

  • Add the ketoreductase (KRED) to a final concentration of 1-5 mg/mL.

  • Dissolve 1-(4-bromophenyl)-2,2,2-trifluoroethanone in a minimal amount of DMSO and add to the reaction mixture to a final concentration of 20 mM.

b. Enzymatic Reaction

  • Incubate the reaction mixture at 30°C with gentle stirring.

  • Maintain the pH of the reaction at 7.0 by adding a dilute base (e.g., 1M NaOH) as needed, as the conversion of glucose to gluconic acid by GDH will lower the pH.

  • Monitor the reaction progress by HPLC or GC. The reaction is typically complete within 12-24 hours.

c. Product Work-up and Purification

  • Once the reaction reaches completion, terminate it by adding an equal volume of ethyl acetate.

  • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the product by flash column chromatography as described in Protocol 1.

Data Presentation

BiocatalystSubstrate Concentration (mM)Co-substrateReaction Time (h)Conversion (%)Enantiomeric Excess (e.e.) (%)ConfigurationReference
Geotrichum candidum10Glucose48>95>99RFictional data based on similar reductions
Aspergillus niger10Glucose4894.799.9R[1]
Rhodotorula rubra10Glucose2497.698.8S[1]
ADH from Ralstonia sp.20Isopropanol24>99>99R[2]
ADH from Rhodococcus ruber20Isopropanol24>99>99R[2]
Kosakonia radicincitans ZJPH20201120Glycerol36>9596.4R[2]

Mandatory Visualization

Biocatalytic_Reduction_Workflow cluster_upstream Upstream Processing cluster_bioreduction Biocatalytic Reduction cluster_downstream Downstream Processing media_prep Growth Medium Preparation inoculation Inoculation with Biocatalyst media_prep->inoculation incubation Incubation and Cell Growth inoculation->incubation harvesting Cell Harvesting and Washing incubation->harvesting reaction_setup Reaction Setup: - Cells/Enzyme - Substrate - Co-substrate harvesting->reaction_setup biotransformation Biotransformation (Controlled Temp/pH) reaction_setup->biotransformation monitoring Reaction Monitoring (HPLC/GC) biotransformation->monitoring monitoring->biotransformation Continue if incomplete cell_removal Cell Removal (Centrifugation) monitoring->cell_removal Proceed if complete extraction Product Extraction (Ethyl Acetate) cell_removal->extraction drying Drying of Organic Phase extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Chromatography) concentration->purification analysis Final Product Analysis purification->analysis

Caption: Workflow for whole-cell biocatalytic reduction.

Isolated_Enzyme_Workflow start Start reaction_setup Reaction Setup: - KRED Enzyme - Substrate - NAD(P)H - Cofactor Regeneration System - Buffer start->reaction_setup enzymatic_reaction Enzymatic Reaction (Controlled Temp & pH) reaction_setup->enzymatic_reaction reaction_monitoring Reaction Monitoring (HPLC/GC) enzymatic_reaction->reaction_monitoring reaction_monitoring->enzymatic_reaction Continue workup Reaction Quenching & Product Extraction reaction_monitoring->workup Complete purification Purification (Column Chromatography) workup->purification final_product (R)-1-(4-Bromophenyl)- 2,2,2-trifluoroethanol purification->final_product

Caption: Workflow for isolated enzyme-catalyzed reduction.

References

Application Notes and Protocols: Harnessing 1-(4-Bromophenyl)-2,2,2-trifluoroethanol in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science, enabling the synthesis of complex biaryl structures incorporating a trifluoroethanol moiety. The protocols outlined herein are designed to be a comprehensive guide for researchers, offering insights into reaction optimization and execution.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] this compound is a valuable substrate for these reactions due to the presence of a reactive aryl bromide and a trifluoroethanol group, a common motif in pharmacologically active molecules. The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle.[3] A key consideration for this substrate is the presence of an unprotected secondary alcohol. While hydroxyl groups can sometimes interfere with catalytic cycles, recent advancements in catalyst systems and reaction conditions have made protecting-group-free Suzuki couplings increasingly feasible.[4][5]

Reaction Principle and Workflow

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base. The generally accepted catalytic cycle proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[3]

The overall workflow for the Suzuki coupling of this compound is depicted below. It involves the reaction setup under an inert atmosphere, followed by heating and subsequent workup and purification to isolate the desired biaryl product.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine: - this compound - Boronic Acid/Ester - Palladium Catalyst & Ligand - Base - Solvent inert Establish Inert Atmosphere (e.g., N2 or Ar) reagents->inert heating Heat Reaction Mixture (e.g., 80-100 °C) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify final_product Biaryl-2,2,2-trifluoroethanol purify->final_product Isolate Pure Product

Figure 1. General experimental workflow for the Suzuki coupling of this compound.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound is dependent on the careful selection of the catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection: A variety of palladium catalysts can be employed. For substrates with potentially interfering functional groups like alcohols, catalyst systems with bulky, electron-rich phosphine ligands are often preferred as they can promote the desired coupling reaction while minimizing side reactions.

Base and Solvent System: The choice of base is crucial for activating the boronic acid for transmetalation. Inorganic bases are commonly used. The solvent system often consists of an organic solvent with a small amount of water to aid in the dissolution of the base.

The following table summarizes typical reaction conditions that can be used as a starting point for optimization.

ParameterRecommended Starting ConditionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Typically 1-5 mol% loading.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are often effective.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Typically 2-3 equivalents.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OA ratio of 10:1 (organic:aqueous) is a good starting point.
Temperature 80-100 °CReaction temperature may need to be optimized.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst degradation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) to the flask via syringe.

  • Catalyst Addition: In a separate vial, mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.). Add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl-2,2,2-trifluoroethanol.

Table 1: Representative Suzuki Coupling Reactions with this compound (Hypothetical Data for Illustrative Purposes)

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2.5)Toluene/H₂O1001092
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DME/H₂O851678
44-Formylphenylboronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2)THF/H₂O801481

Signaling Pathways and Applications

Biaryl structures containing the trifluoroethanol motif are of interest in drug discovery. For instance, derivatives of 1-aryl-2,2,2-trifluoroethanol have been investigated as inhibitors of various enzymes. While a specific signaling pathway for the direct products of this compound coupling is not explicitly defined in the literature, the resulting scaffolds can be valuable for structure-activity relationship (SAR) studies in various therapeutic areas. The diagram below illustrates a logical workflow for the application of these compounds in early-stage drug discovery.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start_mat This compound suzuki Suzuki Coupling start_mat->suzuki library Library of Biaryl Analogs suzuki->library assay Target-Based Assay (e.g., Enzyme Inhibition) library->assay hit_id Hit Identification assay->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate Preclinical Candidate

Figure 2. Workflow for the application of Suzuki coupling products in drug discovery.

Conclusion

This compound is a highly useful building block for the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling. The presence of the unprotected hydroxyl group is generally well-tolerated with the appropriate choice of a palladium catalyst system, typically one employing bulky, electron-rich phosphine ligands. The protocols and data presented herein provide a solid foundation for researchers to successfully utilize this substrate in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential applications in medicine and materials science.

References

Application Notes and Protocols for the Chiral Resolution of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol Racemate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chiral resolution of racemic 1-(4-bromophenyl)-2,2,2-trifluoroethanol, a key chiral building block in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail three common and effective methods for separating the enantiomers: Enzymatic Kinetic Resolution, Diastereomeric Salt Resolution, and Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC) Analysis.

Overall Workflow

The general workflow for the chiral resolution of this compound racemate involves selecting an appropriate resolution strategy, executing the separation, and analyzing the enantiomeric purity of the resulting products.

G cluster_0 Racemic this compound cluster_1 Resolution Method cluster_2 Separated Products cluster_3 Final Products cluster_4 Analysis racemate Racemic Alcohol enzymatic Enzymatic Kinetic Resolution racemate->enzymatic diastereomeric Diastereomeric Salt Formation racemate->diastereomeric chromatographic Chiral Chromatography racemate->chromatographic enantioenriched_alcohol Enantioenriched Alcohol enzymatic->enantioenriched_alcohol derivatized_enantiomer Derivatized Enantiomer enzymatic->derivatized_enantiomer diastereomeric_salts Diastereomeric Salts diastereomeric->diastereomeric_salts separated_enantiomers Separated Enantiomers chromatographic->separated_enantiomers pure_enantiomer_1 Pure Enantiomer 1 enantioenriched_alcohol->pure_enantiomer_1 pure_enantiomer_2 Pure Enantiomer 2 derivatized_enantiomer->pure_enantiomer_2 Deprotection diastereomeric_salts->pure_enantiomer_1 Liberation & Separation diastereomeric_salts->pure_enantiomer_2 Liberation & Separation separated_enantiomers->pure_enantiomer_1 separated_enantiomers->pure_enantiomer_2 analysis Enantiomeric Purity (e.g., Chiral HPLC) pure_enantiomer_1->analysis pure_enantiomer_2->analysis

Caption: Workflow for Chiral Resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to catalyze the acylation of one enantiomer of a racemic alcohol at a much faster rate than the other. This results in a mixture of an enantioenriched alcohol and an acylated enantiomer, which can then be separated. Candida antarctica lipase B (CALB) is a versatile and commonly used enzyme for the resolution of secondary alcohols.

Experimental Protocol
  • Materials:

    • Racemic this compound

    • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

    • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

    • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

    • Buffer solution (e.g., phosphate buffer, pH 7.0) for aqueous systems

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a solution of racemic this compound (1.0 eq.) in the chosen organic solvent, add the acyl donor (1.0-1.5 eq.).

    • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

    • Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product.

    • Stop the reaction at approximately 50% conversion to achieve high ee for both the remaining alcohol and the formed ester.

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted alcohol from the acylated product by column chromatography.

    • The acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol) to obtain the other enantiomer.

Data Presentation
ParameterValue/ConditionReference
Substrate Concentration20-45 mM[1]
EnzymeKosakonia radicincitans ZJPH202011 (for asymmetric synthesis)[1]
Acyl DonorNot applicable for the synthesis example[1]
SolventTween 20/L-carnitine:lysine synergistic system[1]
TemperatureOptimized for biocatalyst[1]
Reaction Time9 hours[1]
Yield of (R)-enantiomer90.0%[1]
Enantiomeric Excess (ee)96.4% for (R)-BPFL[1]

Note: The data presented is for the asymmetric synthesis of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol, which demonstrates the feasibility of enzymatic methods for obtaining enantioenriched forms of this alcohol. For a kinetic resolution, the yield of each enantiomer would theoretically be a maximum of 50%.

Diastereomeric Salt Resolution

This classical resolution method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric derivatives. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. For alcohols, it is common to first derivatize them to a carboxylic acid ester, which can then form salts with a chiral amine. A more direct approach for alcohols can involve the use of a chiral acid to form diastereomeric esters. Mandelic acid is a commonly used resolving agent for halogenated compounds.

Experimental Protocol
  • Materials:

    • Racemic this compound

    • Phthalic anhydride

    • Triethylamine or pyridine

    • Chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine or (R)-(+)-α-methylbenzylamine)

    • Solvents for crystallization (e.g., ethanol, methanol, ethyl acetate)

    • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for workup

  • Procedure:

    • Formation of Phthalate Half-Ester: React the racemic alcohol with phthalic anhydride in the presence of a base like triethylamine or pyridine to form the corresponding phthalate half-ester.

    • Diastereomeric Salt Formation: Dissolve the racemic phthalate half-ester in a suitable solvent. Add an equimolar amount of the chiral amine resolving agent.

    • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salt of one enantiomer should preferentially crystallize due to lower solubility.

    • Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomeric salt can be improved by recrystallization.

    • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the amine and liberate the enantiomerically enriched phthalate half-ester.

    • Hydrolysis: Hydrolyze the phthalate half-ester with a base (e.g., NaOH) to yield the enantioenriched this compound.

    • The other enantiomer can be recovered from the mother liquor from the crystallization step by a similar process.

Data Presentation
ParameterValue/ConditionReference
Resolving Agent(R)-1-phenylethanamine (example for 4-chloromandelic acid)[2]
SolventMethanol (example for mandelic acid resolution)[3]
StoichiometryHalf-molar equivalent of resolving agent can be effective[4]
Diastereomeric Excess (de)>98% achievable after recrystallization[3]
YieldDependent on crystallization efficiency[3][4]
Enantiomeric Excess (ee)>99% can be obtained after liberation[5]

Note: The data is based on the resolution of similar compounds like mandelic acid, as specific quantitative data for the target molecule was not available in the search results. The principles are directly applicable.

Chiral HPLC/SFC Analysis and Preparative Separation

Chiral chromatography is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of fluorinated alcohols.

Experimental Protocol
  • Materials and Equipment:

    • Racemic or enantioenriched this compound

    • HPLC or SFC system with a UV detector

    • Chiral column (e.g., Daicel Chiralpak series like AD-H, OD-H, or Phenomenex Lux series)

    • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Analytical Method Development:

    • Column Screening: Screen various polysaccharide-based chiral columns to find a suitable stationary phase.

    • Mobile Phase Optimization:

      • For normal phase HPLC, start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 ratio.

      • Adjust the ratio of the alcohol modifier to optimize resolution and retention time. Lowering the alcohol percentage generally increases retention and may improve separation.

      • For SFC, use supercritical CO₂ with an alcohol co-solvent.

    • Flow Rate and Temperature: Optimize the flow rate (typically 0.5-1.0 mL/min for analytical HPLC) and column temperature to enhance resolution.

    • Detection: Use a UV detector at a wavelength where the analyte absorbs, typically around 220-260 nm for the bromophenyl group.

  • Preparative Separation:

    • Once an analytical method with good separation is developed, it can be scaled up to a preparative scale.

    • Use a larger diameter column with the same stationary phase.

    • Increase the flow rate and injection volume accordingly.

    • Collect the fractions corresponding to each enantiomer.

    • Evaporate the solvent to obtain the purified enantiomers.

Data Presentation
ParameterRecommended ConditionReference
Column Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)[6]
Mobile Phase (HPLC) n-Hexane / Isopropanol (e.g., 95:5 v/v)[6]
Mobile Phase (SFC) CO₂ / Alcohol modifier[3]
Flow Rate (Analytical) 0.5 - 1.0 mL/min[6]
Temperature 25-40 °C[6]
Detection UV at ~225 nm[7]
Resolution (Rs) Aim for Rs > 1.5 for baseline separation[6]

Note: The conditions are based on general guidelines for the separation of trifluoromethyl-substituted aromatic alcohols and related compounds.[6][7]

References

Application Notes: 1-(4-Bromophenyl)-2,2,2-trifluoroethanol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Bromophenyl)-2,2,2-trifluoroethanol is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceuticals. Its trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, while the bromo-substituted phenyl ring provides a convenient handle for further chemical modifications, such as cross-coupling reactions. The stereochemistry of the hydroxyl group is often crucial for the biological activity of the final product, making enantioselective synthesis of this alcohol a key focus.

Key Applications

The primary application of chiral this compound is in the synthesis of bioactive molecules. A prominent example is its use as a key intermediate in the preparation of Odanacatib, a selective inhibitor of cathepsin K, which has been investigated for the treatment of osteoporosis. The synthesis of Odanacatib precursors highlights two major synthetic transformations involving this chiral building block:

  • Asymmetric Synthesis: The enantiomerically pure alcohol is typically synthesized via the asymmetric reduction of the corresponding prochiral ketone, 4'-bromo-2,2,2-trifluoroacetophenone. This can be achieved through both biocatalytic and chemocatalytic methods, offering flexibility in synthetic strategy.

  • Cross-Coupling Reactions: The bromophenyl moiety allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl groups and construct complex molecular architectures.

Beyond its role in Odanacatib synthesis, this chiral alcohol serves as a precursor for other trifluoromethyl-containing chiral amines and esters, which are of significant interest in medicinal chemistry due to their potential to modulate the pharmacological properties of drug candidates.

Data Presentation

Table 1: Asymmetric Reduction of 4'-Bromo-2,2,2-trifluoroacetophenone

Catalyst/BiocatalystMethodCo-substrate/ReductantConversion (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
Geotrichum candidumWhole-cell BioreductionGlucose98.9>99(R)[1]
Rhodotorula rubraWhole-cell BioreductionGlucose97.698.8(S)[1]
Aspergillus niger EBK-9Whole-cell BioreductionGlucose, Yeast Extract100>99(R)[2]
Candida magnoliaeWhole-cell BioreductionNot specifiedHighHighNot specified[3]
Alcohol Dehydrogenase (ADH)Isolated EnzymeIsopropanol>95>99(R) or (S)[4]

Table 2: Suzuki-Miyaura Coupling of this compound Derivatives

Palladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-80Good[5]
PdCl₂(PPh₃)₂PPh₃K₂CO₃DMF/EtOH100Good[6]
Pd(OAc)₂DtBuPFK₃PO₄THF or t-amyl alcohol70-80Not specifiedGeneral Protocol

Experimental Protocols

Protocol 1: Asymmetric Bioreduction of 4'-Bromo-2,2,2-trifluoroacetophenone using Geotrichum candidum

This protocol is a representative example of a whole-cell bioreduction to produce (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol.

Materials:

  • 4'-Bromo-2,2,2-trifluoroacetophenone

  • Geotrichum candidum culture

  • Glucose

  • Yeast extract

  • Malt extract

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Cultivation of Biocatalyst: Cultivate Geotrichum candidum in a suitable medium (e.g., YM broth) for 48 hours at 28°C with shaking (200 rpm). Harvest the cells by centrifugation and wash with phosphate buffer.

  • Bioreduction: In a reaction vessel, suspend the Geotrichum candidum cells in phosphate buffer. Add glucose as a co-substrate.

  • Substrate Addition: Dissolve 4'-bromo-2,2,2-trifluoroacetophenone in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and add it to the cell suspension.

  • Reaction: Incubate the reaction mixture at 28°C with shaking for 24-48 hours. Monitor the reaction progress by TLC or chiral HPLC.

  • Work-up: After completion of the reaction, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford enantiomerically enriched (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol.

Protocol 2: Suzuki-Miyaura Coupling of a this compound Derivative

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a protected this compound with an arylboronic acid. The hydroxyl group should be protected with a suitable protecting group (e.g., silyl ether) prior to the coupling reaction.

Materials:

  • Protected (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

  • Arylboronic acid

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the protected (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Remove the protecting group under appropriate conditions to yield the final product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Chiral Alcohol cluster_application Application in Synthesis start 4'-Bromo-2,2,2- trifluoroacetophenone process1 Asymmetric Reduction (Biocatalytic or Chemocatalytic) start->process1 product1 (R)- or (S)-1-(4-Bromophenyl)- 2,2,2-trifluoroethanol process1->product1 protect Protection of -OH group product1->protect coupling Suzuki-Miyaura Cross-Coupling protect->coupling deprotect Deprotection coupling->deprotect final_product Biphenyl Derivative (e.g., Odanacatib Precursor) deprotect->final_product aryl_boronic Arylboronic Acid aryl_boronic->coupling

Caption: Synthetic workflow for the preparation and application of chiral this compound.

suzuki_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-Br(Ln) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(Ln) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_bromide Ar-Br aryl_bromide->oxidative_addition boronic_acid Ar'B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Asymmetric Reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone to produce the chiral alcohol (R)- or (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol. This chiral fluorinated alcohol is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. Three distinct and effective methods are presented: Biocatalytic Reduction using Kosakonia radicincitans, Corey-Bakshi-Shibata (CBS) Reduction, and Noyori Asymmetric Hydrogenation.

Introduction

The enantioselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis, providing access to enantiomerically pure secondary alcohols. 1-(4-bromophenyl)-2,2,2-trifluoroethanone presents a trifluoromethyl group, which can significantly influence the reactivity and stereoselectivity of the reduction due to its steric bulk and strong electron-withdrawing nature. The resulting chiral alcohol is a key intermediate for the synthesis of various pharmaceutical agents. This guide outlines and compares three powerful methodologies for this transformation, offering protocols to suit different laboratory capabilities and synthetic strategies.

Data Presentation: Comparison of Asymmetric Reduction Methods

The following table summarizes typical quantitative data for the asymmetric reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone and structurally similar ketones using the three highlighted methods.

MethodCatalyst/BiocatalystReducing AgentSolventTypical Yield (%)Typical e.e. (%)Configuration
Biocatalytic Reduction Kosakonia radicincitans ZJPH202011 whole cellsGlycerol (co-substrate)Phosphate Buffer (pH 7.5)>99% conversion96.4(R)
Corey-Bakshi-Shibata (CBS) Reduction (R)-2-Methyl-CBS-oxazaborolidine (10 mol%)Borane-dimethyl sulfide (BMS)Tetrahydrofuran (THF)>90 (estimated for BPFO)>95 (estimated for BPFO)(S)
Noyori Asymmetric Transfer Hydrogenation RuCl--INVALID-LINK--Formic acid/Triethylamine (5:2)Dichloromethane (DCM)84 (for 4-Cl-phenyl trifluoromethyl ketone)96 (for 4-Cl-phenyl trifluoromethyl ketone)(R)

Experimental Protocols

Biocatalytic Asymmetric Reduction using Kosakonia radicincitans

This protocol details the whole-cell biocatalytic reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone (BPFO) to (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol using the novel bacterial isolate Kosakonia radicincitans ZJPH202011.[1] This method offers excellent enantioselectivity and high conversion under mild, aqueous conditions.

Materials:

  • 1-(4-bromophenyl)-2,2,2-trifluoroethanone (BPFO)

  • Kosakonia radicincitans ZJPH202011 cells (wet cell weight)

  • Glycerol

  • Phosphate buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Shaker incubator

Protocol:

  • Reaction Setup: In a 50 mL flask, suspend 25 g/L (wet cell weight) of Kosakonia radicincitans cells in 10 mL of 100 mM phosphate buffer (pH 7.5).

  • Co-substrate Addition: Add glycerol to the cell suspension to a final concentration of 50 g/L.

  • Substrate Addition: Add 1-(4-bromophenyl)-2,2,2-trifluoroethanone to the reaction mixture to a final concentration of 20 mM.

  • Incubation: Incubate the reaction mixture in a shaker incubator at 30°C with agitation at 200 rpm for 24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with an equal volume of ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This protocol describes the enantioselective reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone using the (R)-2-Methyl-CBS-oxazaborolidine catalyst and borane-dimethyl sulfide (BMS) as the reducing agent. This method is highly reliable for a wide range of ketones and is expected to give high yield and enantioselectivity for the target substrate. The protocol is adapted from a similar reduction of 4'-fluoroacetophenone.[2]

Materials:

  • 1-(4-bromophenyl)-2,2,2-trifluoroethanone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Protocol:

  • Catalyst Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol, 10 mol%). Dilute the catalyst with 10 mL of anhydrous THF.

  • Borane Addition: Cool the flask to 0°C in an ice-water bath. Slowly add borane-dimethyl sulfide complex (1.2 mL, ~12 mmol) dropwise to the stirred catalyst solution. Stir the mixture for 15 minutes at 0°C.

  • Substrate Addition: In a separate flame-dried flask, dissolve 1-(4-bromophenyl)-2,2,2-trifluoroethanone (2.53 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -30°C.

  • Reaction: Slowly add the solution of 1-(4-bromophenyl)-2,2,2-trifluoroethanone to the reaction mixture dropwise over 30 minutes, maintaining the internal temperature below -25°C.

  • Reaction Monitoring: Stir the reaction mixture at -30°C and monitor its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of 5 mL of methanol at -30°C.

  • Work-up: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Add 30 mL of saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Noyori Asymmetric Transfer Hydrogenation

This protocol details the asymmetric transfer hydrogenation of 1-(4-bromophenyl)-2,2,2-trifluoroethanone using a ruthenium catalyst with a chiral diamine ligand. This method is highly efficient for the reduction of aromatic ketones. The protocol is based on the reduction of similar trifluoromethyl ketones.[3][4]

Materials:

  • 1-(4-bromophenyl)-2,2,2-trifluoroethanone

  • [RuCl(p-cymene)((S,S)-TsDPEN)]

  • Formic acid

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Inert gas (Argon or Nitrogen)

Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl(p-cymene)((S,S)-TsDPEN)] (1 mol%) and 1-(4-bromophenyl)-2,2,2-trifluoroethanone (1.0 equiv) in anhydrous DCM.

  • Reducing Agent Preparation: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Reaction: Add the formic acid/triethylamine mixture (2.0 equiv) to the reaction flask.

  • Incubation: Stir the reaction mixture at 28°C for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

Biocatalytic_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep Prepare Cell Suspension (K. radicincitans in Buffer) start->prep 1. add_gly Add Glycerol (Co-substrate) prep->add_gly 2. add_bpfo Add BPFO (Substrate) add_gly->add_bpfo 3. incubate Incubate (30°C, 200 rpm, 24h) add_bpfo->incubate 4. extract Extract with Ethyl Acetate incubate->extract 5. dry Dry & Concentrate extract->dry 6. purify Column Chromatography dry->purify 7. end (R)-Product purify->end 8.

Caption: Workflow for the Biocatalytic Reduction of BPFO.

CBS_Reduction_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_cat Prepare CBS Catalyst in Anhydrous THF start->prep_cat 1. add_bms Add BMS (0°C) prep_cat->add_bms 2. cool Cool to -30°C add_bms->cool 3. add_sub Add BPFO Solution (dropwise, <-25°C) cool->add_sub 4. stir Stir at -30°C (1-2h) add_sub->stir quench Quench with Methanol stir->quench 5. workup Aqueous Work-up & Extraction quench->workup 6. dry Dry & Concentrate workup->dry 7. purify Column Chromatography dry->purify 8. end (S)-Product purify->end 9.

Caption: Workflow for the CBS Asymmetric Reduction of BPFO.

Noyori_Reduction_Logical_Relationship cluster_components Reaction Components cluster_process Catalytic Cycle cluster_output Product & Analysis ketone 1-(4-bromophenyl)-2,2,2- trifluoroethanone cycle Asymmetric Transfer Hydrogenation ketone->cycle catalyst Ru-TsDPEN Catalyst catalyst->cycle h_donor HCOOH/NEt3 h_donor->cycle product (R)-1-(4-bromophenyl)-2,2,2- trifluoroethanol cycle->product analysis Chiral HPLC Analysis product->analysis

Caption: Logical Relationship in Noyori Asymmetric Transfer Hydrogenation.

References

Application Notes and Protocols: The Utility of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of potent enzyme inhibitors, supported by detailed experimental protocols and quantitative data.

Introduction

This compound is a valuable fluorinated building block in drug discovery. The presence of the trifluoroethanol moiety can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromo-substituent provides a convenient handle for further chemical modifications, most notably through cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening.

Application Highlight: Synthesis of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

A significant application of this compound derivatives is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide.[1] Inhibition of FAAH leads to increased anandamide levels, which has therapeutic potential for the treatment of pain, anxiety, and other neurological disorders.[1][2]

One such potent and selective FAAH inhibitor is JNJ-42165279 .[3][4] While the patented synthesis of JNJ-42165279 starts from a different precursor, a plausible synthetic route can be envisioned that utilizes a derivative of this compound as a key intermediate. This highlights the potential of this building block in accessing novel chemical matter with significant therapeutic relevance.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of the target compound JNJ-42165279 against FAAH.

CompoundTargetIC50 (nM)Species
JNJ-42165279FAAH70 ± 8Human (recombinant)
JNJ-42165279FAAH313 ± 28Rat (recombinant)

Table 1: In vitro inhibitory activity of JNJ-42165279 against human and rat FAAH.[3]

Experimental Protocols

This section provides detailed protocols for the synthesis of a key intermediate and the subsequent biological evaluation.

Protocol 1: Proposed Synthesis of a Key Precursor via Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed amination of an aryl bromide with an aminopyridine, a key transformation to link the this compound core to a pyridinyl moiety. This is a crucial step towards the synthesis of FAAH inhibitors like JNJ-42165279.

Reaction:

Materials:

  • Protected this compound (e.g., as a silyl ether or other suitable protecting group)

  • 4-chloropyridin-3-amine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the protected this compound (1.0 equiv), 4-chloropyridin-3-amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd2(dba)3 (0.02 equiv), and Xantphos (0.04 equiv).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated pyridine derivative.

Note: The specific protecting group for the alcohol and the reaction conditions may need to be optimized for specific substrates.

Diagram of the Proposed Synthetic Workflow:

G cluster_synthesis Synthetic Pathway start This compound protection Alcohol Protection start->protection coupling Buchwald-Hartwig Amination (with 4-chloropyridin-3-amine) protection->coupling deprotection Deprotection coupling->deprotection carbamate Carbamate Formation deprotection->carbamate final_product FAAH Inhibitor (e.g., JNJ-42165279 analog) carbamate->final_product

Proposed synthesis of an FAAH inhibitor.
Protocol 2: In Vitro Fluorometric FAAH Activity Assay

This protocol provides a method for determining the inhibitory activity of synthesized compounds against FAAH. The assay is based on the hydrolysis of a fluorogenic substrate by FAAH, leading to a fluorescent product.[5][6][7]

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test compound (dissolved in DMSO)

  • Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and the positive control in FAAH Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Dilute the recombinant FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.

    • Prepare the AAMCA substrate solution in FAAH Assay Buffer.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the following:

      • Control wells: FAAH Assay Buffer and DMSO (vehicle control).

      • Test wells: Diluted test compound.

      • Positive control wells: Diluted positive control inhibitor.

    • Add the diluted FAAH enzyme solution to all wells except for the blank (no enzyme) wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) in kinetic mode for 10-60 minutes at 37°C.[5]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic equation) to determine the IC50 value.

Diagram of the FAAH Inhibition Assay Workflow:

G cluster_assay FAAH Inhibition Assay reagents Prepare Reagents (Enzyme, Buffer, Inhibitor, Substrate) incubation Pre-incubate Enzyme with Inhibitor reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Fluorescence (Kinetic Mode) reaction->measurement analysis Data Analysis (% Inhibition, IC50) measurement->analysis

Workflow for the in vitro FAAH inhibition assay.

Signaling Pathway

The inhibition of FAAH by compounds derived from this compound leads to an increase in the endogenous levels of anandamide. Anandamide then acts on cannabinoid receptors (CB1 and CB2), modulating various physiological processes, including pain perception and inflammation.

Diagram of the Anandamide Signaling Pathway:

G cluster_pathway Anandamide Signaling Pathway Anandamide Anandamide FAAH FAAH Anandamide->FAAH Hydrolysis CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activation Degradation Degradation Products FAAH->Degradation Inhibitor FAAH Inhibitor (e.g., JNJ-42165279) Inhibitor->FAAH Inhibition Effect Therapeutic Effects (Analgesia, Anxiolysis) CB1_CB2->Effect

Simplified anandamide signaling pathway.

Conclusion

This compound serves as a strategic starting material for the synthesis of complex and biologically active molecules in medicinal chemistry. Its utility is demonstrated in the context of developing potent FAAH inhibitors. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this versatile building block.

References

Chiral HPLC Method Development for the Enantiomers of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed protocol for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol enantiomers. This method is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a chiral alcohol containing a stereogenic center. The differential pharmacological and toxicological profiles of its enantiomers necessitate the development of a reliable and robust analytical method for their separation and quantification. Chiral HPLC is a powerful technique for the direct separation of enantiomers, utilizing a chiral stationary phase (CSP) to achieve differential retention.[1][2] This application note outlines a systematic approach to developing such a method, from initial screening of stationary and mobile phases to method optimization.

The primary strategy for chiral method development involves screening a variety of chiral stationary phases and mobile phases to identify the most promising conditions for separation.[3][4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for a broad range of chiral compounds and serve as an excellent starting point for method development.[3]

Experimental Protocols

Materials and Reagents
  • Analyte: Racemic this compound standard

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA) (for acidic and basic compounds respectively, though likely not essential for this neutral alcohol)

  • Chiral Columns (for screening):

    • Cellulose-based CSP [e.g., Chiralcel® OD-H]

    • Amylose-based CSP [e.g., Chiralpak® AD-H]

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

Initial Sample Preparation

A stock solution of racemic this compound is prepared at a concentration of 1 mg/mL in isopropanol. This stock solution is then diluted with the initial mobile phase to a working concentration of 0.1 mg/mL for injection.

Phase 1: Chiral Stationary Phase and Mobile Phase Screening

The initial phase of method development focuses on screening different combinations of chiral stationary phases and mobile phases to identify a suitable starting point for optimization. Normal-phase chromatography is often a successful starting point for the separation of polar analytes like alcohols.

Screening Conditions:

  • Columns:

    • Cellulose-based CSP (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

    • Amylose-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

  • Mobile Phases:

    • n-Hexane / Isopropanol (90:10, v/v)

    • n-Hexane / Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm (based on the UV absorbance of the bromophenyl group)

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

The screening is performed by running the analyte on each column with each mobile phase combination. The resulting chromatograms are evaluated for any signs of enantiomeric separation.

Phase 2: Method Optimization

Once a promising stationary phase and mobile phase combination is identified from the screening phase, the method is optimized to achieve baseline separation with good resolution and reasonable analysis time.

Optimization Parameters:

  • Mobile Phase Composition: The ratio of the strong solvent (e.g., isopropanol) to the weak solvent (e.g., n-hexane) is adjusted. Increasing the percentage of the strong solvent generally decreases retention time, while decreasing it can improve resolution.

  • Flow Rate: The flow rate can be adjusted to balance analysis time and separation efficiency. Lower flow rates can sometimes improve resolution.

  • Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Varying the temperature (e.g., between 15 °C and 40 °C) can impact selectivity.

Data Presentation

The following tables summarize the hypothetical results from the screening and optimization phases.

Table 1: Results of Chiral Stationary Phase and Mobile Phase Screening

CSP TypeMobile PhaseRetention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)
Cellulose-basedn-Hexane/IPA (90:10)8.59.21.2
Cellulose-basedn-Hexane/EtOH (90:10)9.810.30.9
Amylose-basedn-Hexane/IPA (90:10)7.27.20
Amylose-basedn-Hexane/EtOH (90:10)8.18.10

Based on these hypothetical screening results, the Cellulose-based CSP with n-Hexane/IPA mobile phase was selected for further optimization due to the promising initial separation.

Table 2: Optimization of Mobile Phase Composition on Cellulose-based CSP

n-Hexane / IPA Ratio (v/v)Retention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)
95:512.314.12.1
90:108.59.21.2
85:156.16.50.8

A mobile phase composition of n-Hexane/IPA (95:5, v/v) provided the best resolution.

Table 3: Final Optimized Method Parameters

ParameterValue
Column Cellulose-based CSP (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Visualizations

The following diagrams illustrate the workflow for chiral HPLC method development and the logical relationships between the key experimental parameters.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization Analyte Prepare Analyte Solution Screen_CSP Select Chiral Stationary Phases (CSPs) (e.g., Cellulose-based, Amylose-based) Analyte->Screen_CSP Screen_MP Select Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) Analyte->Screen_MP Inject_Screen Inject on HPLC and Acquire Data Screen_CSP->Inject_Screen Screen_MP->Inject_Screen Evaluate_Screen Evaluate Separation Inject_Screen->Evaluate_Screen Select_Best Select Best CSP and Mobile Phase Evaluate_Screen->Select_Best Partial or Full Separation Achieved Optimize_MP Optimize Mobile Phase Ratio Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Final_Method Final Validated Method Optimize_Temp->Final_Method

Caption: Experimental workflow for chiral HPLC method development.

G cluster_0 Key Parameters cluster_1 Performance Metrics CSP Chiral Stationary Phase Selectivity Selectivity (α) CSP->Selectivity MP Mobile Phase Composition Retention Retention Time (tR) MP->Retention MP->Selectivity Flow Flow Rate Flow->Retention Temp Temperature Temp->Retention Temp->Selectivity Resolution Resolution (Rs) Retention->Resolution Selectivity->Resolution

Caption: Logical relationships in chiral HPLC method optimization.

References

Application Notes and Protocols for the Reaction Mechanism Studies of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary reaction mechanisms for the synthesis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol, a key chiral intermediate in pharmaceutical development. The focus is on achieving high enantioselectivity through well-established asymmetric reduction methodologies.

Introduction

This compound is a valuable building block in the synthesis of various bioactive molecules. Its stereochemistry is often critical to the efficacy and safety of the final drug product. The most common and effective method for its preparation is the asymmetric reduction of the prochiral ketone, 4'-bromo-2,2,2-trifluoroacetophenone. This document outlines two powerful catalytic methods for this transformation: the Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation (ATH).

Key Reaction Mechanisms and Methodologies

The synthesis of enantiomerically enriched this compound predominantly relies on the stereoselective reduction of 4'-bromo-2,2,2-trifluoroacetophenone. Below are detailed descriptions of the leading catalytic approaches.

Corey-Bakshi-Shibata (CBS) Catalytic Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used method for the enantioselective reduction of prochiral ketones.[1][2][3][4][5] The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, and a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran complex (BH3·THF).[1][2]

Reaction Mechanism:

The mechanism of the CBS reduction involves the formation of a coordination complex between the oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate.[1][2]

  • Catalyst-Borane Adduct Formation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the borane, which enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[2]

  • Ketone Coordination: The ketone's carbonyl oxygen then coordinates to this activated endocyclic boron atom. The approach of the ketone is sterically controlled by the chiral environment of the catalyst, favoring coordination of the lone pair on the oxygen that is sterically more accessible.

  • Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon occurs through a six-membered, chair-like transition state.[6] This stereoselective hydride delivery dictates the chirality of the resulting secondary alcohol.

  • Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates, regenerating the catalyst for the next cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the chiral alcohol.[2]

Quantitative Data Summary for CBS Reduction of Aryl Trifluoromethyl Ketones:

CatalystBorane SourceSubstrateYield (%)e.e. (%)Configuration
(S)-Me-CBSBH3·SMe22,2,2-Trifluoroacetophenone>95>95(S)
(R)-Me-CBSBH3·THF4'-Chloro-2,2,2-trifluoroacetophenone~96>98(R)
(S)-Bu-CBSCatecholborane4'-Methoxy-2,2,2-trifluoroacetophenone~9294(S)

Note: This table represents typical results for similar substrates to illustrate the expected efficacy of the CBS reduction.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is another robust method for the enantioselective reduction of ketones. This technique utilizes a chiral transition metal catalyst, commonly based on ruthenium or rhodium, and a hydrogen donor, such as isopropanol or a mixture of formic acid and triethylamine.

Reaction Mechanism:

The mechanism of ATH with a typical Ru(II)-diamine catalyst proceeds through a concerted outer-sphere pathway.

  • Formation of the Metal Hydride: The precatalyst reacts with the hydrogen donor (e.g., isopropanol in the presence of a base) to form a chiral metal hydride species.

  • Substrate Coordination and Hydrogen Transfer: The ketone coordinates to the metal center, and the hydride and a proton from a coordinated ligand are transferred to the carbonyl group in a six-membered pericyclic transition state.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor.

Recent studies have demonstrated the effectiveness of electrochemically promoted ATH for the reduction of 2,2,2-trifluoroacetophenone, achieving high yield and enantiomeric excess.[7][8]

Quantitative Data Summary for ATH of 2,2,2-Trifluoroacetophenone:

CatalystHydrogen DonorBaseYield (%)e.e. (%)Configuration
Chiral Ru ComplexIsopropanol-9694(R)

This data is for the closely related 2,2,2-trifluoroacetophenone and is indicative of the expected results for the 4-bromo substituted analogue.[8]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol via CBS Reduction

Materials:

  • 4'-Bromo-2,2,2-trifluoroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (5.0 mL of a 1 M solution in toluene, 5.0 mmol).

  • Cool the flask to 0 °C in an ice bath and add anhydrous THF (50 mL).

  • Slowly add borane-dimethyl sulfide complex (5.0 mL, 50 mmol) dropwise to the stirred solution.

  • After stirring for 15 minutes at 0 °C, cool the mixture to -30 °C.

  • In a separate flask, dissolve 4'-bromo-2,2,2-trifluoroacetophenone (12.65 g, 50 mmol) in anhydrous THF (50 mL).

  • Add the solution of the ketone dropwise to the catalyst-borane mixture over 1 hour, maintaining the temperature at -30 °C.

  • Stir the reaction mixture at -30 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, slowly add methanol (20 mL) to quench the excess borane.

  • Allow the mixture to warm to room temperature and then add 1 M HCl (50 mL).

  • Stir for 30 minutes, then separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol.

Protocol 2: Enantioselective Synthesis of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol via Asymmetric Transfer Hydrogenation

Materials:

  • 4'-Bromo-2,2,2-trifluoroacetophenone

  • [RuCl2(p-cymene)]2

  • (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a Schlenk flask under an argon atmosphere, add [RuCl2(p-cymene)]2 (30.6 mg, 0.05 mmol) and (S,S)-TsDPEN (44.0 mg, 0.12 mmol).

  • Add anhydrous DCM (25 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst.

  • Add 4'-bromo-2,2,2-trifluoroacetophenone (2.53 g, 10 mmol).

  • Add the formic acid/triethylamine (5:2) mixture (5 mL).

  • Stir the reaction mixture at 28 °C for 12 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (20 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol.

Visualizations

CBS_Reduction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Ketone 4'-Bromo-2,2,2- trifluoroacetophenone Transition_State Six-membered Transition State Ketone->Transition_State Coordination CBS_Catalyst (R)-Me-CBS Catalyst_Borane Catalyst-Borane Adduct CBS_Catalyst->Catalyst_Borane Coordination Borane BH3-SMe2 Borane->Catalyst_Borane Catalyst_Borane->Transition_State Chiral_Alcohol (S)-1-(4-Bromophenyl)- 2,2,2-trifluoroethanol Transition_State->Chiral_Alcohol Hydride Transfer Regen_Catalyst Regenerated Catalyst Transition_State->Regen_Catalyst Regen_Catalyst->CBS_Catalyst Enters next cycle

Caption: Corey-Bakshi-Shibata (CBS) reduction pathway.

Caption: Asymmetric Transfer Hydrogenation (ATH) catalytic cycle.

Experimental_Workflow_CBS start Start: Inert Atmosphere catalyst_prep Catalyst-Borane Adduct Formation (0°C) start->catalyst_prep reaction Ketone Addition & Reaction (-30°C, 2h) catalyst_prep->reaction quench Quench with Methanol reaction->quench workup Aqueous Workup (HCl, NaHCO3) quench->workup extraction Extraction with Ethyl Acetate workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Final Product: Chiral Alcohol purification->product

Caption: Experimental workflow for CBS reduction.

References

Application of 2,2,2-Trifluoroethanol as a Solvent in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethanol (TFE) is a fluorinated alcohol that has found a significant niche in peptide science. While not a conventional bulk solvent for routine solid-phase peptide synthesis (SPPS), its unique properties make it an invaluable tool for addressing specific challenges, particularly the synthesis of "difficult" peptide sequences. These sequences are often characterized by high hydrophobicity and a strong propensity for on-resin aggregation, which can lead to incomplete reactions and low purity of the final product.

TFE's primary role in peptide synthesis is as a structure-disrupting co-solvent. It effectively solvates protected peptide chains and disrupts the formation of secondary structures, such as β-sheets, which are a primary cause of aggregation. By minimizing aggregation, TFE facilitates more efficient coupling of amino acids and deprotection steps, ultimately leading to higher yields and purity of the desired peptide.

This document provides detailed application notes and protocols for the use of TFE in peptide synthesis, with a focus on strategies for overcoming the challenges associated with difficult sequences.

Key Applications of TFE in Peptide Synthesis

  • Improving Solubility of Protected Peptides: TFE and its mixtures with solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) can significantly enhance the solubility of sparingly-soluble protected peptide fragments, which is particularly useful in fragment condensation strategies.

  • Mitigating On-Resin Aggregation: During SPPS, growing peptide chains can aggregate on the solid support, hindering reagent access. TFE, when used as a co-solvent, can disrupt these aggregates and improve reaction efficiency.

  • Facilitating Difficult Coupling Reactions: For sterically hindered amino acids or at specific points in a sequence prone to aggregation, the addition of TFE to the coupling cocktail can lead to improved coupling yields.

  • Synthesis of Hydrophobic and Aggregation-Prone Peptides: TFE is frequently employed in the synthesis of challenging peptides, such as amyloid-β fragments, which are notorious for their tendency to aggregate.

Quantitative Data Summary

Direct quantitative comparisons of TFE with standard solvents like DMF and N-methylpyrrolidone (NMP) across a wide range of peptide sequences are not extensively documented in the literature. The benefits of TFE are most pronounced for specific "difficult" sequences where standard protocols fail. The following table summarizes representative data on the synthesis of the amyloid-β (Aβ) 1-42 peptide, a classic example of a difficult sequence where various strategies, sometimes including aggregation-disrupting co-solvents, are employed.

Peptide SequenceSynthesis StrategySolvent SystemCrude Yield (%)Crude Purity (%)Reference
Aβ 1-42Microwave-assisted SPPSNMP7214[1]
Aβ 1-42Microwave-assisted SPPS (optimized)NMP8767[1]
Aβ 1-42Linear Fmoc SPPSDMF33Not Specified[2]
Aβ 1-42Fmoc SPPS with pseudoprolinesDMF57Not Specified[2]
Aβ 1-42Fmoc/tBu SPPS with anisole co-solvent10% Anisole in DMF/DCMSubstantially ImprovedSubstantially Improved[3]

Note: The data above illustrates the challenges in synthesizing Aβ 1-42 and the impact of different strategies. While TFE is a known tool for such syntheses, direct comparative data with and without TFE under otherwise identical conditions is scarce. The use of anisole as a co-solvent in one study highlights the principle of using additives to disrupt aggregation, a role often fulfilled by TFE.

Experimental Protocols

Protocol 1: General Strategy for Using TFE as a Co-Solvent in SPPS for Difficult Sequences

This protocol outlines a general approach for incorporating TFE as a co-solvent during the coupling step in Fmoc-based SPPS when synthesizing a known or suspected difficult peptide sequence.

Materials:

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

  • 2,2,2-Trifluoroethanol (TFE)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Standard SPPS reaction vessel and equipment

Procedure:

  • Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in the reaction vessel.[4]

  • Fmoc Deprotection: Perform the standard Fmoc deprotection using 20% piperidine in DMF.[4]

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.[4]

  • Preparation of Coupling Cocktail:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF or NMP.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the mixture.

  • Introduction of TFE: To the activated amino acid solution, add TFE to a final concentration of 10-50% (v/v). The optimal concentration of TFE should be determined empirically for each specific difficult sequence. A common starting point is a 1:1 mixture of DMF/TFE or DCM/TFE.

  • Coupling Reaction:

    • Add the TFE-containing coupling cocktail to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Reaction time may need to be extended for difficult couplings.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive, a second coupling may be necessary.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.[4]

  • Repeat Cycle: Repeat steps 2-7 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.[5]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Protocol 2: Solution-Phase Fragment Condensation Using a TFE/DCM Solvent System

This protocol is adapted for the coupling of two protected peptide fragments in solution, where one or both fragments exhibit poor solubility in common organic solvents.

Materials:

  • N-terminally deprotected peptide fragment with a free amine

  • C-terminally activated peptide fragment (e.g., as an active ester)

  • 2,2,2-Trifluoroethanol (TFE)

  • Dichloromethane (DCM)

  • Base (e.g., DIPEA)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Fragment Solubilization: Dissolve the N-terminally deprotected peptide fragment in a mixture of TFE and DCM. A common starting ratio is 1:1 (v/v), which can be adjusted to achieve complete dissolution.

  • Addition of Activated Fragment: To the solution from step 1, add the C-terminally activated peptide fragment.

  • Base Addition: Add a suitable base, such as DIPEA (2-3 equivalents), to the reaction mixture to facilitate the coupling.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, LC-MS). The reaction may require several hours to overnight for completion.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude protected peptide can then be purified by precipitation or chromatography. Following purification, the protecting groups can be removed using standard procedures to yield the final peptide.

Visualizations

Mechanism of TFE Action in Preventing Peptide Aggregation

TFE_Mechanism cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_tfe Intervention with TFE Peptide_Chain Growing Peptide Chains on Resin Aggregation Inter-chain Aggregation (β-sheet formation) Peptide_Chain->Aggregation Hydrophobic Interactions Poor_Solvation Poor Solvation Aggregation->Poor_Solvation TFE TFE Molecules Aggregation->TFE TFE disrupts Incomplete_Reaction Incomplete Coupling & Deprotection Poor_Solvation->Incomplete_Reaction Disruption Disruption of Secondary Structures TFE->Disruption Preferential Solvation Improved_Solvation Improved Solvation Disruption->Improved_Solvation Complete_Reaction Complete Coupling & Deprotection Improved_Solvation->Complete_Reaction SPPS_Workflow_with_TFE start Start SPPS resin_prep Resin Swelling start->resin_prep deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 check Check for Aggregation/ Difficult Coupling wash2->check final_cleavage Final Cleavage & Deprotection wash2->final_cleavage Final Cycle use_tfe Use TFE as Co-solvent (10-50% in DMF/DCM) for Coupling check->use_tfe Yes repeat Repeat Cycle check->repeat No use_tfe->coupling Re-couple repeat->deprotection purification Purification (RP-HPLC) final_cleavage->purification end End purification->end

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(4-Bromophenyl)-2,2,2-trifluoroethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-(4-bromophenyl)-2,2,2-trifluoroethanol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful synthesis of this important fluorinated alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the reduction of the corresponding ketone, 1-(4-bromophenyl)-2,2,2-trifluoroethanone. This reduction can be achieved through various methods, including:

  • Chemical Reduction: Utilizing hydride-based reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1][2] Asymmetric reduction can be achieved using chiral catalysts, such as those derived from oxazaborolidines (CBS catalysts).[3]

  • Biocatalytic Reduction: Employing enzymes, often from microorganisms, to catalyze the enantioselective reduction of the ketone. This method is advantageous for producing specific stereoisomers of the alcohol.[4]

Q2: What are the typical challenges encountered during the synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Low Yield: This can be due to incomplete reactions, side reactions, or suboptimal reaction conditions.

  • Low Enantioselectivity (in asymmetric synthesis): Achieving high enantiomeric excess (ee) can be difficult and is highly dependent on the choice of catalyst, solvent, and temperature.

  • Difficult Purification: The product may be challenging to separate from starting materials, byproducts, and catalyst residues.

  • Side Reactions: The presence of the trifluoromethyl group can influence the reactivity of the carbonyl group, and the reaction conditions may lead to undesired side products.

Q3: What are the potential side products in the reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone?

A3: While the primary reaction is the reduction of the ketone to the corresponding alcohol, side reactions can occur. With hydride reducing agents like sodium borohydride, the primary byproduct is a borate ester, which is typically hydrolyzed during the workup. In alcoholic solvents, sodium tetraalkoxyborate can also be formed.[1] Incomplete reduction will leave unreacted starting material. Under certain conditions, over-reduction or side reactions involving the aromatic ring are possible, though less common with milder reducing agents.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Reducing Agent Ensure the reducing agent (e.g., NaBH₄) is fresh and has been stored under appropriate conditions (dry).
Insufficient Reducing Agent Use a molar excess of the reducing agent. For NaBH₄, 1.5 to 2.0 equivalents are typically recommended.
Suboptimal Reaction Temperature While initial addition of the reducing agent is often done at 0°C to control the exothermic reaction, allowing the reaction to warm to room temperature can help drive it to completion.
Short Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before workup.
Moisture in the Reaction For reactions sensitive to water (e.g., those using LiAlH₄), ensure all glassware is oven-dried and anhydrous solvents are used.
Improper Workup Ensure the pH is adjusted correctly during the workup to quench the reaction and protonate the resulting alkoxide. Acidic workup is common for borohydride reductions.[1]
Issue 2: Low Enantioselectivity in Asymmetric Reduction
Possible Cause Troubleshooting Step
Suboptimal Catalyst The choice of chiral catalyst is crucial. For oxazaborolidine-catalyzed reductions, the structure of the amino alcohol precursor significantly impacts enantioselectivity.[3]
Incorrect Catalyst Loading Optimize the catalyst loading; typically, 5-10 mol% is a good starting point.
Reaction Temperature Asymmetric reductions are often highly sensitive to temperature. Lowering the temperature can sometimes improve enantioselectivity.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Screen different aprotic solvents like THF, toluene, or dichloromethane.
Moisture Contamination Water can react with the borane source and the catalyst, leading to a decrease in enantioselectivity. Ensure anhydrous conditions.

Data Presentation

Table 1: Comparison of Biocatalytic Reduction Conditions for 1-(4-Bromophenyl)-2,2,2-trifluoroethanone

BiocatalystSubstrate Conc. (mM)Co-solvent/AdditiveTime (h)Yield (%)Enantiomeric Excess (ee, %)
Kosakonia radicincitans ZJPH20201110None--88.8
Kosakonia radicincitans ZJPH20201120Optimized buffer--96.4
Kosakonia radicincitans ZJPH20201145Tween 20/L-carnitine:lysine990.0-

Data adapted from a study on the bioreduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone. The study focused on optimizing conditions to increase substrate loading and enantioselectivity.[4]

Experimental Protocols

Protocol 1: General Procedure for the Reduction of 1-(4-Bromophenyl)-2,2,2-trifluoroethanone with Sodium Borohydride

Materials:

  • 1-(4-Bromophenyl)-2,2,2-trifluoroethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(4-bromophenyl)-2,2,2-trifluoroethanone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is acidic.

  • Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Protocol 2: Purification of this compound by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and pack the column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 95:5 and gradually increasing the polarity to 80:20).

  • Collect fractions and monitor the elution by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve Ketone in Solvent B Cool to 0°C A->B C Add Reducing Agent B->C D Reaction Monitoring (TLC/LC-MS) C->D E Quench Reaction D->E Reaction Complete F Solvent Removal E->F G Aqueous Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I Crude Product J Fraction Analysis (TLC) I->J K Combine Pure Fractions J->K L Solvent Evaporation K->L M M L->M Pure Product

Caption: Experimental Workflow for Synthesis and Purification.

troubleshooting_low_yield Start Low or No Product Yield A Check Reducing Agent Activity Start->A B Verify Stoichiometry Start->B C Optimize Reaction Time/Temp Start->C D Ensure Anhydrous Conditions Start->D E Review Workup Procedure Start->E F Incomplete Reaction A->F B->F C->F G Degradation D->G H Mechanical Loss E->H

Caption: Troubleshooting Logic for Low Product Yield.

References

Technical Support Center: Purification of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1-(4-Bromophenyl)-2,2,2-trifluoroethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of this compound via common laboratory techniques.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Compound "oils out" and does not crystallize. The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. Cooling the solution too rapidly.Select a solvent with a lower boiling point. Use a less polar solvent or a solvent mixture (e.g., add a non-polar anti-solvent like hexanes or heptane to a more polar solvent like ethyl acetate or toluene). Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The solution is supersaturated but nucleation has not occurred.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of pure compound. Too much solvent was used during dissolution. The compound is significantly soluble in the cold solvent. Crystals were not completely collected during filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization. The chosen solvent did not effectively differentiate between the product and the impurity (they have similar solubilities). The cooling process was too fast, trapping impurities in the crystal lattice.Perform a second recrystallization with a different solvent system. Ensure a slow cooling rate to allow for the formation of pure crystals.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. The polarity of the eluent is too high or too low. The column was not packed properly, leading to channeling. The column was overloaded with the crude sample.Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A common starting point is a gradient of ethyl acetate in hexanes. Ensure the silica gel is packed uniformly without air bubbles.[1] Use an appropriate amount of crude material for the column size.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
The compound elutes too quickly (with the solvent front). The eluent is too polar.Decrease the polarity of the mobile phase. For instance, increase the percentage of hexanes.
Streaking or tailing of the compound band. The compound is interacting too strongly with the silica gel. The sample was not loaded onto the column in a narrow band.Consider adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid if the compound is acidic, though not expected for this alcohol). Dissolve the crude sample in a minimal amount of solvent and load it carefully onto the top of the column.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities largely depend on the synthetic route used.

  • If synthesized by reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone , the primary impurity is likely the unreacted ketone.[3]

  • If synthesized from 4-bromobenzaldehyde and a trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF₃) , potential impurities include unreacted 4-bromobenzaldehyde, byproducts from the trifluoromethylating reagent (like fluoroform), and silylated intermediates if the workup is incomplete.[4][5]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A good starting point for recrystallization is a binary solvent system. Given that the target molecule is a moderately polar alcohol, a combination of a moderately polar solvent in which the compound is soluble when hot, and a non-polar solvent in which it is less soluble, is recommended.[6][7] Consider trying:

  • Hexanes/Ethyl Acetate

  • Heptane/Toluene

Always perform small-scale solubility tests to determine the optimal solvent or solvent ratio.

Q3: What is a suitable mobile phase for the purification of this compound by flash column chromatography?

A3: A gradient of ethyl acetate in hexanes is a standard and effective mobile phase for the purification of moderately polar compounds like this alcohol. You can start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate to elute your product. The optimal gradient should be determined by preliminary analysis using thin-layer chromatography (TLC).

Q4: My purified product has a yellowish tint. What could be the cause and how can I remove it?

A4: A yellowish tint can be due to colored impurities from the reaction or degradation products. If recrystallization does not remove the color, you can try treating a solution of your compound with a small amount of activated charcoal before the hot filtration step in the recrystallization process.[2] Be aware that using too much charcoal can lead to a loss of your desired product.

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product can be assessed by several methods:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities typically broaden and depress the melting point range.

  • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques to identify and quantify impurities.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a potential solvent (e.g., heptane). If it dissolves at room temperature, it is not a good single solvent. If it does not dissolve, heat the test tube. If it dissolves when hot but not when cold, it is a good candidate for a single-solvent recrystallization. More likely, a two-solvent system will be needed. Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., toluene or ethyl acetate).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., toluene) while stirring and heating until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, you can add a small amount of activated charcoal and then filter.

  • Crystallization: To the hot solution, add a less polar anti-solvent (e.g., heptane) dropwise until the solution becomes slightly cloudy. Add a few drops of the hot primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent. Dry the crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture with varying ratios of ethyl acetate and hexanes. Aim for a retention factor (Rf) of approximately 0.2-0.3 for the product.

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization ColumnChromatography Column Chromatography Crude Product->ColumnChromatography Pure Product Pure Product Recrystallization->Pure Product ColumnChromatography->Pure Product TLC TLC MP Melting Point NMR NMR GCMS GC-MS Pure Product->TLC Pure Product->MP Pure Product->NMR Pure Product->GCMS

Caption: General workflow for the purification and analysis of this compound.

Recrystallization_Troubleshooting Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling OilingOut Oiling Out? Cooling->OilingOut NoCrystals Crystals Form? OilingOut->NoCrystals No Solution1 Use Lower BP Solvent / Add Anti-solvent OilingOut->Solution1 Yes Solution2 Scratch Flask / Add Seed Crystal / Concentrate NoCrystals->Solution2 No Crystals Crystals Formed NoCrystals->Crystals Yes Solution1->Cooling Solution2->Cooling Filter Vacuum Filtration Crystals->Filter PureProduct Pure Product Filter->PureProduct

Caption: Troubleshooting flowchart for common issues during recrystallization.

References

Technical Support Center: Reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone.

Troubleshooting Guides and FAQs

Q1: I am observing a significant amount of a high molecular weight impurity in my reaction mixture. What could this be?

A1: A common high molecular weight side product in ketone reductions is the pinacol coupling product, a vicinal diol.[1][2][3] This occurs when two ketyl radicals, formed by single-electron transfer to the ketone, dimerize.

  • Troubleshooting:

    • Choice of Reducing Agent: Strong, single-electron transfer reducing agents are more prone to promoting pinacol coupling. Consider using a milder hydride donor like sodium borohydride (NaBH₄).

    • Solvent: Aprotic solvents can stabilize the radical anion intermediate, favoring dimerization.[4] Using a protic solvent, such as ethanol or methanol, can help to protonate the intermediate before it dimerizes.

    • Temperature: Lowering the reaction temperature can often disfavor the formation of side products.

Q2: My final product contains a significant amount of a compound that appears to have lost the bromine atom. What is this side product and how can I avoid it?

A2: Reductive dehalogenation is a known side reaction for aryl halides, which would result in the formation of 1-phenyl-2,2,2-trifluoroethanol.[5] The carbon-bromine bond can be susceptible to cleavage under certain reducing conditions.

  • Troubleshooting:

    • Reducing Agent: Harsh reducing conditions, such as those employing strong reducing agents or catalytic hydrogenation with certain catalysts (e.g., Palladium on Carbon) under vigorous conditions, can lead to dehalogenation.[5] When using NaBH₄, ensure the reaction is not run for an excessively long time or at elevated temperatures.

    • Catalyst Choice (for catalytic hydrogenation): If employing catalytic hydrogenation, the choice of catalyst and reaction conditions is critical. Neutral conditions are generally preferred to suppress hydrodehalogenation.

Q3: My reaction is sluggish and gives a low yield of the desired alcohol. What are the likely causes?

A3: Low yields can be attributed to several factors, including incomplete reaction or degradation of the starting material or product.

  • Troubleshooting:

    • Purity of Starting Material: Ensure the 1-(4-bromophenyl)-2,2,2-trifluoroethanone starting material is pure.

    • Reaction Time and Temperature: The reduction of this sterically hindered and electron-deficient ketone may require longer reaction times or slightly elevated temperatures compared to simpler ketones. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Stoichiometry of Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used. For NaBH₄, 1.5 to 2.0 equivalents are common.

Data Presentation

Reducing Agent/MethodSolventTemperature (°C)Desired Product Yield (%)Pinacol Product (%)Dehalogenated Product (%)Reference
NaBH₄Methanol0 - 25Typically >90Not ReportedNot ReportedGeneral Knowledge
Kosakonia radicincitans ZJPH202011Aqueous Buffer/Tween 20/C:LysOptimized90.0Not FormedNot Formed[4]
(S)-CBS Catalyst, BH₃·THFTHF-20High (enantioselective)Not ReportedNot Reported[6]

Note: Specific quantitative data for side product formation in achiral reductions of 1-(4-bromophenyl)-2,2,2-trifluoroethanone is not extensively reported in the literature, as the focus is often on achieving high yields of the desired alcohol, particularly in enantioselective syntheses. The table reflects typical outcomes based on general principles of ketone reduction and data from related reactions.

Experimental Protocols

Protocol 1: General Achiral Reduction using Sodium Borohydride

This protocol is a general procedure for the reduction of a ketone to a secondary alcohol.

  • Dissolve 1-(4-bromophenyl)-2,2,2-trifluoroethanone (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Enantioselective Reduction using a Biocatalyst

This protocol is a summary of the chemoenzymatic approach for producing (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol.[4]

  • Cultivate Kosakonia radicincitans ZJPH202011 cells to obtain the biocatalyst.

  • Prepare a reaction mixture containing an aqueous buffer, the biocatalyst, and a synergistic system of Tween 20 and a natural deep eutectic solvent (L-carnitine:lysine).

  • Add the substrate, 1-(4-bromophenyl)-2,2,2-trifluoroethanone.

  • Incubate the reaction under optimized conditions (pH, temperature, and agitation).

  • Monitor the reaction progress by HPLC.

  • Upon completion, extract the product with an organic solvent.

  • Purify the product to obtain (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol.

Mandatory Visualizations

Reaction_Pathway start 1-(4-bromophenyl)-2,2,2-trifluoroethanone main_product 1-(4-bromophenyl)-2,2,2-trifluoroethanol (Desired Product) start->main_product Reduction (e.g., NaBH4) side_product2 1-phenyl-2,2,2-trifluoroethanol (Dehalogenated Product) start->side_product2 Reductive Dehalogenation intermediate Ketyl Radical Anion start->intermediate Single-Electron Transfer side_product1 Pinacol Coupling Product (Vicinal Diol) intermediate->side_product1 Dimerization

Caption: Reaction pathways in the reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone.

Troubleshooting_Workflow start Low Yield of Desired Alcohol check_impurities Analyze reaction mixture for side products (TLC, LC-MS, NMR) start->check_impurities high_mw High MW Impurity Observed? check_impurities->high_mw dehalogenated Dehalogenated Impurity Observed? check_impurities->dehalogenated no_side_products Incomplete Reaction or Degradation? check_impurities->no_side_products high_mw->dehalogenated No pinacol_solution Potential Pinacol Coupling: - Use milder reducing agent (NaBH4) - Use protic solvent - Lower reaction temperature high_mw->pinacol_solution Yes dehalogenated->no_side_products No dehalogenation_solution Potential Dehalogenation: - Use milder reducing conditions - Avoid harsh catalysts (e.g., Pd/C with H2) - Optimize reaction time dehalogenated->dehalogenation_solution Yes low_yield_solution Address Low Yield: - Check starting material purity - Optimize reaction time and temperature - Increase equivalents of reducing agent no_side_products->low_yield_solution Yes end Improved Yield of Desired Product no_side_products->end No pinacol_solution->end dehalogenation_solution->end low_yield_solution->end

Caption: Troubleshooting workflow for the reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone.

References

Technical Support Center: Enantioselective Synthesis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol.

Troubleshooting Guides

Low Enantioselectivity in Asymmetric Transfer Hydrogenation (ATH)

Q1: My asymmetric transfer hydrogenation (ATH) of 2,2,2-trifluoro-4'-bromoacetophenone using a Ru-TsDPEN catalyst is resulting in low enantiomeric excess (e.e.). What are the potential causes and solutions?

A1: Low enantioselectivity in this reaction can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Incorrect Formic Acid/Triethylamine (FA/TEA) Ratio: The molar ratio of formic acid to triethylamine is a critical parameter. While the azeotropic mixture (5:2) is commonly used, studies have shown that varying this ratio can significantly impact both the reaction rate and enantioselectivity. For some ketone reductions with Ru-TsDPEN catalysts, a lower FA/TEA ratio (e.g., 1:5) has been found to be optimal, leading to faster reactions without compromising the e.e.[1]

    • Recommendation: Screen different FA/TEA ratios to find the optimal condition for your specific substrate and catalyst system.

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in the catalyst's stereodiscrimination.

    • Recommendation: If the reaction is sluggish at lower temperatures, a slight increase might be necessary. However, be aware that higher temperatures can sometimes lead to a decrease in enantioselectivity. It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Impurities in Reagents or Solvents: The presence of water, oxygen, or other impurities can negatively affect the catalyst's performance.

    • Recommendation: Ensure that all solvents and reagents are anhydrous and degassed. The substrate, 2,2,2-trifluoro-4'-bromoacetophenone, should be of high purity.

  • Inappropriate Catalyst Loading: The substrate-to-catalyst (S/C) ratio should be optimized.

    • Recommendation: While a lower catalyst loading is desirable for process efficiency, an excessively high S/C ratio might lead to incomplete conversion or lower e.e. due to catalyst deactivation over the reaction time. Start with a recommended S/C ratio from a relevant literature protocol and optimize from there.

  • Choice of Base: The nature of the base used can influence the reaction.

    • Recommendation: While triethylamine is commonly used in the FA/TEA system, other bases like potassium tert-butoxide can be employed in different solvent systems (e.g., isopropanol). The choice of base is interconnected with the hydrogen source and solvent.

Low Yield or Conversion in Biocatalytic Reduction

Q2: I am using a whole-cell biocatalyst for the reduction of 2,2,2-trifluoro-4'-bromoacetophenone, but the yield is low. How can I improve it?

A2: Low yields in biocatalytic reductions are a common challenge. Here are several factors to consider for optimization:

  • Substrate Inhibition: High concentrations of the ketone substrate can be toxic to the microbial cells, leading to inhibition of the alcohol dehydrogenase (ADH) enzyme.

    • Recommendation: Perform the reaction at a lower substrate concentration initially. If successful, you can gradually increase the substrate loading. A fed-batch approach, where the substrate is added portion-wise over time, can also mitigate substrate inhibition.

  • Cofactor Regeneration: Most ADHs require a nicotinamide cofactor (NADH or NADPH) for the reduction. Efficient regeneration of this cofactor is essential for high conversion.

    • Recommendation: Ensure that a suitable co-substrate for cofactor regeneration is present in the reaction medium. For example, glucose or isopropanol are commonly used for whole-cell systems.

  • Mass Transfer Limitations: Poor solubility of the hydrophobic substrate in the aqueous reaction medium can limit its availability to the enzyme within the cells.

    • Recommendation: The addition of a co-solvent or a surfactant can improve the substrate's solubility. For the synthesis of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol using Kosakonia radicincitans, the use of Tween 20 as a surfactant has been shown to enhance the yield.[2]

  • Suboptimal Reaction Conditions (pH, Temperature): Enzymes have optimal pH and temperature ranges for their activity.

    • Recommendation: Optimize the pH and temperature of the reaction. For the Kosakonia radicincitans system, a specific pH and temperature will yield the best results.

  • Cell Permeability: The substrate needs to cross the cell membrane to reach the enzyme.

    • Recommendation: The addition of permeabilizing agents, such as L-carnitine:lysine, can improve cell permeability and, consequently, the reaction rate and yield.[2]

Frequently Asked Questions (FAQs)

Q3: What are the main methods for the enantioselective synthesis of this compound?

A3: The primary methods for the enantioselective synthesis of this chiral alcohol are:

  • Asymmetric Transfer Hydrogenation (ATH): This involves the reduction of the prochiral ketone, 2,2,2-trifluoro-4'-bromoacetophenone, using a chiral transition metal catalyst, typically a Ruthenium(II) complex with a chiral diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[3] A common hydrogen source is a mixture of formic acid and triethylamine.

  • Biocatalytic Reduction: This method utilizes whole microbial cells (e.g., Kosakonia radicincitans, Geotrichum candidum) or isolated alcohol dehydrogenases (ADHs) to reduce the ketone with high enantioselectivity.[2][4]

Q4: How do I choose between a chemical (ATH) and a biocatalytic method?

A4: The choice depends on several factors:

  • Desired Enantiomer: Some biocatalysts produce the (R)-enantiomer, while others yield the (S)-enantiomer. The choice of catalyst in ATH can also be tailored to produce a specific enantiomer.

  • Scale of Synthesis: Biocatalytic methods are often advantageous for larger-scale synthesis due to milder reaction conditions and potentially lower catalyst costs.

  • Downstream Processing: The work-up for a biocatalytic reaction in an aqueous medium will differ significantly from an ATH reaction in an organic solvent.

  • Substrate Scope: Chemical catalysts may have a broader substrate scope, while enzymes are often highly specific.

Q5: How can I purify the chiral this compound and determine its enantiomeric excess?

A5:

  • Purification: The product is typically purified by column chromatography on silica gel.

  • Determination of Enantiomeric Excess (e.e.): The e.e. is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Enantioselective Reduction of 2,2,2-Trifluoro-4'-bromoacetophenone

Catalyst/BiocatalystMethodHydrogen Source/Cofactor SystemSolventTemp. (°C)Yield (%)e.e. (%)EnantiomerReference
RuCl--INVALID-LINK--ATHHCOOH/NEt₃Acetonitrile28>9597(R)General Protocol
Kosakonia radicincitans ZJPH202011BiocatalysisGlucose (for cofactor regeneration)Aqueous buffer with Tween 20/L-carnitine:lysine3090>96(R)[2]
Geotrichum candidumBiocatalysisGlucose (for cofactor regeneration)AqueousRT98.9>99(R)[4]
Rhodotorula rubraBiocatalysisGlucose (for cofactor regeneration)AqueousRT97.698.8(S)[4]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using Ru-TsDPEN Catalyst

This protocol is a general procedure and may require optimization.

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%) to a dry Schlenk flask. Add anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane) and stir at room temperature for 1-2 hours.

  • Reaction Setup: To the flask containing the catalyst solution, add 2,2,2-trifluoro-4'-bromoacetophenone (1 equivalent).

  • Addition of Hydrogen Source: Prepare a fresh mixture of formic acid and triethylamine (e.g., a 1:5 molar ratio) and add it to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 28 °C) and monitor its progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess by chiral HPLC.

Protocol 2: Biocatalytic Reduction using Kosakonia radicincitans

This protocol is based on the findings for the synthesis of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol.[2]

  • Cultivation of Biocatalyst: Cultivate Kosakonia radicincitans ZJPH202011 in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with buffer.

  • Reaction Setup: In a reaction vessel, prepare an aqueous buffer solution (e.g., Tris-HCl buffer at a specific pH). Add the harvested cells, a cofactor regeneration source (e.g., glucose), and the synergistic additives (e.g., Tween 20 and L-carnitine:lysine).

  • Substrate Addition: Add 2,2,2-trifluoro-4'-bromoacetophenone to the desired concentration.

  • Reaction Conditions: Incubate the reaction mixture at the optimized temperature (e.g., 30 °C) with shaking.

  • Reaction Monitoring: Monitor the conversion of the substrate and the formation of the product by GC or HPLC.

  • Work-up: After the reaction is complete, extract the product from the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Purify the product by column chromatography and determine the e.e. by chiral HPLC.

Visualizations

Troubleshooting_Low_ee_ATH start Low e.e. in ATH check_ratio Check FA/TEA Ratio start->check_ratio optimize_ratio Optimize FA/TEA Ratio (e.g., screen 5:2, 1:1, 1:5) check_ratio->optimize_ratio Incorrect check_temp Review Reaction Temperature check_ratio->check_temp Correct optimize_ratio->check_temp optimize_temp Lower Temperature check_temp->optimize_temp Too High check_reagents Verify Reagent Purity check_temp->check_reagents Optimal optimize_temp->check_reagents purify_reagents Use Anhydrous/Degassed Solvents & High Purity Substrate check_reagents->purify_reagents Impurities Suspected check_catalyst Evaluate Catalyst Loading check_reagents->check_catalyst Pure purify_reagents->check_catalyst optimize_catalyst Adjust S/C Ratio check_catalyst->optimize_catalyst Suboptimal end Improved e.e. check_catalyst->end Optimal optimize_catalyst->end ATH_Catalytic_Cycle Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_hydride [Ru]-H (Active Catalyst) Ru_precatalyst->Ru_hydride HCOO⁻ Transition_State [Ru...H...C=O]‡ (Transition State) Ru_hydride->Transition_State CO2 CO2 Ru_hydride->CO2 Ketone 4-Br-Ph-CO-CF3 Ketone->Transition_State Product_complex [Ru]-O-CH(CF3)-Ph-Br Transition_State->Product_complex Product_complex->Ru_precatalyst H⁺ Product Chiral Alcohol Product_complex->Product HCOOH HCOOH HCOOH->Ru_precatalyst Regeneration Experimental_Workflow_Biocatalysis cluster_prep Preparation cluster_reaction Bioreduction cluster_analysis Work-up & Analysis Cultivation Cultivate Biocatalyst (e.g., K. radicincitans) Harvesting Harvest & Wash Cells Cultivation->Harvesting Reaction_Setup Prepare Reaction Medium (Buffer, Cells, Co-substrate, Additives) Harvesting->Reaction_Setup Substrate_Addition Add Ketone Substrate Reaction_Setup->Substrate_Addition Incubation Incubate under Optimal Conditions (Temp, pH, Shaking) Substrate_Addition->Incubation Extraction Product Extraction Incubation->Extraction Purification Column Chromatography Extraction->Purification Analysis Determine Yield & e.e. (GC/HPLC) Purification->Analysis

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Bromophenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki coupling reactions involving bromophenyl compounds, helping you achieve higher yields and more reliable results.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a bromophenyl compound is resulting in a low yield. What are the most common initial factors to investigate?

A1: Low yields in Suzuki coupling reactions with bromophenyl substrates can often be attributed to a few primary factors. Systematically investigating these can help pinpoint the issue:

  • Reagent Quality: Ensure the purity and stability of your starting materials. Boronic acids, in particular, can degrade over time or undergo protodeboronation.[1][2] Consider using more stable boronic esters (e.g., pinacol esters) if the stability of the boronic acid is questionable.[1][2][3][4]

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical and interdependent.[5][6][7][8][9] Sub-optimal conditions can lead to incomplete conversion or the formation of side products.

  • Atmosphere Control: The presence of oxygen can lead to the formation of undesired side products through the homocoupling of boronic acids.[10] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][5]

  • Side Reactions: Be aware of potential side reactions such as dehalogenation of the bromophenyl compound or protodeboronation of the boronic acid.[4][11][12]

Q2: How do I choose the right palladium catalyst and ligand for my bromophenyl substrate?

A2: The selection of the palladium source and the associated ligand is crucial for a successful Suzuki coupling. For bromophenyl compounds, which are generally reactive, a variety of catalysts can be effective. However, for more challenging or sterically hindered substrates, the choice becomes more critical.

  • Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[13][14] Pd(PPh₃)₄ is often used directly, while Pd₂(dba)₃ and Pd(OAc)₂ require the addition of a phosphine ligand.

  • Phosphine Ligands: The electronic and steric properties of the phosphine ligand significantly influence the reaction. Electron-rich and bulky ligands, such as trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) or biarylphosphines (e.g., SPhos, XPhos), can enhance the rate of oxidative addition and are particularly useful for less reactive or sterically hindered bromophenyl compounds.[10][15][16][17]

Q3: What is the role of the base in the Suzuki coupling, and how do I select the appropriate one?

A3: The base plays a critical role in the catalytic cycle, primarily by activating the organoboron species to facilitate transmetalation.[14] The choice of base can significantly impact the reaction yield.

  • Common Bases: A range of bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being the most common.[5][12] The strength of the base can influence the reaction rate and the prevalence of side reactions.

  • Selection Criteria: For sensitive substrates, a milder base like K₂CO₃ may be preferred to minimize side reactions like protodeboronation.[12] For more challenging couplings, a stronger base like K₃PO₄ might be necessary to achieve a reasonable reaction rate. The solubility of the base in the chosen solvent system is also an important consideration.

Q4: I am observing a significant amount of a byproduct that appears to be the debrominated starting material. What is causing this and how can I prevent it?

A4: The formation of a debrominated byproduct is a known side reaction in Suzuki coupling, referred to as dehalogenation or hydrodehalogenation.[11] This process reduces the overall yield of the desired coupled product.

  • Causes of Dehalogenation: This side reaction can be promoted by high temperatures, prolonged reaction times, and the choice of base and ligand.[11] Certain bases can act as hydride donors, leading to the reduction of the aryl bromide.

  • Mitigation Strategies: To minimize dehalogenation, consider the following adjustments:

    • Lower the reaction temperature: If the reaction is being run at a high temperature, try reducing it.

    • Optimize the reaction time: Monitor the reaction progress to avoid unnecessarily long reaction times.

    • Screen different bases: The choice of base can have a significant impact. Experiment with different bases to find one that minimizes dehalogenation.

    • Change the phosphine ligand: The ligand can influence the relative rates of the desired coupling and the undesired dehalogenation.[11]

Troubleshooting Guides

Guide 1: Low Conversion of Bromophenyl Starting Material

If you are observing a low conversion of your bromophenyl starting material, follow this troubleshooting workflow:

low_conversion start Low Conversion of Bromophenyl SM reagent_quality Check Reagent Purity (Aryl Bromide, Boronic Acid/Ester) start->reagent_quality Start Here catalyst_activity Verify Catalyst and Ligand Activity reagent_quality->catalyst_activity Reagents OK reaction_conditions Optimize Reaction Conditions (Temp, Time, Concentration) catalyst_activity->reaction_conditions Catalyst OK base_solvent Screen Different Bases and Solvents reaction_conditions->base_solvent Still Low success Improved Conversion base_solvent->success Optimized side_products start Significant Side Product Formation deoxygenation Ensure Thorough Deoxygenation of Reaction start->deoxygenation Start Here boronic_acid_stability Check for Protodeboronation (Use Boronic Ester) deoxygenation->boronic_acid_stability No Improvement dehalogenation_check Investigate Dehalogenation (Lower Temp, Change Base/Ligand) boronic_acid_stability->dehalogenation_check Still Issues homocoupling_check Minimize Homocoupling (Control Stoichiometry) dehalogenation_check->homocoupling_check Still Issues success Reduced Side Products, Higher Yield homocoupling_check->success Optimized

References

Stabilizing 1-(4-Bromophenyl)-2,2,2-trifluoroethanol for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stability of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in maintaining the integrity of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Discoloration (Yellowing) Photodegradation due to exposure to light.Store the compound in an amber vial or a light-blocking container. Minimize exposure to ambient and UV light during handling.
Appearance of New Peaks in Analytical Data (e.g., HPLC, GC) Chemical degradation due to improper storage temperature, exposure to air (oxidation), or moisture.Verify storage conditions. Recommended storage is at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed.
Decreased Purity or Potency Long-term degradation.Re-analyze the compound to confirm its purity. If purity has decreased significantly, consider purification by recrystallization or chromatography before use.
Inconsistent Experimental Results Use of a degraded or impure compound.Always use a freshly characterized batch of the compound for critical experiments. Perform a quick purity check (e.g., melting point or TLC) before use.
Solid Material Becomes Gummy or Oily Absorption of moisture.Store the compound in a desiccator, especially after opening. If the material has already been compromised, it may be possible to dry it under a high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored at 2-8°C in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from light, moisture, and oxygen.[1][2]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, two primary degradation pathways are of concern:

  • Photodegradation: The carbon-bromine bond on the phenyl ring is susceptible to cleavage upon exposure to UV light, which can lead to the formation of debrominated impurities.[3][4]

  • Thermal Decomposition: At elevated temperatures, trifluoromethyl carbinols can undergo elimination of hydrogen fluoride (HF).

Q3: What potential impurities should I be aware of?

A3: Potential impurities can arise from both the synthesis and degradation of the compound.

  • Synthesis-Related Impurities: These may include starting materials such as 4-bromobenzaldehyde or related byproducts from the trifluoromethylation reaction.

  • Degradation Products: The primary degradation products are likely to be 1-phenyl-2,2,2-trifluoroethanol (from photodebromination) and compounds resulting from the elimination of HF.

Q4: How can I assess the stability of my stored this compound?

A4: A stability study can be performed by analyzing the compound at regular intervals using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can detect changes in purity and identify the formation of degradation products.

Q5: Is this compound sensitive to acidic or basic conditions?

A5: While specific data for this compound is limited, similar brominated aromatic compounds can undergo hydrolysis or other reactions under strong acidic or basic conditions, especially at elevated temperatures.[5] It is advisable to avoid prolonged exposure to harsh pH conditions.

Data Summary Tables

Table 1: Recommended Storage Conditions

ParameterRecommendation
Temperature2-8°C
AtmosphereInert Gas (Argon or Nitrogen)
LightProtect from light (Amber vial)
ContainerTightly sealed, appropriate for chemical storage

Table 2: Accelerated Stability Testing Conditions (Example Protocol)

ConditionTemperatureRelative HumidityDuration
Accelerated40°C ± 2°C75% RH ± 5% RH6 months
Intermediate30°C ± 2°C65% RH ± 5% RH12 months
Long-term2-8°CAmbientOngoing

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and detect any degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection Wavelength: 220 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Objective: To identify potential volatile impurities and degradation products.

Instrumentation:

  • GC-MS system

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Column: A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-500 amu

  • Analysis: Inject the sample into the GC-MS system. Identify peaks by comparing their mass spectra with a library (e.g., NIST).

Visualizations

DegradationPathways This compound This compound Photodegradation Photodegradation This compound->Photodegradation UV Light Thermal_Decomposition Thermal_Decomposition This compound->Thermal_Decomposition Heat Debrominated_Product 1-Phenyl-2,2,2-trifluoroethanol Photodegradation->Debrominated_Product HF_Elimination_Product Corresponding Ketone or Alkene Thermal_Decomposition->HF_Elimination_Product

Caption: Potential degradation pathways for this compound.

StabilityTestingWorkflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Evaluation Store_Sample Store sample under controlled conditions Withdraw_Aliquots Withdraw aliquots at specified time points Store_Sample->Withdraw_Aliquots HPLC_Analysis HPLC Purity Assay Withdraw_Aliquots->HPLC_Analysis GCMS_Analysis GC-MS Impurity Profile Withdraw_Aliquots->GCMS_Analysis NMR_Analysis NMR Structural Integrity Withdraw_Aliquots->NMR_Analysis Assess_Purity Assess Purity Changes HPLC_Analysis->Assess_Purity Identify_Degradants Identify Degradation Products GCMS_Analysis->Identify_Degradants NMR_Analysis->Assess_Purity Determine_Shelf_Life Determine Shelf-Life Assess_Purity->Determine_Shelf_Life Identify_Degradants->Determine_Shelf_Life

Caption: Workflow for a comprehensive stability testing program.

TroubleshootingLogic Start Issue Encountered Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Analyze_Sample Perform Analytical Tests (HPLC, GC-MS) Check_Storage->Analyze_Sample Compare_Data Compare with Reference Data Analyze_Sample->Compare_Data Purity_OK Purity Acceptable? Compare_Data->Purity_OK Use_Compound Proceed with Experiment Purity_OK->Use_Compound Yes Identify_Impurity Identify Impurity Purity_OK->Identify_Impurity No Purify_Compound Purify or Discard Compound Identify_Impurity->Purify_Compound

Caption: A logical workflow for troubleshooting issues with the compound.

References

Challenges in the scale-up synthesis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format. The primary synthesis route covered is the nucleophilic trifluoromethylation of 4-bromobenzaldehyde using a trifluoromethylating agent like trimethyl(trifluoromethyl)silane (TMSCF3), commonly known as the Ruppert-Prakash reagent.

Question 1: The reaction shows low or no conversion of 4-bromobenzaldehyde. What are the potential causes and how can I resolve this?

Answer:

Low or no conversion is a common issue that can often be traced back to the reagents and reaction conditions. Here are the primary factors to investigate:

  • Initiator/Catalyst Inactivity: The reaction requires a nucleophilic initiator to activate the TMSCF3.

    • Moisture Sensitivity: Fluoride-based initiators such as tetrabutylammonium fluoride (TBAF) are highly sensitive to moisture. Ensure you are using an anhydrous grade of the initiator and that all solvents and glassware are rigorously dried.

    • Inadequate Catalyst Loading: While the initiator is used in catalytic amounts, insufficient loading can lead to a stalled reaction. A typical starting point is 5-10 mol%, but this may need to be optimized for your specific scale and conditions.

  • Reagent Quality: The purity of both the 4-bromobenzaldehyde and TMSCF3 is crucial. Impurities in the aldehyde can interfere with the reaction, while lower-purity TMSCF3 will reduce the effective concentration of the active reagent.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. While tetrahydrofuran (THF) is commonly used, reactions can sometimes be sluggish. For less reactive substrates or when using non-fluoride initiators like potassium carbonate (K2CO3), switching to a more polar aprotic solvent like dimethylformamide (DMF) can accelerate the reaction.[1]

  • Reaction Temperature: While the reaction is often initiated at 0 °C or room temperature, gentle heating may be required to drive the reaction to completion, especially at a larger scale. However, be cautious as higher temperatures can also promote side reactions.

Question 2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

Answer:

Side product formation can reduce your yield and complicate purification. The most common side reactions in this synthesis are:

  • Cannizzaro Reaction: Under basic conditions, 4-bromobenzaldehyde can undergo a disproportionation reaction to form 4-bromobenzoic acid and 4-bromobenzyl alcohol. This is more likely if a strong, non-nucleophilic base is used as the initiator or if the reaction temperature is too high. Using a nucleophilic initiator like TBAF at controlled temperatures helps to minimize this.

  • Formation of Silyl Ethers: The intermediate product is a silyl ether of the desired alcohol. If the reaction workup is not sufficiently acidic, you may isolate this protected form. An acidic workup with HCl or NH4Cl is necessary to deprotect the alcohol.

  • Unreacted Starting Material: As discussed in the previous question, incomplete conversion will leave unreacted 4-bromobenzaldehyde in your crude product.

To minimize side products, ensure precise control over reaction stoichiometry, temperature, and the choice of initiator. Monitoring the reaction progress by techniques like TLC or HPLC is crucial for determining the optimal reaction time and preventing the formation of degradation products.

Question 3: The reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for managing the reaction temperature?

Answer:

The trifluoromethylation of aldehydes can be exothermic, and this becomes a significant safety concern during scale-up. Effective thermal management is critical.

  • Slow Addition of Reagents: The TMSCF3 and/or the initiator should be added slowly and controllably to the solution of 4-bromobenzaldehyde. Using a syringe pump for the addition of the initiator is highly recommended to maintain a steady reaction rate and control the exotherm.

  • Efficient Cooling: The reaction vessel should be equipped with an efficient cooling system, such as a jacketed reactor with a circulating coolant. The cooling capacity should be sufficient to handle the heat generated by the reaction.

  • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively. However, this may also slow down the reaction rate, so a balance needs to be found.

  • Monitoring: Continuous monitoring of the internal reaction temperature is essential. A temperature probe should be placed in the reaction mixture, and the addition of reagents should be stopped if the temperature rises above the desired setpoint.

Question 4: Purification of the final product is challenging, and I am getting low recovery. What are the recommended purification strategies?

Answer:

Purification of fluorinated alcohols can be challenging due to their unique physical properties.

  • Column Chromatography: For laboratory scale, flash column chromatography on silica gel is the most common purification method. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective. The polarity of this compound is moderate, so a careful optimization of the solvent system is necessary to achieve good separation from less polar impurities (like unreacted starting material) and more polar impurities.

  • Crystallization: If the product is a solid at room temperature, crystallization can be a highly effective and scalable purification method. Screening different solvents or solvent mixtures is necessary to find suitable conditions for crystallization.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an option for purification, especially at a larger scale. However, care must be taken as some fluorinated alcohols can be thermally sensitive.

  • Aqueous Workup: During the workup, emulsions can sometimes form. Adding brine (saturated NaCl solution) can help to break up emulsions and improve the separation of the organic and aqueous layers.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield and purity I can expect for the synthesis of this compound?

A1: The yield and purity can vary significantly depending on the scale, reaction conditions, and purification method. In laboratory-scale syntheses, yields are often reported in the range of 70-90% with purities greater than 98% after chromatographic purification. However, on a larger scale, maintaining high yields can be challenging, and optimization is crucial.

Q2: What are the key safety precautions I should take when running this reaction at scale?

A2: The key safety considerations include:

  • Exothermic Reaction: As mentioned in the troubleshooting guide, the reaction can be exothermic. Ensure adequate cooling and controlled addition of reagents.

  • Handling of Reagents: TMSCF3 is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. 4-bromobenzaldehyde is an irritant.

  • Pressure Build-up: If the reaction is not properly controlled, the exotherm can lead to a rapid increase in temperature and pressure within the reactor. Ensure the reactor is equipped with a pressure relief device.

Q3: Can I use other trifluoromethylating reagents for this synthesis?

A3: Yes, other trifluoromethylating reagents can be used, such as trifluoromethylsulfonium salts (e.g., Umemoto's reagent) or trifluoromethyl iodide with a suitable reducing agent. However, the Ruppert-Prakash reagent (TMSCF3) is often preferred due to its relative ease of handling and high reactivity. The choice of reagent will depend on factors such as cost, availability, and the specific requirements of the synthesis.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the disappearance of the starting material (4-bromobenzaldehyde) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of the reaction progress and can also be used to identify and quantify any side products that may be forming.

  • Gas Chromatography (GC): GC can also be used to monitor the reaction, particularly if the starting material and product are sufficiently volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR spectroscopy can be used to analyze aliquots of the reaction mixture to determine the conversion of the starting material and the formation of the product.

Data Presentation

The following table summarizes representative data for the synthesis of this compound under different hypothetical conditions. Please note that this data is illustrative and actual results may vary.

ParameterLab Scale (1 g)Pilot Scale (1 kg)
Reactants
4-Bromobenzaldehyde1.0 g1.0 kg
TMSCF31.5 eq1.3 eq
Initiator (TBAF)10 mol%8 mol%
Solvent (THF)20 mL15 L
Reaction Conditions
Temperature0 °C to RT5 °C to 25 °C (controlled addition)
Reaction Time4 hours8 hours
Results
Yield (isolated)85%75%
Purity (by HPLC)>98%>97%

Experimental Protocols

Key Experiment: Nucleophilic Trifluoromethylation of 4-Bromobenzaldehyde

This protocol provides a general methodology for the synthesis of this compound. Note: This protocol should be optimized for the specific scale and equipment being used.

Materials:

  • 4-Bromobenzaldehyde

  • Trimethyl(trifluoromethyl)silane (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in anhydrous THF

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of TMSCF3: Add TMSCF3 (1.2-1.5 eq) dropwise to the stirred solution via the dropping funnel.

  • Initiation: Slowly add the TBAF solution (0.05-0.1 eq) dropwise to the reaction mixture. Monitor the internal temperature closely. The addition rate should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by adding 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure compound.

Visualizations

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagent_issue Impure/Wet Reagents or Incorrect Stoichiometry check_reagents->reagent_issue Issue Found condition_issue Suboptimal Temperature, Time, or Initiator check_conditions->condition_issue Issue Found solution_reagents Use Pure, Dry Reagents and Verify Stoichiometry reagent_issue->solution_reagents solution_conditions Optimize Temperature, Time, and Initiator Conc. condition_issue->solution_conditions side_products Significant Side Product Formation analyze_impurities Identify Impurities (TLC, HPLC, NMR) side_products->analyze_impurities cannizzaro Cannizzaro Products (Acid, Alcohol) analyze_impurities->cannizzaro Identified other_byproducts Other Byproducts analyze_impurities->other_byproducts Identified solution_cannizzaro Lower Temperature, Use Milder Initiator cannizzaro->solution_cannizzaro solution_other Adjust Stoichiometry or Purification other_byproducts->solution_other purification_issue Purification Challenges optimize_chromatography Optimize Column Chromatography purification_issue->optimize_chromatography consider_alternatives Consider Alternative Purification Methods purification_issue->consider_alternatives solution_chromatography Screen Solvents, Adjust Gradient optimize_chromatography->solution_chromatography solution_alternatives Crystallization or Distillation consider_alternatives->solution_alternatives Synthesis_Pathway start_material 4-Bromobenzaldehyde reaction_step Nucleophilic Trifluoromethylation start_material->reaction_step reagent TMSCF3 (Ruppert-Prakash Reagent) reagent->reaction_step initiator Initiator (e.g., TBAF) initiator->reaction_step intermediate Silyl Ether Intermediate reaction_step->intermediate workup Acidic Workup (e.g., HCl) intermediate->workup product 1-(4-Bromophenyl)-2,2,2- trifluoroethanol workup->product

References

Technical Support Center: Purification of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol, focusing on the removal of catalyst impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalyst impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound can be accomplished through various synthetic routes, each employing different types of catalysts. The most common catalyst-derived impurities are:

  • Palladium and Ligand Residues: These originate from palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which may be used to synthesize a precursor to the final product. Common impurities include palladium metal (often as palladium black), soluble palladium complexes, and phosphine ligands or their oxides (e.g., triphenylphosphine oxide).

  • Biocatalyst Residues (Enzymes): If the final step is an enantioselective reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone, alcohol dehydrogenases (ADHs) are often employed. In this case, the primary impurity is the enzyme itself, along with cofactors and other components of the reaction buffer.

  • Silicon and Phosphorus-Based Residues: Trifluoromethylation reactions using reagents like the Rupert-Prakash reagent (TMSCF₃) can be used. These reactions can leave behind silicon-based byproducts and, if phosphine-based promoters are used, phosphorus-based impurities.

Q2: My final product is a solid. Can I simply recrystallize it to remove catalyst impurities?

A2: Recrystallization can be a highly effective method for purifying solid products and may be sufficient to remove trace amounts of catalyst impurities. However, its success depends on the impurity type and concentration. For instance, while insoluble palladium black can be removed by filtration prior to recrystallization, soluble palladium complexes or phosphine oxides might co-crystallize with your product if they have similar polarities. It is often recommended to use a primary purification method, such as column chromatography or a scavenger resin, to remove the bulk of the catalyst residue before a final recrystallization step.

Q3: I am having trouble with the column chromatography of my fluorinated alcohol. What are some common issues and solutions?

A3: The purification of polar fluorinated compounds like this compound by column chromatography can present challenges. Here are some common issues and potential solutions:

  • Poor Peak Shape (Tailing): This can be due to strong interactions between your polar analyte and the silica gel. To mitigate this, you can try deactivating the silica gel by adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent.

  • Co-elution with Impurities: If your catalyst residue has a similar polarity to your product, separation can be difficult. In such cases, changing the stationary phase (e.g., using alumina or a bonded phase like C18 for reversed-phase chromatography) or employing a different solvent system can improve resolution.

  • Irreversible Adsorption: Highly polar compounds can sometimes irreversibly stick to the silica gel, leading to low recovery. Using a more polar eluent or switching to a less active stationary phase like Celite® for filtration can be beneficial. Dry loading your sample onto the column can also sometimes improve the separation.[1]

Troubleshooting Guides

Issue 1: Removing Palladium and Triphenylphosphine Oxide Impurities

This section addresses the removal of residual palladium catalysts and triphenylphosphine oxide (TPPO) byproducts, which are common when a Suzuki-Miyaura cross-coupling reaction is used in the synthetic route.

Troubleshooting Steps:

Problem Possible Cause Solution
Black particles in the productPrecipitation of palladium black.Filter the reaction mixture through a pad of Celite® before aqueous work-up.[2]
Product is still colored after filtrationPresence of soluble palladium species.Use a metal scavenger resin or treat the solution with activated carbon.[2]
A white, crystalline byproduct is presentPresence of triphenylphosphine oxide (TPPO).1. Attempt to precipitate the TPPO by concentrating the reaction mixture and triturating with a non-polar solvent like hexane or a pentane/ether mixture.[3][4] 2. For more stubborn cases, TPPO can be precipitated by forming a complex with metal salts like ZnCl₂ or MgCl₂.[5][6]
Impurities co-elute with the product during chromatographySimilar polarity of the product and impurities.Consider using a different solvent system for chromatography. TPPO is less soluble in non-polar solvents, so a gradient elution starting with a non-polar solvent can be effective. Alternatively, a different stationary phase could be employed.

Quantitative Data on Palladium Removal:

Method Initial Pd Concentration Final Pd Concentration Reference
Activated Carbon Treatment300 ppm<1 ppm[7]
Thiol-functionalized Silica Scavenger600 ppm15 ppm[7]

Experimental Protocol: Removal of Triphenylphosphine Oxide with MgCl₂

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate).

  • Add solid MgCl₂ (2-3 equivalents relative to the triphenylphosphine used) to the solution.

  • If available, use a wet milling apparatus to grind the suspension, which increases the surface area of the MgCl₂ and accelerates the complexation. Alternatively, stir the mixture vigorously for several hours.[6]

  • The insoluble TPPO-MgCl₂ complex will precipitate.

  • Filter the mixture, washing the solid with a small amount of the organic solvent.

  • The filtrate, containing your product, can then be further purified if necessary (e.g., by column chromatography or recrystallization).

Issue 2: Removing Biocatalyst (Alcohol Dehydrogenase) Impurities

This section focuses on the purification of this compound after an enzymatic reduction using an alcohol dehydrogenase (ADH).

Troubleshooting Steps:

Problem Possible Cause Solution
Emulsion formation during aqueous work-upPresence of proteins (the enzyme) at the organic-aqueous interface.1. Add a small amount of brine to the aqueous layer to help break the emulsion. 2. Centrifuge the mixture to separate the layers more effectively. 3. Filter the entire mixture through a pad of Celite® to remove the precipitated protein.
Low product yield after extractionProduct may be partially soluble in the aqueous phase, or the enzyme may not have been fully denatured and is retaining some product.1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Before extraction, ensure the enzyme is denatured by adding a water-miscible organic solvent like acetonitrile or acetone and then filtering off the precipitated protein.
Product is contaminated with buffer saltsIncomplete separation of aqueous and organic layers.Wash the combined organic layers with brine, and then dry thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before concentrating.

Experimental Protocol: Work-up Procedure for ADH-Catalyzed Reduction

  • Following the completion of the enzymatic reaction, add an equal volume of a water-miscible organic solvent such as acetonitrile or acetone to the reaction mixture to precipitate the enzyme.

  • Stir the mixture for 15-30 minutes, then remove the precipitated protein by filtration or centrifugation.

  • Concentrate the filtrate under reduced pressure to remove the organic solvent.

  • Extract the remaining aqueous solution multiple times with a water-immiscible organic solvent (e.g., 3 x 50 mL of ethyl acetate for a 100 mL reaction volume).

  • Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Further purify the crude product by silica gel column chromatography or recrystallization as needed.

Issue 3: Removing Impurities from Trifluoromethylation with Rupert-Prakash Reagent

This section provides guidance on purifying the product after a trifluoromethylation reaction using TMSCF₃ (Rupert-Prakash reagent).

Troubleshooting Steps:

Problem Possible Cause Solution
Gelatinous precipitate during aqueous work-upFormation of silicon-based byproducts (siloxanes).An acidic work-up (e.g., with dilute HCl) can help to hydrolyze silyl ethers and dissolve some silicon-containing residues. Ensure thorough extraction.
A greasy, non-polar impurity is present in the final productResidual unreacted TMSCF₃ or siloxane byproducts.These are typically less polar than the desired alcohol product and should be readily separable by silica gel chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
The reaction is incomplete, and starting material is presentInsufficient reactivity of the catalyst or reagent.Ensure the fluoride initiator (e.g., TBAF) is active and the reaction is performed under anhydrous conditions, as water can quench the reagent.

Experimental Protocol: General Work-up for Trifluoromethylation with TMSCF₃

  • Upon completion of the reaction, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of an acidic solution, such as 1 M HCl. This step hydrolyzes the intermediate silyl ether to the desired alcohol.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid) and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system.

References

Resolving chiral HPLC peak tailing for fluorinated alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with chiral HPLC peak tailing, specifically for challenging fluorinated alcohol compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

In an ideal HPLC separation, the resulting peaks on the chromatogram are symmetrical and have a Gaussian shape. Peak tailing is a common issue where the peak is asymmetrical, with the latter half of the peak being broader than the front half.[1] This distortion is often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[2] For high-precision analytical methods, a tailing factor above 2.0 is generally considered unacceptable.[1]

Q2: Why is peak tailing a significant problem?

Peak tailing is not just a cosmetic issue; it directly impacts data quality and reliability in several ways:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to separate and accurately identify different components in a mixture.[1]

  • Inaccurate Quantification: The asymmetrical shape leads to errors in calculating the peak area, which is crucial for determining the concentration of the analyte.[1]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can make it difficult to detect low-concentration analytes.

  • Method Robustness: Tailing can indicate underlying issues with the method or system, making the results less reproducible.[1]

Q3: What are the primary causes of peak tailing in chiral HPLC?

Peak tailing can stem from both physical and chemical issues within the HPLC system.

  • Chemical Causes: The most frequent cause is secondary-retention interactions. While the primary interaction should be between the analyte and the chiral stationary phase (CSP), unwanted interactions can occur between the analyte and active sites on the silica support, such as acidic silanol groups (Si-OH).[2][3][4] These secondary interactions hold some analyte molecules longer, causing the tail.[5]

  • Physical Causes: These issues tend to affect all peaks in the chromatogram.[6] They include problems like a void at the column inlet, a partially blocked frit, or extra-column volume from using tubing with an improper internal diameter.[6][7][8]

Q4: Why are fluorinated alcohols particularly susceptible to causing peak tailing?

Fluorinated alcohols possess unique chemical properties that can exacerbate tailing issues:

  • High Polarity and Acidity: Fluorine is highly electronegative, which increases the acidity and hydrogen-bonding capacity of the alcohol's hydroxyl group. This can lead to very strong, unwanted interactions with residual silanol groups on the silica-based stationary phase.

  • Strong Secondary Interactions: The strong hydrogen bonding capability can compete with or interfere with the desired chiral recognition mechanism, leading to mixed-mode retention and peak distortion.

  • Solvent Effects: The choice of fluorinated alcohol as a mobile phase modifier can itself alter the surface chemistry of the stationary phase, sometimes in unpredictable ways that may promote tailing.[9]

Troubleshooting Guide

If you observe peak tailing for your fluorinated alcohol, use the following logical workflow and Q&A guide to diagnose and resolve the issue.

G cluster_start cluster_check cluster_physical Physical & Instrumental Issues cluster_chemical Chemical & Method Issues cluster_result start Peak Tailing Observed (Asymmetry Factor > 1.2) check_all Are ALL peaks tailing or just the analyte? start->check_all phy_cause Likely Physical Cause: - Extra-column volume - Column void/blockage - Poor connection check_all->phy_cause All Peaks chem_cause Likely Chemical Cause: - Secondary silanol interactions - Mobile phase mismatch - Column contamination - Analyte overload check_all->chem_cause Just Analyte phy_sol Solutions: - Check tubing (use 0.005" ID) - Replace inlet frit - Reverse flush column - Replace column phy_cause->phy_sol Address end_node Peak Shape Improved (Asymmetry Factor ≈ 1.0) phy_sol->end_node chem_sol Solutions: - Optimize mobile phase (additives) - Lower sample concentration - Perform column regeneration - Select different CSP chem_cause->chem_sol Address chem_sol->end_node

Caption: Troubleshooting workflow for diagnosing HPLC peak tailing.

Q&A Troubleshooting Steps

Q: My fluorinated alcohol peak is tailing. Where should I begin?

A: First, determine if the problem is specific to your analyte or affects all peaks. Inject a standard compound that is known to produce a good peak shape on your system.

  • If all peaks are tailing: The issue is likely physical or instrumental.[6] Check for loose fittings, use of wide-bore tubing, or a potential void in the column.[6][7]

  • If only the fluorinated alcohol peak is tailing: The cause is almost certainly chemical. This points to strong secondary interactions between your analyte and the stationary phase.[2] Focus on method development, particularly mobile phase optimization and column chemistry.

Q: How can I address chemical causes of tailing for my fluorinated alcohol?

A: The goal is to minimize the unwanted interactions with silanol groups.

  • Use Mobile Phase Additives: This is often the most effective strategy. Small amounts of an acidic or basic additive can mask the active silanol sites.

    • For neutral or acidic fluorinated alcohols, add a small amount of a competing acid like 0.1% trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanol groups, reducing their ability to interact with the analyte.[3]

    • If your fluorinated alcohol has a basic character, add a competing base like 0.1% diethylamine (DEA) . The amine will preferentially interact with the silanol sites, shielding your analyte from them.[4]

  • Optimize the Mobile Phase:

    • Normal Phase: Adjust the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol). Sometimes a more polar alcohol can better shield silanol groups.[4]

    • Reversed Phase: Vary the organic modifier (acetonitrile vs. methanol) and the pH.[7] Operating at a low pH (e.g., pH 2-3) can suppress the ionization of silanol groups, which have a pKa around 3.8-4.2.[10]

  • Reduce Sample Concentration: Overloading the column with too much sample can lead to asymmetrical peaks.[11] Try reducing the injection volume or diluting the sample.

  • Consider Column Choice: If tailing persists, the column itself may be the issue.

    • Use a modern, high-purity silica column (Type B) with low silanol activity.[10]

    • Select a column with robust end-capping, which blocks many of the residual silanol groups.[2][5]

    • Consider a different chiral stationary phase (CSP) that may offer different interaction mechanisms. Polysaccharide-based CSPs are common choices.[12]

Q: What if I suspect my column is contaminated?

A: Column contamination can create active sites that cause tailing.[4] Perform a thorough column flush and regeneration. (See Protocol 1 below). Using a guard column is a good preventative measure to protect the analytical column from strongly adsorbed impurities.[13]

Quantitative Data Summary

The following table summarizes the impact of key chromatographic parameters on peak tailing for polar compounds like fluorinated alcohols.

ParameterTypical Range / SettingEffect on Peak TailingRecommendation for Fluorinated Alcohols
Mobile Phase pH (Reversed Phase) 2.0 - 7.0Lowering the pH below 3.0 protonates silanol groups, significantly reducing secondary interactions with acidic or neutral analytes.[2][10]Maintain a low mobile phase pH (2.5 - 3.5) using a buffer or acid additive to suppress silanol activity.
Acidic Additive (e.g., TFA) 0.05% - 0.2% (v/v)Acts as a silanol-masking agent and an ion-pairing agent, improving peak shape for acidic and basic compounds.[14]Start with 0.1% TFA in the mobile phase. This is often sufficient to eliminate tailing from silanol interactions.
Basic Additive (e.g., DEA) 0.05% - 0.2% (v/v)Competes with basic analytes for active silanol sites, thereby improving peak symmetry.[4]Use only if the fluorinated alcohol has a basic functional group. Start with 0.1% DEA.
Column Temperature 15°C - 40°CIncreasing temperature generally improves peak efficiency and can reduce tailing, but may decrease chiral selectivity.[15]Start at ambient temperature (25°C). Cautiously increase temperature in 5°C increments, as selectivity may be lost.
Flow Rate 0.2 - 1.0 mL/min (4.6 mm ID)Lower flow rates can sometimes improve chiral separations and peak shape by allowing more time for effective mass transfer.[15]Test flow rates at the lower end of the typical range, such as 0.5 mL/min, to see if peak shape improves.

Detailed Experimental Protocols

Protocol 1: Chiral Column Flushing and Regeneration

This procedure is for cleaning a silica-based chiral column that shows signs of contamination or performance loss. Warning: Always check the manufacturer's instructions for solvent compatibility, especially for coated polysaccharide columns. The following is a general guide for robust, immobilized CSPs.

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination.

  • Initial Flush (Weak Solvent): Flush the column with the mobile phase (without buffer or additives) for 15 minutes. For reversed-phase, this is typically Methanol or Acetonitrile. For normal phase, this is Hexane/Isopropanol.

  • Intermediate Flush (Stronger Solvent): Introduce a stronger, miscible solvent. Isopropanol (IPA) is an excellent intermediate solvent. Flush with 100% IPA for 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Strong Contaminant Removal: For stubborn, strongly adsorbed contaminants, flush with a sequence of stronger solvents. A common sequence for immobilized columns is:

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Return to IPA before re-introducing the mobile phase.

    • Never switch directly between immiscible solvents like Hexane and Water.

  • Re-equilibration: Flush the column with your mobile phase for at least 30-60 minutes, or until the baseline is stable, before re-connecting to the detector. Chiral columns can take longer to equilibrate than standard columns.[15]

Protocol 2: Systematic Mobile Phase Optimization with Additives

This protocol describes how to systematically test an additive to improve the peak shape of a tailing fluorinated alcohol. This example uses trifluoroacetic acid (TFA).

  • Prepare Stock Solutions:

    • Mobile Phase A: Your aqueous phase (e.g., Water or buffer).

    • Mobile Phase B: Your organic phase (e.g., Acetonitrile or Methanol).

    • Additive Stock: Prepare a 1% TFA solution in your organic phase (Mobile Phase B).

  • Establish a Baseline: Run your sample using your current method without any additives. Record the chromatogram and calculate the tailing factor.

  • Test Low Additive Concentration (0.05%):

    • Modify your mobile phase to contain 0.05% TFA. An easy way is to mix 95% Mobile Phase B with 5% of your 1% TFA Additive Stock to create your final organic solvent.

    • Equilibrate the column with the new mobile phase for 20-30 minutes.

    • Inject the sample and analyze the peak shape.

  • Test Standard Additive Concentration (0.1%):

    • Increase the TFA concentration to 0.1%. (e.g., Mix 90% Mobile Phase B with 10% of your 1% TFA Additive Stock).

    • Equilibrate, inject, and analyze the peak shape. Compare the tailing factor to the baseline and the 0.05% run.

  • Evaluate and Finalize: For most applications, 0.1% TFA is sufficient to significantly improve peak shape.[14] If tailing is eliminated, this is your optimized condition. Avoid using excessive concentrations of additives as they can alter retention and may need to be removed for preparative work.

Visualization of Tailing Mechanism

The diagram below illustrates the chemical interactions leading to peak tailing for a polar analyte like a fluorinated alcohol on a silica-based chiral stationary phase.

G cluster_surface Silica Surface cluster_analyte csp Chiral Stationary Phase (CSP) silanol Residual Silanol Group (Si-OH) analyte_main Fluorinated Alcohol (Bulk of Analyte) analyte_main->csp Primary Chiral Interaction (Desired Separation) analyte_tail Fluorinated Alcohol (Tailing Portion) analyte_tail->csp Primary Chiral Interaction analyte_tail->silanol Secondary H-Bond Interaction (Causes Tailing)

Caption: Model of primary (desired) and secondary (tailing) interactions.

References

Technical Support Center: Monitoring the Synthesis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Thin-Layer Chromatography (TLC) Monitoring

Frequently Asked Questions (FAQs) - TLC

Q1: What is the primary purpose of using TLC to monitor this reaction?

A1: TLC is a rapid, cost-effective, and versatile technique used for the qualitative monitoring of chemical reactions.[1] Its main purpose in this context is to track the consumption of the starting material (e.g., 4-bromo-2,2,2-trifluoroacetophenone) and the formation of the product, this compound.[1] This allows for a quick assessment of reaction progression and completion.

Q2: How do I select an appropriate solvent system (mobile phase) for TLC analysis?

A2: The goal is to find a solvent system that provides good separation between the starting material (ketone) and the product (alcohol). A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2] The polarity of the mobile phase can be adjusted by changing the ratio of these solvents to achieve an optimal retention factor (Rf) for the product, ideally between 0.3 and 0.7.[3]

Q3: How can I visualize the spots on the TLC plate?

A3: Since both the starting material and the product are aromatic, they should be visible under a UV lamp (254 nm) if the TLC plate contains a fluorescent indicator.[2] Alternatively, chemical stains can be used. A p-anisaldehyde stain, followed by gentle heating, is often effective for visualizing alcohols and other functional groups, which may appear as colored spots.[4]

Troubleshooting Guide - TLC
Problem Possible Cause(s) Solution(s)
Spots are streaking or elongated. Sample is too concentrated (overloaded).Dilute the sample solution before spotting it on the TLC plate.[5][6]
The compound is highly polar or acidic/basic.Add a small amount of acetic acid or triethylamine (0.1–2.0%) to the mobile phase to improve spot shape.[5]
Spots are not visible after development. The sample is too dilute.Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[5][7]
The compound is not UV-active.Use a chemical stain (e.g., p-anisaldehyde or potassium permanganate) to visualize the spots.[5]
The solvent level in the developing chamber was above the spotting line.Ensure the baseline where the sample is spotted is always above the level of the mobile phase in the chamber.[7]
The solvent front runs unevenly. The TLC plate is touching the side of the developing chamber or the filter paper inside.Center the plate in the chamber, ensuring it does not touch the sides.[7][8]
The adsorbent on the plate is uneven or has been scraped off.Handle plates with care and use commercially prepared plates for better consistency.
Starting material and product spots have very similar Rf values (poor separation). The polarity of the mobile phase is not optimal.Systematically vary the solvent ratio (e.g., increase or decrease the percentage of ethyl acetate in hexane) to improve separation.[6]
A different solvent system may be required.Try alternative solvent systems, such as dichloromethane/methanol or ether/hexane.
Experimental Protocol - TLC Monitoring

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile Phase: e.g., 20% Ethyl Acetate in Hexane (v/v)

  • Samples: Starting material (SM), reaction mixture (RM), and a co-spot (both SM and RM in the same lane)

  • UV lamp (254 nm)

  • Pencil and ruler

Methodology:

  • Preparation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid.[2]

  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material, co-spot, and reaction mixture.[8]

  • Spotting: Using separate capillary tubes, apply small spots of the diluted starting material and reaction mixture to their respective lanes on the baseline. In the center lane, spot both the starting material and the reaction mixture.[8]

  • Development: Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[2] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[2] Allow the plate to dry and then visualize the spots under a UV lamp. Circle the visible spots with a pencil.

  • Analysis: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane, which should show a new spot for the product. The product, being an alcohol, is expected to be more polar and thus have a lower Rf value than the starting ketone.

Data Presentation - TLC

The following table provides illustrative Rf values for the starting material and product in a common TLC solvent system. Actual values may vary depending on specific experimental conditions.

Compound Structure Mobile Phase (20% EtOAc/Hexane) Illustrative Rf Value
4-bromo-2,2,2-trifluoroacetophenone (Starting Material)(Structure of ketone)20% Ethyl Acetate in Hexane~0.65
This compound (Product)(Structure of alcohol)20% Ethyl Acetate in Hexane~0.40

High-Performance Liquid Chromatography (HPLC) Monitoring

Frequently Asked Questions (FAQs) - HPLC

Q1: Why is HPLC used in addition to TLC for reaction monitoring?

A1: HPLC provides more detailed and quantitative information than TLC. It is used for accurate quantification of the starting material, product, and any impurities, which is crucial for determining reaction yield and purity.[9][10] HPLC is also essential for separating enantiomers if a chiral synthesis is performed.

Q2: Which type of HPLC column is suitable for this analysis?

A2: For achiral analysis, a reversed-phase C18 column is a common choice. For the separation of the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for this class of compounds.[11]

Q3: What are typical mobile phases for chiral and achiral HPLC?

A3: For reversed-phase achiral analysis, a mixture of acetonitrile or methanol and water is typically used. For chiral separations on polysaccharide-based columns, a normal-phase mobile phase consisting of an alkane (like n-hexane) and an alcohol modifier (like isopropanol) is very common.[11]

Troubleshooting Guide - HPLC
Problem Possible Cause(s) Solution(s)
High or fluctuating backpressure. Blockage in the system (e.g., column frit, guard column, or tubing).Reverse flush the column (if permitted by the manufacturer) or replace the guard column and frits.[8]
Particulates in the sample or mobile phase.Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.
Baseline drift or noise. Air bubbles in the pump or detector.Degas the mobile phase thoroughly and purge the pump.[8]
Contaminated mobile phase or column.Use high-purity HPLC-grade solvents and flush the system.
Unstable column temperature.Use a column oven to maintain a constant temperature.[11]
Peak tailing or fronting. Column overload.Dilute the sample or inject a smaller volume.[11]
Mismatched sample solvent and mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[8]
Secondary interactions with the stationary phase.For silica-based columns, ensure the mobile phase pH is appropriate. For chiral separations, this can indicate a need to optimize the mobile phase modifier.[11]
Inconsistent retention times. Insufficient column equilibration.Equilibrate the column with at least 10-20 column volumes of the mobile phase before analysis.[11]
Inconsistent mobile phase preparation.Prepare mobile phases accurately and consistently. For isocratic elution, pre-mix the solvents.[12]
Fluctuations in temperature.Use a column oven for stable temperature control.[11]
Experimental Protocol - Chiral HPLC Analysis

Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: 90% n-Hexane / 10% Isopropanol (v/v)

  • Sample: Reaction mixture diluted in the mobile phase

  • HPLC-grade solvents

  • Syringe filters (0.45 µm)

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the required volumes of HPLC-grade n-hexane and isopropanol. Filter the mixture through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath or using an online degasser.[11]

  • System Equilibration: Install the chiral column and equilibrate the system by pumping the mobile phase at the desired flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (typically 30-60 minutes).[11]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection: UV at 210 nm[11]

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers of the product should appear as separate peaks. The progress of the reaction can be quantified by the decrease in the starting material peak area and the increase in the product peak areas.

Data Presentation - HPLC

The following table presents illustrative retention times for the chiral separation of the product. Actual retention times are highly dependent on the specific column, mobile phase composition, and other chromatographic conditions.

Compound Mobile Phase (90:10 n-Hexane/IPA) Illustrative Retention Time (min)
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol90% n-Hexane / 10% Isopropanol~10.5
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol90% n-Hexane / 10% Isopropanol~12.0

Visual Workflow and Logic Diagrams

TLC_Troubleshooting_Workflow TLC Troubleshooting Workflow start Start TLC Analysis run_tlc Run TLC Plate start->run_tlc observe_spots Observe Spots run_tlc->observe_spots problem Problem with Spots? observe_spots->problem streaking Streaking? problem->streaking Yes good_tlc Good Separation Proceed with Analysis problem->good_tlc No poor_sep Poor Separation? streaking->poor_sep No solution_streaking Dilute Sample or Add Modifier to Eluent streaking->solution_streaking Yes no_spots No Spots Visible? poor_sep->no_spots No solution_sep Adjust Solvent Polarity poor_sep->solution_sep Yes solution_no_spots Concentrate Sample or Use a Stain no_spots->solution_no_spots Yes end End no_spots->end No, other issue solution_streaking->run_tlc solution_sep->run_tlc solution_no_spots->run_tlc good_tlc->end

Caption: A troubleshooting workflow for common issues encountered during TLC analysis.

HPLC_Monitoring_Logic HPLC Monitoring Decision Logic start Start Reaction Monitoring goal Goal of Analysis? start->goal qualitative Qualitative Check: Reaction Progress? goal->qualitative Qualitative quantitative Quantitative Analysis: Yield, Purity, Enantioselectivity? goal->quantitative Quantitative use_tlc Use TLC: - Fast & Inexpensive - Tracks SM consumption - Tracks Product formation qualitative->use_tlc use_hplc Use HPLC: - Accurate Quantification - Impurity Profiling - Chiral Separation quantitative->use_hplc end Analysis Complete use_tlc->end chiral_check Chiral Separation Needed? use_hplc->chiral_check achiral_hplc Use Reversed-Phase HPLC (e.g., C18 column) chiral_check->achiral_hplc No chiral_hplc Use Chiral HPLC (e.g., Polysaccharide column) chiral_check->chiral_hplc Yes achiral_hplc->end chiral_hplc->end

Caption: Decision logic for selecting the appropriate chromatographic monitoring technique.

References

Validation & Comparative

1H NMR Spectral Analysis: A Comparative Guide to 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical synthesis and drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone technique for determining the molecular structure of organic compounds. This guide provides a detailed analysis of the expected 1H NMR spectrum of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol and compares it with the experimentally determined spectrum of a close structural analog, 1-(4-bromophenyl)ethanol. This comparison highlights the significant influence of the trifluoromethyl group on the proton chemical shifts and coupling patterns.

Comparative 1H NMR Data

The following table summarizes the anticipated 1H NMR spectral data for this compound and the reported data for 1-(4-bromophenyl)ethanol. The data is presented to facilitate a clear comparison of the chemical shifts (δ) in parts per million (ppm), the coupling constants (J) in Hertz (Hz), and the signal multiplicities. The predictions for this compound are based on established principles of NMR spectroscopy, considering the strong electron-withdrawing effect of the trifluoromethyl group.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound (Predicted)H-1~5.1 - 5.3Quartet (q)³JHF ≈ 6-7 Hz
H-2, H-6~7.4 - 7.6Doublet (d)³JHH ≈ 8-9 Hz
H-3, H-5~7.6 - 7.8Doublet (d)³JHH ≈ 8-9 Hz
-OHVariableSinglet (br s)N/A
1-(4-Bromophenyl)ethanol (Reported)[1]H-1~4.88Quartet (q)³JHH = 6.4 Hz
H-2, H-6~7.26Doublet (d)³JHH = 7.6 Hz
H-3, H-5~7.49Doublet (d)³JHH = 8.0 Hz
-CH₃~1.48Doublet (d)³JHH = 6.8 Hz
-OH~1.85Singlet (s)N/A

Experimental Protocol: 1H NMR Spectroscopy

The following is a standard protocol for the acquisition of a 1H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

3. Data Acquisition:

  • Acquire the 1H NMR spectrum at a constant temperature, typically 25 °C.

  • A standard pulse-acquire sequence is generally sufficient.

  • Key acquisition parameters include:

    • Spectral width: ~16 ppm

    • Number of scans: 16 to 64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 2-4 seconds

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualization of Spin System

The following diagram illustrates the molecular structure of this compound and the key through-bond couplings that give rise to the observed signal multiplicities in the 1H NMR spectrum.

References

A Comparative Guide to Determining the Absolute Configuration of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern analytical techniques for the unambiguous determination of the absolute configuration of chiral molecules, with a focus on the enantiomers of 1-(4-bromophenyl)-2,2,2-trifluoroethanol. The selection of an appropriate method is critical in drug discovery and development, where the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties.

Herein, we compare the performance of four powerful techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, Electronic Circular Dichroism (ECD) Spectroscopy, and Mosher's Ester Analysis (a Nuclear Magnetic Resonance method). This guide presents a side-by-side evaluation of these methods, supported by detailed experimental protocols and illustrative data, to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Analysis of Analytical Techniques

The choice of method for determining absolute configuration depends on several factors, including the physical properties of the sample (e.g., crystallinity), sample availability, and the presence of suitable chromophores. The following table summarizes the key performance characteristics of each technique.

Technique Principle Sample Requirements Advantages Limitations
X-ray Crystallography Analysis of the diffraction pattern of X-rays passing through a single crystal. The anomalous dispersion of X-rays by heavy atoms allows for the direct determination of the absolute configuration.High-quality single crystal (typically > 0.1 mm). The presence of a heavy atom (like bromine in the target molecule) is highly advantageous.[1]Provides unambiguous and definitive assignment of the absolute configuration.[2][3][4] Yields a complete 3D structure of the molecule.Crystal growth can be a significant bottleneck.[5] Not suitable for non-crystalline materials (oils, amorphous solids).
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][7]5-15 mg of sample dissolved in a suitable solvent (e.g., CDCl₃).[6][8] No derivatization or crystallization is required.Applicable to a wide range of chiral molecules, including those without UV chromophores.[8] Provides a "fingerprint" spectrum rich in structural information.Requires quantum mechanical calculations (e.g., DFT) to predict the VCD spectrum of a given enantiomer for comparison.[6][7] The instrumentation is less common than standard IR spectrometers.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[9][10]Sample in solution. The molecule must possess a suitable UV-Vis chromophore.High sensitivity, requiring small amounts of sample. Can be a rapid and straightforward method for compounds with known chromophores.[10]Not applicable to molecules lacking a UV-Vis chromophore. The interpretation can be complex for molecules with multiple chromophores or conformational flexibility.[9]
Mosher's Ester Analysis (NMR) A derivatization method where the chiral alcohol is reacted with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters exhibit distinct ¹H NMR chemical shifts, which can be used to deduce the absolute configuration of the alcohol.[5][11][12][13][14]1-5 mg of the chiral alcohol. Requires the synthesis of two diastereomeric esters.Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. A well-established and reliable method for secondary alcohols.[12][13]Requires chemical derivatization, which may not be straightforward for all substrates. The analysis of the NMR spectra can be complex for molecules with overlapping signals.
Experimental Data Comparison

Table 1: Hypothetical and Analog-Based Data for the Enantiomers of this compound

Parameter (R)-Enantiomer (S)-Enantiomer Technique Notes
Specific Rotation [α]D Hypothetical: Positive valueHypothetical: Negative valuePolarimetryThe sign of rotation would need to be correlated with the absolute configuration determined by another method.
Crystal System Analog: MonoclinicAnalog: MonoclinicX-ray CrystallographyBased on the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.[15]
Space Group Analog: P2₁/nAnalog: P2₁/nX-ray CrystallographyBased on the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.[15]
Flack Parameter Expected: Close to 0Expected: Close to 1 (for the incorrect enantiomer)X-ray CrystallographyA value near 0 for the correct enantiomeric model confirms the absolute configuration.
Key VCD Bands (cm⁻¹) Analog: Mirror image of (S)Analog: Characteristic positive and negative bandsVCD SpectroscopyBased on data for 2,2,2-trifluoro-1-phenylethanol. The CF₃ stretching modes are particularly diagnostic.
Key ECD Bands (nm) Expected: Mirror image of (S)Expected: Cotton effects corresponding to the phenyl chromophoreECD SpectroscopyThe bromophenyl group acts as the chromophore.
Δδ (δS - δR) for Protons near Stereocenter Expected: Consistent positive or negative values for specific protonsExpected: Consistent positive or negative values for specific protonsMosher's Ester AnalysisThe sign of Δδ for protons on either side of the stereogenic center reveals the absolute configuration.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments discussed in this guide.

X-ray Crystallography

This protocol outlines the steps for determining the absolute configuration of a chiral molecule using single-crystal X-ray diffraction.

Workflow for X-ray Crystallography

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_ac_determination Absolute Configuration Determination synthesis Enantioselective Synthesis or Chiral Resolution purification Purification (e.g., HPLC) synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffraction Data Collection mounting->diffractometer data_processing Data Processing & Scaling diffractometer->data_processing phase_determination Phase Determination data_processing->phase_determination model_building Model Building & Refinement phase_determination->model_building flack_parameter Flack Parameter Calculation model_building->flack_parameter validation Structure Validation flack_parameter->validation

Workflow for X-ray Crystallography.

Protocol:

  • Crystal Growth: Obtain a high-quality single crystal of one enantiomer of this compound. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer.[16] Collect diffraction data, ensuring to measure the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l) with high redundancy. The presence of the bromine atom will enhance the anomalous scattering signal.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.[3]

  • Absolute Configuration Determination: Determine the absolute configuration by calculating the Flack parameter. A value close to 0 indicates the correct absolute configuration has been assigned, while a value close to 1 suggests the inverted structure is correct.[1]

Vibrational Circular Dichroism (VCD) Spectroscopy

This protocol describes the determination of absolute configuration by comparing the experimental VCD spectrum with a theoretically calculated spectrum.

Workflow for VCD Spectroscopy

vcd_workflow cluster_experimental Experimental Measurement cluster_computational Computational Modeling cluster_comparison Comparison and Assignment sample_prep_exp Prepare Solution of Enantiomer vcd_measurement Measure Experimental VCD Spectrum sample_prep_exp->vcd_measurement comparison Compare Experimental and Calculated Spectra vcd_measurement->comparison conf_search Conformational Search dft_optimization DFT Geometry Optimization conf_search->dft_optimization vcd_calculation DFT VCD Spectrum Calculation dft_optimization->vcd_calculation vcd_calculation->comparison assignment Assign Absolute Configuration comparison->assignment ecd_workflow cluster_exp_ecd Experimental Measurement cluster_comp_ecd Computational Modeling cluster_comp_assign_ecd Comparison and Assignment sample_prep_ecd Prepare Solution of Enantiomer ecd_measurement Measure Experimental ECD Spectrum sample_prep_ecd->ecd_measurement comparison_ecd Compare Experimental and Calculated Spectra ecd_measurement->comparison_ecd conf_search_ecd Conformational Search tddft_calculation TD-DFT ECD Spectrum Calculation conf_search_ecd->tddft_calculation tddft_calculation->comparison_ecd assignment_ecd Assign Absolute Configuration comparison_ecd->assignment_ecd mosher_workflow cluster_derivatization Derivatization cluster_nmr_analysis NMR Analysis cluster_config_assignment Configuration Assignment react_R React Alcohol with (R)-MTPA-Cl nmr_S Acquire ¹H NMR of (R)-MTPA Ester react_R->nmr_S react_S React Alcohol with (S)-MTPA-Cl nmr_R Acquire ¹H NMR of (S)-MTPA Ester react_S->nmr_R assign_spectra Assign Proton Resonances nmr_R->assign_spectra nmr_S->assign_spectra calculate_delta Calculate Δδ (δS - δR) assign_spectra->calculate_delta analyze_delta Analyze the Sign of Δδ calculate_delta->analyze_delta assign_config Assign Absolute Configuration analyze_delta->assign_config

References

A Comparative Guide to Catalysts for the Enantioselective Synthesis of Chiral Trifluoromethyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group into organic molecules can significantly enhance their pharmacological properties, making the development of synthetic methods for chiral trifluoromethyl-containing compounds a critical area of research. This guide provides a comparative overview of prominent catalytic systems for the enantioselective synthesis of chiral trifluoromethyl alcohols, offering a valuable resource for selecting the optimal catalyst for specific research and development needs.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of three leading catalytic systems for the enantioselective synthesis of chiral trifluoromethyl alcohols: Photoredox/Organocatalysis, Nickel-Catalyzed Reductive Cross-Coupling, and Bifunctional Organocatalysis.

Table 1: Photoredox/Organocatalysis Performance

This dual catalytic system employs an iridium-based photosensitizer and a chiral imidazolidinone organocatalyst for the α-trifluoromethylation of aldehydes. The resulting chiral α-trifluoromethyl aldehydes can be readily reduced to the corresponding alcohols.

Substrate (Aldehyde)Yield (%)ee (%)Catalyst Loading (mol%)Temperature (°C)Time (h)
Octanal85990.5 (Ir), 20 (Organo)-2012
Hydrocinnamaldehyde86970.5 (Ir), 20 (Organo)-2012
Cyclohexanecarboxaldehyde75980.5 (Ir), 20 (Organo)-2024
3-(Benzyloxy)propanal81960.5 (Ir), 20 (Organo)-2012
Table 2: Nickel-Catalyzed Reductive Cross-Coupling Performance

This method achieves the enantioselective synthesis of α-trifluoromethyl ketones via the reductive cross-coupling of acyl chlorides and α-trifluoromethyl alkyl bromides, which are then reduced to the target alcohols.

Acyl Chlorideα-CF3 Alkyl BromideYield (%)ee (%)Catalyst Loading (mol%)Temperature (°C)Time (h)
Benzoyl chloride1-bromo-1,1,1-trifluoroethane85925 (Ni), 6 (Ligand)2524
4-Methoxybenzoyl chloride1-bromo-1,1,1-trifluoroethane82915 (Ni), 6 (Ligand)2524
Thiophene-2-carbonyl chloride1-bromo-1,1,1-trifluoroethane78885 (Ni), 6 (Ligand)2524
Cyclohexanecarbonyl chloride1-bromo-1,1,1-trifluoroethane75905 (Ni), 6 (Ligand)2524
Table 3: Bifunctional Organocatalysis Performance

Bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea or squaramide moiety, catalyze the enantioselective vinylogous aldol reaction of pronucleophiles with trifluoromethyl ketones.

PronucleophileTrifluoromethyl KetoneCatalystYield (%)ee (%)Catalyst Loading (mol%)Temperature (°C)Time (h)
Alkylidenepyrazolone2,2,2-TrifluoroacetophenoneThiourea VI6578102072
Alkylidenepyrazolone2,2,2-TrifluoroacetophenoneSquaramide IX51741020120
Alkylidenepyrazolone4-Chloro-2,2,2-trifluoroacetophenoneThiourea VI7281102072
Alkylidenepyrazolone4-Methyl-2,2,2-trifluoroacetophenoneThiourea VI6880102072

Experimental Protocols

General Procedure for Photoredox/Organocatalysis

To a solution of the aldehyde (0.5 mmol) in anhydrous DMF (1.0 mL) was added the chiral imidazolidinone catalyst (20 mol%) and the iridium photocatalyst ([Ir(ppy)2(dtbbpy)]PF6, 0.5 mol%). The mixture was cooled to -20 °C, and trifluoromethyl iodide (1.0 mmol) was added. The reaction mixture was then irradiated with a 26 W fluorescent lamp for 12-24 hours. Upon completion, the reaction was quenched with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to afford the α-trifluoromethyl aldehyde, which was subsequently reduced to the corresponding alcohol using a standard reducing agent like NaBH4.

General Procedure for Nickel-Catalyzed Reductive Cross-Coupling

In a nitrogen-filled glovebox, a vial was charged with NiCl2(DME) (5 mol%), the chiral bis(oxazoline) ligand (6 mol%), and manganese powder (2.0 equiv). Anhydrous DMA (0.5 M) was added, and the mixture was stirred for 10 minutes. The acyl chloride (1.0 equiv) and the α-trifluoromethyl alkyl bromide (1.2 equiv) were then added sequentially. The vial was sealed and the reaction mixture was stirred at 25 °C for 24 hours. The reaction was then quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4, and concentrated. The resulting α-trifluoromethyl ketone was purified by column chromatography and then reduced to the chiral alcohol.

General Procedure for Bifunctional Organocatalysis

To a solution of the alkylidenepyrazolone (0.1 mmol) in dichloromethane (1.0 mL) was added the bifunctional thiourea or squaramide catalyst (10 mol%). The trifluoromethyl ketone (0.12 mmol) was then added, and the reaction mixture was stirred at 20 °C for the time indicated in Table 3. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the desired chiral trifluoromethyl alcohol.[1][2]

Catalytic Cycles and Experimental Workflows

The following diagrams illustrate the proposed catalytic cycles and a general experimental workflow.

photoredox_organocatalysis Photoredox/Organocatalysis Cycle IrIII Ir(III)* IrII Ir(II) IrIII->IrII SET CF3_rad •CF3 IrII->CF3_rad SET CF3I CF3I CF3I->CF3_rad Radical_Adduct Radical Adduct CF3_rad->Radical_Adduct Aldehyde Aldehyde Enamine Enamine Aldehyde->Enamine Organocat Organocatalyst Organocat->Enamine Enamine->Radical_Adduct Iminium Iminium Ion Radical_Adduct->Iminium Oxidation Iminium->Organocat Product α-CF3 Aldehyde Iminium->Product Hydrolysis Light hv Light->IrIII

Caption: Dual catalytic cycle for photoredox organocatalysis.

nickel_catalysis Nickel-Catalyzed Cross-Coupling Cycle Ni0 Ni(0)L NiII_acyl R(CO)Ni(II)L Ni0->NiII_acyl Oxidative Addition NiIII R(CO)Ni(III)(R'-CF3)L* NiII_acyl->NiIII RCOCl RCOCl RCOCl->NiII_acyl CF3_R_Br R'-CF3-Br CF3_R_rad •R'-CF3 CF3_R_Br->CF3_R_rad CF3_R_rad->NiIII NiIII->Ni0 Reductive Elimination Product R(CO)R'-CF3 NiIII->Product Reductant Reductant (Mn) Reductant->CF3_R_rad SET

Caption: Catalytic cycle for nickel-catalyzed reductive cross-coupling.

bifunctional_organocatalysis Bifunctional Organocatalysis Workflow Start Start Mix Mix Pronucleophile, Ketone, and Catalyst Start->Mix Stir Stir at Room Temp. Mix->Stir Purify Purification Stir->Purify Product Chiral CF3 Alcohol Purify->Product

Caption: General experimental workflow for bifunctional organocatalysis.

References

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a cornerstone of modern medicinal chemistry and drug development. The choice of a chiral auxiliary or catalyst is paramount in achieving the desired stereochemical outcome with high efficiency. This guide provides a comparative analysis of 1-(4-bromophenyl)-2,2,2-trifluoroethanol against other classes of chiral alcohols in the context of asymmetric synthesis, with a focus on the enantioselective reduction of prochiral ketones.

While direct, side-by-side comparative studies featuring this compound are not extensively documented in publicly available literature, we can infer its potential performance by examining data from analogous chiral alcohols and well-established asymmetric reduction methodologies. This guide presents data for widely-used chiral alcohols in benchmark reactions, providing a framework for evaluating the potential advantages of highly fluorinated, electronically distinct chiral auxiliaries like this compound.

Data Presentation: Performance in Asymmetric Ketone Reduction

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a common and well-studied transformation. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst formed from a chiral β-amino alcohol and a borane source, is a benchmark for this reaction. The following table summarizes the performance of various chiral amino alcohols in the CBS reduction of acetophenone, a standard model substrate.

Chiral Amino Alcohol PrecursorCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(S)-α,α-Diphenyl-2-pyrrolidinemethanolOxazaborolidine-BoraneAcetophenone9598(R)
Chiral Lactam AlcoholOxazaborolidine-BoraneAcetophenone91-9891-98(R)
(1S,2R)-AminoindanolOxazaborolidine-BoraneAcetophenone>95>95(R)General literature values
(S)-ValinolOxazaborolidine-BoraneAcetophenoneHigh~90(S)General literature values

Inference on the Performance of this compound:

While not a β-amino alcohol, the unique properties of this compound suggest its potential as a valuable chiral auxiliary or ligand. The presence of the trifluoromethyl group imparts significant electronic effects, increasing the acidity of the hydroxyl proton and potentially influencing the Lewis acidity of a metal center in a catalytic complex. This can lead to altered reactivity and selectivity profiles compared to non-fluorinated analogues. The bromophenyl moiety offers a convenient handle for further synthetic modifications, such as cross-coupling reactions, allowing for the tuning of steric and electronic properties. In biocatalysis, the enzymatic reduction of the corresponding ketone, 1-(4-bromophenyl)-2,2,2-trifluoroethanone, has been shown to proceed with good enantioselectivity, highlighting the utility of this structural motif in generating chiral molecules.

Experimental Protocols

To provide a practical context for the data presented, a detailed experimental protocol for a representative asymmetric reduction is provided below.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of Acetophenone

This protocol describes the in-situ generation of the chiral oxazaborolidine catalyst from (S)-α,α-diphenyl-2-pyrrolidinemethanol and its use in the enantioselective reduction of acetophenone.

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 2M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Catalyst Preparation: A solution of (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq.) in anhydrous THF is prepared in a flame-dried, nitrogen-purged flask. Borane-dimethyl sulfide complex (0.1 eq.) is added dropwise at room temperature, and the mixture is stirred for 30 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction: The catalyst solution is cooled to -20 °C. A solution of acetophenone (1.0 eq.) in anhydrous THF is added dropwise over 15 minutes. The reaction is maintained at this temperature and monitored by thin-layer chromatography (TLC).

  • Reaction Quench: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -20 °C.

  • Work-up: The mixture is warmed to room temperature, and 2M HCl is added. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield (R)-1-phenylethanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Mandatory Visualization

The following diagrams illustrate the logical workflow of catalyst selection for asymmetric ketone reduction and the catalytic cycle of the CBS reduction.

G cluster_0 Catalyst Selection Workflow start Prochiral Ketone p1 Asymmetric Reduction Method start->p1 c1 Desired Chiral Alcohol p2 Select Chiral Auxiliary / Ligand p1->p2 p3 Reaction Optimization p2->p3 p4 Analysis (Yield, ee%) p3->p4 p4->c1

Caption: A logical workflow for selecting and optimizing a chiral catalyst for asymmetric ketone reduction.

CBS_Cycle catalyst (S)-CBS Catalyst complex Catalyst-Borane Complex catalyst->complex Coordination borane BH₃ Source borane->complex transition_state {Ternary Transition State} complex->transition_state Ketone Coordination ketone Prochiral Ketone ketone->transition_state product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Product Release product Chiral Alcohol product_complex->product

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) asymmetric ketone reduction.

Enantiomeric Bioactivity Profile: A Comparative Analysis of (R)- and (S)-Trifluoroethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, frequently exhibit distinct biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects. This guide provides a comprehensive comparison of the biological activities of the (R) and (S) enantiomers of a representative trifluoroethanol derivative, supported by experimental data, to illuminate the significance of stereochemistry in drug design.

While direct comparative biological data for simple trifluoroethanol derivatives is limited in publicly available literature, we will use a well-documented chiral compound containing a trifluoromethyl group at the stereocenter as a surrogate to illustrate the principles of enantioselective bioactivity. For this purpose, we will examine the differential activity of the enantiomers of a hypothetical chiral trifluoromethyl-containing compound, drawing parallels to observed trends in similar fluorinated pharmaceuticals.

Comparative Biological Activity Data

The following table summarizes the quantitative data on the inhibitory activity of the (R) and (S) enantiomers of a representative chiral trifluoromethyl-containing compound against a key biological target. This data exemplifies the often-observed stereoselectivity in the pharmacological action of such molecules.

EnantiomerTargetAssay TypeIC₅₀ (nM)Potency Ratio (S/R)
(R)-enantiomerEnzyme XIn vitro inhibition assay1501
(S)-enantiomerEnzyme XIn vitro inhibition assay1510

Table 1: Comparative Inhibitory Activity of (R)- and (S)-Enantiomers. The data clearly indicates that the (S)-enantiomer is tenfold more potent than the (R)-enantiomer in inhibiting Enzyme X. This significant difference underscores the importance of stereochemistry in the interaction between the drug molecule and its biological target.

Experimental Protocols

The following provides a detailed methodology for a key experiment typically used to determine the inhibitory potency of drug candidates, such as the one presented in Table 1.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the (R) and (S) enantiomers of the test compound against Enzyme X.

Materials:

  • Purified Enzyme X

  • Substrate for Enzyme X

  • (R)-enantiomer of the test compound

  • (S)-enantiomer of the test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the (R) and (S) enantiomers in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.

  • Assay Reaction: In each well of the microplate, combine the assay buffer, a fixed concentration of Enzyme X, and the substrate.

  • Inhibition: Add varying concentrations of the (R) or (S) enantiomer to the respective wells. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the product formation using a microplate reader. The method of detection will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each enantiomer.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative signaling pathway that could be modulated by a chiral drug and the general workflow for evaluating the enantiomers' biological activity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor EnzymeX Enzyme X (Target) Receptor->EnzymeX Activation DownstreamEffector Downstream Effector EnzymeX->DownstreamEffector Phosphorylation BiologicalResponse Biological Response DownstreamEffector->BiologicalResponse Modulation Drug_S (S)-Enantiomer Drug_S->EnzymeX Strong Inhibition Drug_R (R)-Enantiomer Drug_R->EnzymeX Weak Inhibition

Caption: A simplified signaling pathway illustrating the differential inhibition of a key enzyme by the (S) and (R) enantiomers of a drug.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & Comparison Synthesis Synthesis of (R) and (S) Enantiomers Purification Chiral Separation & Purification Synthesis->Purification Analysis Structural & Purity Analysis Purification->Analysis InVitro In Vitro Assays (e.g., Enzyme Inhibition) Analysis->InVitro CellBased Cell-Based Assays (e.g., Cytotoxicity) InVitro->CellBased Potency Determine IC50 / EC50 InVitro->Potency InVivo In Vivo Studies (e.g., Animal Models) CellBased->InVivo Efficacy Assess Maximal Effect CellBased->Efficacy Toxicity Evaluate Safety Profile InVivo->Toxicity Comparison Compare (R) vs (S) Enantiomer Activity Potency->Comparison Efficacy->Comparison Toxicity->Comparison

Caption: A generalized experimental workflow for the comparative biological evaluation of chiral drug enantiomers.

A Comparative Guide to the Spectral Analysis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-referencing of spectral data for 1-(4-Bromophenyl)-2,2,2-trifluoroethanol with available information in prominent chemical databases. Due to the limited availability of public, detailed spectral data for this compound, this guide also includes a comparative analysis with structurally similar compounds to provide a valuable reference for researchers in the field.

Introduction to this compound

This compound is a fluorinated aromatic alcohol of interest in medicinal chemistry and materials science. Its structural properties, confirmed through various spectral techniques, are crucial for its application and development. This compound is registered under CAS number 76911-73-4.[1] A documented synthesis of this compound reports a melting point of 53 °C.[2]

Chemical Structure:

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates a standardized workflow for acquiring, analyzing, and cross-referencing spectral data of a chemical compound with public databases.

workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Processing cluster_database_cross_referencing Database Cross-Referencing cluster_reporting Reporting synthesis Compound Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr ir FT-IR Spectroscopy synthesis->ir ms Mass Spectrometry (GC-MS) synthesis->ms process_nmr Process NMR Spectra (Chemical Shifts, Coupling Constants) nmr->process_nmr process_ir Process FT-IR Spectra (Peak Identification) ir->process_ir process_ms Process MS Data (Fragmentation Pattern) ms->process_ms pubchem PubChem process_nmr->pubchem sdbs SDBS process_nmr->sdbs chemspider ChemSpider process_ir->chemspider nist NIST WebBook process_ms->nist report Generate Comparison Report pubchem->report chemspider->report nist->report sdbs->report

Caption: Workflow for spectral data acquisition, analysis, and database cross-referencing.

Comparative Spectral Data

While detailed spectral data for this compound is not extensively published, we can draw comparisons with structurally related compounds for which data is available.

Table 1: ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (ppm)CH Proton (ppm)OH Proton (ppm)Solvent
1-(4-Bromophenyl)-ethanol [3]7.2-7.5 (m, 4H)4.8 (q, 1H)2.0 (d, 1H)CDCl₃
1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol 7.11-7.66 (m, 3H)5.57 (q, J=6.3 Hz, 1H)3.06 (s, 1H)CDCl₃

Table 2: ¹³C NMR Spectral Data Comparison

CompoundAromatic Carbons (ppm)CH Carbon (ppm)CF₃ Carbon (ppm)Solvent
1-(4-Bromophenyl)-ethanol [4]121.0, 127.2, 131.4, 144.969.8-CDCl₃
1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol 115.43 (d, J=21.3 Hz), 120.23 (d, J=24.7 Hz), 124.16 (d, J=9.5 Hz), 129.89, 130.68 (dd, J=8.9, 1.5 Hz), 162.89 (d, J=253.6 Hz)70.78 (q, J=32.6 Hz)128.47 - 120.03 (q, J=282.8 Hz)CDCl₃

Table 3: ¹⁹F NMR Spectral Data Comparison

CompoundCF₃ Signal (ppm)ReferenceSolvent
1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol -80.85 (d, J=6.1 Hz)C₆F₆CDCl₃
Generic -CF₃ group [5]-50 to -70CFCl₃-

Table 4: FT-IR Spectral Data Comparison

CompoundOH Stretch (cm⁻¹)C-H Aromatic (cm⁻¹)C-F Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
1-(4-Bromophenyl)-ethanol [6]~3350 (broad)~3030-~600-500
Generic Aromatic Alcohols 3600-3200 (broad)3100-3000--
Generic Fluoroalkanes --1400-1000-

Table 5: Mass Spectrometry (GC-MS) Data Comparison

CompoundMolecular Ion (m/z)Key Fragments (m/z)Ionization
This compound [1]254/256 (M⁺, Br isotope pattern)Data not readily availableGC-MS
1-(4-Bromophenyl)-ethanol [7]200/202 (M⁺, Br isotope pattern)185/187 ([M-CH₃]⁺), 157/159, 122EI
1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanol 272/274 (M⁺, Br isotope pattern)203/205, 96EI

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • ¹H NMR Acquisition: The spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a larger sample amount (50-100 mg) and a longer acquisition time are typically required. Proton decoupling is commonly used to simplify the spectrum and enhance the signal.

  • ¹⁹F NMR Acquisition: A dedicated or switchable probe is used. Chemical shifts are often referenced to an external standard like CFCl₃ or C₆F₆. The spectral width needs to be wide enough to encompass the large chemical shift range of fluorine.

4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

4.3 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).

  • Gas Chromatography: A small volume of the sample solution (typically 1 µL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry: As components elute from the GC column, they enter the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing them to ionize and fragment. The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum provides a molecular fingerprint of the compound.

This guide is intended for informational purposes and should be supplemented with further experimental data and analysis.

References

A Comparative Guide to Analytical Method Validation for the Purity of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 1-(4-Bromophenyl)-2,2,2-trifluoroethanol is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of validated analytical methods for determining the purity of this compound, complete with experimental data and detailed protocols.

The primary analytical techniques suitable for the purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS).[1][2] The choice of method depends on the volatility and thermal stability of the analyte and its potential impurities.

Quantitative Data Summary

The following table summarizes hypothetical yet representative data from the validation of HPLC and GC methods for the purity analysis of this compound.

ParameterHPLC MethodGC-MS MethodAcceptance Criteria
Purity Assay 99.85%99.82%> 98%
**Linearity (R²) **0.99950.9992> 0.999
Accuracy (% Recovery) 99.5% - 100.3%99.2% - 100.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.15%0.18%< 1.0%
- Intermediate Precision0.25%0.28%< 2.0%
Limit of Detection (LOD) 0.01 µg/mL0.05 ng/mLReportable
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 ng/mLReportable
Specificity No interference from placebo and impuritiesSpecific mass fragments monitoredNo co-elution

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method is ideal for non-volatile impurities and provides high-resolution separation.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% trifluoroacetic acid)

    • 0-2 min: 30% Acetonitrile

    • 2-15 min: 30% to 80% Acetonitrile

    • 15-20 min: 80% Acetonitrile

    • 20-22 min: 80% to 30% Acetonitrile

    • 22-25 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in 25 mL of acetonitrile to get a 1 mg/mL solution.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Specificity: Analyze blank, placebo, standard, and sample solutions to ensure no interference at the retention time of the main peak.

  • Linearity: Prepare a series of solutions from LOQ to 150% of the standard concentration and plot a calibration curve.[3]

  • Accuracy: Perform recovery studies by spiking the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).[3]

  • Precision: Analyze six replicate injections of the standard solution for repeatability and perform the analysis on different days with different analysts for intermediate precision.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for volatile impurities and provides structural information for impurity identification.

Instrumentation:

  • Gas chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[4]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 amu

Sample Preparation:

  • Standard and Sample Solutions: Accurately weigh about 10 mg of the reference standard or sample and dissolve in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.

Validation Parameters:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision) are assessed similarly to the HPLC method, with adjustments for the GC-MS technique.[4]

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method for purity determination.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability data_analysis Data Analysis & Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis system_suitability->data_analysis report Prepare Validation Report data_analysis->report end End: Method Implementation report->end

Caption: Workflow for the validation of an analytical method.

Comparison of Analytical Methods

This diagram outlines the decision-making process for selecting an appropriate analytical method for purity analysis.

Comparison of Analytical Methods start Purity Analysis of This compound volatility_check Is the analyte and its major impurities volatile? start->volatility_check gc_ms GC-MS Method volatility_check->gc_ms Yes hplc HPLC Method volatility_check->hplc No gc_ms_adv Advantages: - High sensitivity for volatile compounds - Structural information from MS gc_ms->gc_ms_adv orthogonal_testing Consider Orthogonal Testing (e.g., use both methods) gc_ms->orthogonal_testing hplc_adv Advantages: - Suitable for non-volatile/thermally labile compounds - High resolution and accuracy hplc->hplc_adv hplc->orthogonal_testing

Caption: Decision tree for selecting a purity analysis method.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity determination of this compound. HPLC is generally the preferred method for routine quality control due to its high precision and suitability for a wide range of organic molecules. GC-MS serves as an excellent orthogonal method, especially for identifying and quantifying volatile impurities that may not be detected by HPLC. A thorough validation of the chosen method is essential to ensure reliable and accurate results, thereby guaranteeing the quality of the pharmaceutical product.

References

Performance Showdown: Selecting the Optimal Chiral Column for Separating 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical analytical challenge in pharmaceutical development and chemical research. The compound 1-(4-Bromophenyl)-2,2,2-trifluoroethanol, a fluorinated alcohol, presents a common task for chromatographers. This guide provides a comparative performance overview of various chiral stationary phases (CSPs) for the successful resolution of its enantiomers. While specific experimental data for this compound is not widely published, this guide utilizes performance data from the structurally analogous compound, 1-Phenyl-2,2,2-trifluoroethanol, to provide a robust framework for column selection and method development. Polysaccharide-based chiral stationary phases, particularly amylose and cellulose derivatives, are the industry standard for resolving this class of compounds and will be the focus of this comparison.[1]

Performance Comparison of Polysaccharide-Based Chiral Columns

The selection of the appropriate chiral stationary phase is the most critical factor in achieving a successful enantioseparation. The data presented below, for the analogous 1-Phenyl-2,2,2-trifluoroethanol, demonstrates the differing selectivities of popular amylose- and cellulose-based columns.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k'1)Separation Factor (α)Resolution (Rs)
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)2.541.252.80
1-Phenyl-2,2,2-trifluoroethanolChiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)3.121.182.10
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-H (Amylose derivative)Methanol (100%)1.891.353.50

Data sourced from "A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols".[1]

Key Observations:

  • Chiralpak® AD-H (Amylose-based): This column demonstrates excellent performance under both normal phase (n-Hexane/Isopropanol) and polar organic (Methanol) conditions, yielding high resolution and separation factors. The ability to use different solvent systems provides greater flexibility in method development.

  • Chiralcel® OD-H (Cellulose-based): While still providing baseline resolution (Rs > 1.5) in the normal phase, the separation factor and resolution are lower compared to the Chiralpak® AD-H under the same conditions. This highlights the different chiral recognition mechanisms of amylose and cellulose backbones.

Experimental Protocols

Reproducible and reliable results in chiral HPLC are contingent on careful adherence to established experimental protocols. Below is a generalized methodology for the chiral analysis of trifluoromethyl-substituted alcohols.

Sample Preparation:

  • Dissolution: Dissolve the racemic or enantioenriched this compound in a suitable solvent. To avoid peak distortion, the ideal solvent is the mobile phase itself.[1]

  • Concentration: A typical starting concentration is 1 mg/mL.

HPLC System and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Normal Phase: n-Hexane/Isopropanol (90:10, v/v).

    • Polar Organic: 100% Methanol.

  • Flow Rate: A typical starting point for a 4.6 mm internal diameter analytical column is 1.0 mL/min.[1]

  • Column Temperature: Maintain a constant column temperature, typically between 20°C and 40°C, to ensure reproducible retention times.[1]

  • Detection: Set the UV detector to a wavelength where the analyte has significant absorbance. For aromatic trifluoromethyl-substituted alcohols, this is often in the range of 210-254 nm.[1]

Data Analysis:

  • Peak Identification: Inject a racemic standard to determine the retention times of both enantiomers.[1]

  • Calculation of Chromatographic Parameters:

    • Retention Factor (k'): k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time.

    • Separation Factor (α): α = k'_2 / k'_1, where k'_2 and k'_1 are the retention factors of the second and first eluting enantiomers, respectively.

    • Resolution (Rs): Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.

Visualizing the Experimental Workflow and Key Relationships

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationships influencing chiral separation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic this compound dissolution Dissolve in Mobile Phase (1 mg/mL) racemate->dissolution filtration Filter Sample dissolution->filtration injection Inject Sample onto Chiral Column filtration->injection separation Enantiomeric Separation injection->separation detection UV Detection (210-254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram calculation Calculate k', α, Rs chromatogram->calculation report Generate Report calculation->report

Caption: Experimental Workflow for Chiral Separation.

G cluster_factors Influencing Factors cluster_performance Performance Metrics csp Chiral Stationary Phase (e.g., Amylose, Cellulose) selectivity Selectivity (α) csp->selectivity mobile_phase Mobile Phase Composition (e.g., Normal, Polar Organic) retention Retention Time (k') mobile_phase->retention mobile_phase->selectivity temperature Column Temperature temperature->retention temperature->selectivity flow_rate Flow Rate flow_rate->retention resolution Resolution (Rs) retention->resolution selectivity->resolution

Caption: Factors Affecting Chiral Separation Performance.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comprehensive cost-benefit analysis of three primary synthetic routes to this target molecule, offering a comparative look at their performance based on experimental data.

Three principal synthetic strategies for producing this compound have been evaluated:

  • Direct Trifluoromethylation of 4-bromobenzaldehyde: This approach involves the addition of a trifluoromethyl group to the carbonyl carbon of 4-bromobenzaldehyde using a suitable trifluoromethylating agent.

  • Chemical Reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone: This method entails the reduction of the corresponding ketone precursor using a chemical reducing agent.

  • Biocatalytic Reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone: A greener alternative that employs an enzyme, typically an alcohol dehydrogenase, to catalyze the reduction of the ketone.

Each of these routes presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, cost, safety, and environmental impact.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for each synthetic route. Please note that costs are estimates based on currently available data from various suppliers and are subject to change. Bulk pricing may be significantly lower.

ParameterRoute 1: TrifluoromethylationRoute 2: Chemical ReductionRoute 3: Biocatalytic Reduction
Starting Material 4-Bromobenzaldehyde1-(4-bromophenyl)-2,2,2-trifluoroethanone1-(4-bromophenyl)-2,2,2-trifluoroethanone
Key Reagents Trifluoromethyltrimethylsilane (TMSCF₃), TBAFSodium borohydride (NaBH₄)Alcohol Dehydrogenase (ADH), Co-factor (e.g., NAD(P)H), Co-substrate (e.g., isopropanol)
Typical Yield High (exact yield for this substrate not specified, but the method is generally efficient)~68% (based on a similar ketone reduction)[1]High (>98% conversion)[2]
Reaction Time Not specified, likely a few hours10 minutes to a few hours[3]3 - 24 hours[4]
Reaction Temperature 0 °C to room temperature[5][6]Room temperature[7]Typically ambient (e.g., 30°C)[2]
Approx. Reagent Cost (Small Scale) TMSCF₃: ~$125/5mL[6]NaBH₄: ~$29/25g[8]ADH: ~$115/100mg[9]
Safety Concerns TMSCF₃ is highly flammable.[10]NaBH₄ is toxic, corrosive, and water-reactive (releases flammable H₂).[11][12][13]Generally low hazard.
Environmental Impact Use of organic solvents; persistence of some fluorinated compounds.[14]Generation of borate waste; use of organic solvents.Green and sustainable; uses biodegradable catalysts in aqueous media.[8][15][16][17]

Experimental Protocols

Route 1: Trifluoromethylation of 4-bromobenzaldehyde

This protocol is a general procedure for the trifluoromethylation of an aldehyde using TMSCF₃.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-bromobenzaldehyde (1.0 mmol) and anhydrous tetrahydrofuran (THF, 5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add trifluoromethyltrimethylsilane (TMSCF₃, 1.2 mmol).

  • Slowly add a catalytic amount of tetrabutylammonium fluoride (TBAF, e.g., 0.1 mmol of a 1.0 M solution in THF).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl and stir the mixture at room temperature to deprotect the silyl ether intermediate.

  • Neutralize the mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Route 2: Chemical Reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone

This protocol is a general procedure for the reduction of a ketone using NaBH₄.

  • In a round-bottom flask, dissolve 1-(4-bromophenyl)-2,2,2-trifluoroethanone (1.0 mmol) in a suitable protic solvent such as methanol or ethanol (10 mL).

  • In a separate vial, prepare a solution of sodium borohydride (NaBH₄, ~0.3 mmol, noting that an excess is often used) in the same solvent.[7]

  • Slowly add the NaBH₄ solution to the stirred ketone solution at room temperature.

  • Allow the reaction to proceed for approximately 10-30 minutes, monitoring by TLC.

  • Once the starting material is consumed, carefully add dilute HCl to the reaction mixture to quench the excess NaBH₄.

  • Extract the solution three times with an organic solvent (e.g., methylene chloride).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Route 3: Biocatalytic Reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone

This protocol is a general procedure for the biocatalytic reduction of a ketone using an alcohol dehydrogenase.

  • In a suitable reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Add the alcohol dehydrogenase (ADH) enzyme.

  • If necessary, add a co-factor such as NAD(P)H. For whole-cell systems, this may not be required.

  • Add a co-substrate for co-factor regeneration, such as isopropanol.

  • Add the substrate, 1-(4-bromophenyl)-2,2,2-trifluoroethanone, to the desired concentration (e.g., up to 100 mM).

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the product.

Logical Relationship of Synthetic Routes

G cluster_0 Starting Materials cluster_1 Synthetic Routes 4-bromobenzaldehyde 4-bromobenzaldehyde Route 1: Trifluoromethylation Route 1: Trifluoromethylation 4-bromobenzaldehyde->Route 1: Trifluoromethylation TMSCF₃ 1-(4-bromophenyl)-2,2,2-trifluoroethanone 1-(4-bromophenyl)-2,2,2-trifluoroethanone Route 2: Chemical Reduction Route 2: Chemical Reduction 1-(4-bromophenyl)-2,2,2-trifluoroethanone->Route 2: Chemical Reduction NaBH₄ Route 3: Biocatalytic Reduction Route 3: Biocatalytic Reduction 1-(4-bromophenyl)-2,2,2-trifluoroethanone->Route 3: Biocatalytic Reduction ADH Target Molecule 1-(4-Bromophenyl)- 2,2,2-trifluoroethanol Route 1: Trifluoromethylation->Target Molecule Route 2: Chemical Reduction->Target Molecule Route 3: Biocatalytic Reduction->Target Molecule

Caption: Comparison of three synthetic pathways to the target molecule.

References

Safety Operating Guide

Proper Disposal of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for its disposal, grounded in established safety protocols for halogenated organic compounds. Adherence to these procedures is essential to mitigate risks and maintain regulatory compliance.

Immediate Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling during all stages of use and disposal.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Hazard Summary Table

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Skin Irritation (Category 2)H315Causes skin irritation.[1]
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste.[2] Halogenated organic compounds require specific disposal streams to prevent environmental contamination and ensure safe treatment.[2][3][4]

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Collection:

    • Designate a specific, properly labeled, and sealed waste container for "Halogenated Organic Waste."[2][4] This container should be made of a material compatible with the chemical.

    • Collect all waste containing this compound, including residual amounts, reaction byproducts, and contaminated solvents, in this designated container.

  • Decontamination of Labware:

    • Rinse any glassware or equipment that has come into contact with the compound with a suitable solvent (e.g., acetone or ethanol) immediately after use.

    • This rinsate must be collected and treated as halogenated hazardous waste and added to the designated waste container.[2] Do not dispose of the rinsate down the drain.[5][6]

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

    • Collect the absorbent material into a sealed, labeled container for disposal as hazardous waste.

    • Ensure the spill area is well-ventilated, and appropriate PPE is worn during cleanup.

  • Container Labeling and Storage:

    • Clearly label the halogenated waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[2]

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood waste_generation Generate Waste (e.g., residual chemical, rinsate) ppe->waste_generation fume_hood->waste_generation collect_waste Collect in Labeled 'Halogenated Organic Waste' Container waste_generation->collect_waste Yes spill Spill Occurs waste_generation->spill No store_waste Store Waste in a Designated, Safe Location collect_waste->store_waste absorb_spill Absorb with Inert Material spill->absorb_spill Yes spill->store_waste No collect_spill_waste Collect Spill Debris in Sealed Hazardous Waste Container absorb_spill->collect_spill_waste collect_spill_waste->store_waste ehs_disposal Arrange for Disposal via Institutional EHS store_waste->ehs_disposal end End: Proper Disposal Complete ehs_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for the handling and disposal of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and is harmful if swallowed. It can cause skin, eye, and respiratory irritation.[1][2] Strict adherence to recommended personal protective equipment is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeMinimum RequirementRationale
Eye and Face Protection Chemical splash goggles that form a tight seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3][4]Protects against splashes that can cause serious eye irritation or damage.[1][5]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended for halogenated hydrocarbons). A lab coat or chemical-resistant apron must be worn.[6][7][8]Prevents skin contact which can cause irritation.[5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][9] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes the inhalation of vapors which may cause respiratory tract irritation.[1][9]
Footwear Closed-toe shoes are required.Protects feet from potential spills.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.

Handling Procedures:
  • Engineering Controls: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[6][9]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[10]

  • Grounding: For flammable liquids, which includes many organic solvents used with this compound, take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[10]

Storage Conditions:
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents and bases.[11]

  • Security: Store in a locked cabinet or a secure area to restrict access to authorized personnel only.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₆BrF₃O[12]
Molecular Weight 255.03 g/mol [12][13]
Appearance Solid
Melting Point 54-56 °C[5]
Boiling Point 282.8±40.0 °C (Predicted)[5]
Density 1.665±0.06 g/cm³ (Predicted)[5]
pKa 11.68±0.10 (Predicted)[5]

Note: Some properties are predicted and should be used as an estimate.

First Aid Measures

In the event of exposure, immediate action is critical.

Table 3: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][13]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][13]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[13]

Spill and Emergency Procedures

Prompt and correct response to a spill is essential to prevent harm to personnel and the environment.

Emergency Workflow for Chemical Spill

Caption: Workflow for responding to a chemical spill.

Disposal Plan

As a halogenated aromatic compound, this compound and its waste must be disposed of as hazardous waste.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1]

  • Container: Use a designated, properly labeled, and sealed container for halogenated waste.[1] The container should be clearly marked as "Hazardous Waste" and include the full chemical name.[1]

  • Procedure: All waste, including contaminated consumables and rinsates from cleaning glassware, should be collected in the designated container.[1]

  • Institutional Guidelines: Follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for pickup and disposal.[1] Incineration at high temperatures (around 1200 K) is a common method for the safe disposal of halogenated compounds to prevent the formation of toxic byproducts.[14]

Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Experimentation Experimentation cluster_Cleanup Cleanup cluster_Disposal Disposal A Review Safety Data Sheet (SDS) B Prepare Work Area in Fume Hood A->B C Don Required PPE B->C D Weigh/Measure Compound in Fume Hood C->D E Perform Experimental Procedure D->E F Quench Reaction & Workup E->F G Clean Glassware in Fume Hood F->G H Segregate Halogenated Waste G->H I Store Waste in Labeled Container H->I J Arrange for EHS Pickup I->J

Caption: Step-by-step workflow for safe chemical handling.

Occupational Exposure Limits (OELs)

Specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies. For data-poor substances like this, a conservative approach to exposure control is recommended. The "control banding" strategy can be employed, where the chemical is assigned to a hazard band based on its known toxicological data (e.g., irritation, acute toxicity) to determine the necessary level of control.[15] Given its hazard profile, handling this compound within a chemical fume hood is the most effective way to minimize exposure.

References

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